Product packaging for Nvp 231(Cat. No.:CAS No. 362003-83-6)

Nvp 231

Numéro de catalogue: B1677044
Numéro CAS: 362003-83-6
Poids moléculaire: 431.6 g/mol
Clé InChI: MVSSJPGNLQPWSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NVP-231 is a member of benzothiazoles.
a ceramide kinase inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25N3O2S B1677044 Nvp 231 CAS No. 362003-83-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSJPGNLQPWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399268
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362003-83-6
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Effects of NVP-231

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a critical enzyme that catalyzes the formation of the bioactive lipid ceramide-1-phosphate (C1P) from ceramide.[1][2][3] By competitively inhibiting the binding of ceramide to CerK, NVP-231 effectively decreases intracellular C1P levels while simultaneously increasing levels of ceramide.[2][4] This modulation of sphingolipid metabolism triggers significant downstream signaling events, leading to M-phase cell cycle arrest and the induction of apoptosis. These effects are particularly pronounced in cancer cell lines, where NVP-231 has been shown to reduce cell viability, inhibit DNA synthesis, and block cell migration. This document provides a comprehensive technical overview of the molecular mechanism and downstream cellular effects of NVP-231, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action

NVP-231 functions as a competitive inhibitor of ceramide kinase (CerK). CerK is responsible for the ATP-dependent phosphorylation of ceramide, a key step in sphingolipid metabolism. The product, ceramide-1-phosphate (C1P), is a signaling molecule implicated in cell growth and survival. NVP-231 directly interferes with the catalytic activity of CerK by blocking the substrate (ceramide) binding site. This inhibition leads to two primary biochemical consequences: a decrease in the intracellular concentration of C1P and a corresponding accumulation of ceramide. This shift in the ceramide/C1P balance is the initiating event for the downstream cellular effects observed with NVP-231 treatment.

Quantitative Efficacy Data

The potency of NVP-231 has been quantified in various in vitro and cellular assays. The data highlights its high affinity for CerK and its effects on cancer cell lines.

ParameterTarget / Cell LineValueReference(s)
IC₅₀ Recombinant CerK (in vitro)12 nM
IC₅₀ Cellular CerK Activity (MCF-7 cells)59.70 ± 12 nM
IC₅₀ (Cell Viability) MCF-7 (Human Breast Adenocarcinoma)1 µM
IC₅₀ (Cell Viability) NCI-H358 (Human Lung Adenocarcinoma)500 nM
Effect on Proliferation BT-474 (Human Breast Carcinoma)>39-fold decrease at 1.0 µM
Effect on Proliferation MDA-MB-231 (Human Breast Adenocarcinoma)>1.7-fold decrease at 1.0 µM
Effect on Migration MDA-MB-231 (Human Breast Adenocarcinoma)>2.0-fold decrease at 1.0 µM

Downstream Signaling Pathways and Cellular Effects

The inhibition of CerK by NVP-231 initiates a cascade of events that culminate in cell cycle arrest and apoptosis.

Induction of M-Phase Cell Cycle Arrest

A primary consequence of NVP-231 treatment is the arrest of cells in the M phase of the cell cycle. This is not an arrest at the G2/M boundary but a commitment to and subsequent halt within mitosis. This effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, NVP-231 treatment leads to the down-regulation of Wee1 kinase, an important regulator that inactivates CDK1 via phosphorylation at Tyr15. The reduction in Wee1 activity, coupled with a decrease in inhibitory CDK1 Tyr15 phosphorylation and an increase in activating Cyclin B1 Ser133 phosphorylation, promotes entry into mitosis. However, the cells are unable to properly progress through and exit mitosis, leading to an M-phase arrest, which is characterized by an increased mitotic index and elevated phosphorylation of histone H3 on Ser10.

G1 cluster_0 NVP-231 Mediated M-Phase Arrest NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK inhibits C1P Ceramide-1-Phosphate ↓ CerK->C1P produces Wee1 Wee1 Kinase ↓ CerK->Wee1 inhibition leads to Ceramide Ceramide ↑ Ceramide->CerK substrate CDK1_p p-CDK1 (Tyr15) ↓ (Active) Wee1->CDK1_p inhibits M_Phase M-Phase Entry CDK1_p->M_Phase promotes CyclinB1_p p-Cyclin B1 (Ser133) ↑ (Active) CyclinB1_p->M_Phase promotes HistoneH3_p p-Histone H3 (Ser10) ↑ M_Phase->HistoneH3_p results in Arrest M-Phase Arrest M_Phase->Arrest leads to

Diagram 1: NVP-231's mechanism leading to M-Phase arrest.
Induction of Apoptosis

The sustained M-phase arrest and accumulation of ceramide induced by NVP-231 ultimately trigger programmed cell death via the intrinsic apoptotic pathway. This is evidenced by a significant increase in DNA fragmentation and the cleavage, and therefore activation, of initiator caspase-9 and executioner caspase-3. The activation of this caspase cascade dismantles the cell, leading to its death. The pro-apoptotic effect of NVP-231 can be synergistically enhanced when combined with other agents like staurosporine.

G2 cluster_1 NVP-231 Induced Apoptosis NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK inhibits Ceramide Ceramide ↑ CerK->Ceramide accumulation of Casp9 Caspase-9 Cleavage ↑ Ceramide->Casp9 promotes M_Arrest M-Phase Arrest M_Arrest->Casp9 promotes Casp3 Caspase-3 Cleavage ↑ Casp9->Casp3 activates DNA_Frag DNA Fragmentation ↑ Casp3->DNA_Frag causes Apoptosis Apoptosis DNA_Frag->Apoptosis leads to

Diagram 2: The apoptotic cascade initiated by NVP-231.

Key Experimental Methodologies

The characterization of NVP-231's effects relies on a suite of standard and specialized cell and molecular biology techniques.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast), NCI-H358 (lung), and MDA-MB-231 (breast), are commonly used. Cells are cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells are treated with varying concentrations of NVP-231, typically ranging from 10 nM to 1 µM, for periods of 24 to 72 hours. A vehicle control (e.g., DMSO) is always included.

Cell Viability and Proliferation Assays
  • Cell Viability (AlamarBlue Assay): Cells are seeded in 96-well plates and treated with NVP-231 for a specified time (e.g., 48 hours). AlamarBlue® reagent is added for the final 4 hours of incubation, and fluorescence is measured to determine the number of viable, metabolically active cells.

  • DNA Synthesis (BrdU Assay): To measure proliferation, cells are treated with NVP-231 for up to 72 hours. 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for the last 24 hours. Incorporated BrdU is then detected via an enzyme-linked immunosorbent assay (ELISA) using an anti-BrdU antibody.

  • Colony Formation Assay: Cells are treated with NVP-231 in a growth medium and incubated for 10-14 days to allow for colony formation. Colonies are then stained with crystal violet and counted.

Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis: Cells are treated, harvested, and fixed. The DNA is stained with propidium iodide, and the DNA content per cell is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Mitotic Index: To specifically identify cells in M-phase, treated cells are stained with an antibody against phospho-histone H3 (Ser10) and analyzed by flow cytometry.

  • Apoptosis Analysis: Apoptosis is quantified by measuring DNA fragmentation. This can be done using flow cytometry to detect the sub-G1 peak after propidium iodide staining or other specific apoptosis assays.

Western Blot Analysis

Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies to detect changes in the expression and phosphorylation status of key proteins, including caspases, cyclins, CDKs, Wee1, and phospho-histone H3.

G3 cluster_2 General Workflow for Cellular Assays A 1. Cell Seeding (e.g., 96-well plate) B 2. NVP-231 Treatment (Dose-response / Time-course) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Assay/Endpoint Measurement C->D E Cell Viability (AlamarBlue) D->E F Proliferation (BrdU ELISA) D->F G Cell Cycle / Apoptosis (Flow Cytometry) D->G H Protein Analysis (Western Blot) D->H

Diagram 3: A generalized experimental workflow for NVP-231.

Conclusion

NVP-231 is a well-characterized, highly potent, and specific inhibitor of ceramide kinase. Its mechanism of action, centered on the reduction of C1P and the accumulation of ceramide, provides a powerful tool for investigating the roles of these sphingolipids in cell signaling. The downstream consequences of CerK inhibition by NVP-231—namely, the induction of M-phase arrest and subsequent apoptosis—demonstrate a crucial role for CerK in the control of mitosis in cancer cells. These findings underscore the potential of targeting CerK as a therapeutic strategy, particularly in combination with conventional pro-apoptotic agents, for the treatment of cancers such as breast and lung carcinoma.

References

Cellular Targets of Nvp-231: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvp-231 is a potent and specific small molecule inhibitor that has garnered significant interest within the scientific community for its targeted effects on cellular signaling pathways implicated in cancer proliferation and survival. This technical guide provides a comprehensive overview of the cellular targets of Nvp-231, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Cellular Target: Ceramide Kinase (CerK)

The primary cellular target of Nvp-231 is Ceramide Kinase (CerK) , a key enzyme in sphingolipid metabolism.[1][2] Nvp-231 acts as a potent, specific, and reversible inhibitor of CerK.[1][2][3] It competitively inhibits the binding of ceramide to the kinase, thereby preventing its phosphorylation to ceramide-1-phosphate (C1P). This inhibition occurs in the low nanomolar range, highlighting the potency of Nvp-231.

Quantitative Data Summary

The inhibitory activity and cellular effects of Nvp-231 have been quantified in various assays. The following tables summarize the key quantitative data available for Nvp-231.

Table 1: In Vitro and Cellular Inhibitory Activity of Nvp-231

TargetAssay TypeValueReference
Ceramide Kinase (CerK)In vitro (recombinant)IC50 = 12 nM
Ceramide Kinase (CerK)In vitroKi = 7.4 nM
Ceramide Kinase (CerK)Cellular (transfected cells)IC50 = 59.70 ± 12 nM

Table 2: Cellular Effects of Nvp-231 on Cancer Cell Lines

Cell LineEffectConcentrationTimeReference
MCF-7 (Breast Cancer)Decreased cell viabilityIC50 = 1 µM48 hours
NCI-H358 (Lung Cancer)Decreased cell viabilityIC50 = 500 nM48 hours
MCF-7Reduced colony formationFull inhibition at 1 µM14 days
NCI-H358Reduced colony formationFull inhibition at 500 nM10 days
MCF-7 and NCI-H358Induced M phase arrestNot specifiedNot specified
MCF-7 and NCI-H358Increased DNA fragmentation1 µM24-72 hours
MCF-7 and NCI-H358Increased caspase-3 and -9 cleavage1 µM24-72 hours

Table 3: Selectivity Profile of Nvp-231

Kinase/EnzymeActivityIC50Reference
hDAGKαInhibited5 µM
Other lipid metabolizing enzymes and kinases (8 tested)Little to no activity≥10 µM

Mechanism of Action and Downstream Effects

Inhibition of CerK by Nvp-231 leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis. The proposed mechanism involves the disruption of the balance between pro-apoptotic ceramide and pro-survival C1P.

Signaling Pathways Affected by Nvp-231

By inhibiting CerK, Nvp-231 prevents the conversion of ceramide to C1P. This leads to an accumulation of intracellular ceramide, a well-known pro-apoptotic lipid, and a depletion of C1P, which has been implicated in cell proliferation and survival. This shift in the ceramide/C1P ratio triggers a cellular response characterized by:

  • M Phase Arrest: Nvp-231 treatment causes an arrest in the M phase of the cell cycle. This is associated with an increased mitotic index, as indicated by elevated phosphorylation of histone H3.

  • Modulation of Cell Cycle Regulators: The M phase arrest is mediated by the modulation of key cell cycle proteins. Nvp-231 treatment leads to a concentration-dependent increase in the phosphorylation of cyclin B1 at Ser133 and a decrease in the phosphorylation of CDK1 at Tyr15. Total CDK1 expression has also been observed to decline.

  • Induction of Apoptosis: The accumulation of ceramide and cell cycle dysregulation ultimately trigger the intrinsic apoptotic pathway. This is evidenced by increased DNA fragmentation and the cleavage (activation) of caspase-9 and caspase-3.

Nvp231_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Phosphorylation C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylation M_Phase_Arrest M Phase Arrest Apoptosis Apoptosis Nvp231 Nvp-231 Nvp231->CerK Inhibits CerK_Inhibition CerK Inhibition Nvp231->CerK_Inhibition CyclinB1_p p-Cyclin B1 (Ser133) ↑ CyclinB1_p->M_Phase_Arrest CDK1_p p-CDK1 (Tyr15) ↓ CDK1_p->M_Phase_Arrest Caspase9 Caspase-9 Cleavage ↑ M_Phase_Arrest->Caspase9 Caspase3 Caspase-3 Cleavage ↑ Caspase9->Caspase3 Caspase3->Apoptosis CerK_Inhibition->CyclinB1_p CerK_Inhibition->CDK1_p CerK_Assay_Workflow Start Start Prep_Mix Prepare Reaction Mix (Buffer, ATP, NBD-Ceramide) Start->Prep_Mix Add_Inhibitor Add Nvp-231 or Vehicle Prep_Mix->Add_Inhibitor Add_Enzyme Add Recombinant CerK Add_Inhibitor->Add_Enzyme Incubate Incubate at 35°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Chloroform/Methanol) Incubate->Stop_Reaction Phase_Separate Phase Separation (Vortex, Centrifuge) Stop_Reaction->Phase_Separate Transfer_Aqueous Transfer Aqueous Phase Phase_Separate->Transfer_Aqueous Read_Fluorescence Read Fluorescence Transfer_Aqueous->Read_Fluorescence Analyze Analyze Data (IC50) Read_Fluorescence->Analyze

References

NVP-231: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Ceramide Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-231 is a potent, specific, and reversible small molecule inhibitor of ceramide kinase (CerK), an enzyme that plays a crucial role in the sphingolipid metabolic pathway. Developed by Novartis, NVP-231 competitively inhibits the binding of ceramide to CerK, thereby blocking the production of the pro-proliferative signaling lipid ceramide-1-phosphate (C1P). This inhibition leads to an accumulation of the pro-apoptotic lipid ceramide, ultimately inducing M-phase cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, and mechanism of action of NVP-231, along with detailed experimental protocols and a summary of its preclinical anti-cancer activity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic strategy is discussed based on available chemical information.

Discovery and Development

NVP-231, chemically known as N-[2-(benzoylamino)-6-benzothiazolyl]-Tricyclo[3.3.1.13,7]decane-1-carboxamide, was identified and characterized by researchers at Novartis as a potent and specific inhibitor of ceramide kinase (CerK)[1]. The discovery of NVP-231 was a significant step in targeting ceramide metabolism for therapeutic purposes[1]. CerK, which phosphorylates ceramide to ceramide-1-phosphate (C1P), is a key enzyme in controlling the cellular levels of these two bioactive lipids with opposing functions in cell growth and apoptosis[1]. The development of NVP-231 provided a valuable pharmacological tool to investigate the physiological functions of CerK and to explore its potential as a therapeutic target in diseases characterized by aberrant cell proliferation, such as cancer.

Chemical Synthesis

While a detailed, step-by-step chemical synthesis protocol for NVP-231 is not publicly available in the reviewed literature, its chemical name, N-[2-(benzoylamino)-6-benzothiazolyl]-Tricyclo[3.3.1.13,7]decane-1-carboxamide, and structure indicate a likely synthetic route involving the coupling of three key building blocks: a benzothiazole core, a benzoyl group, and an adamantane carboxamide moiety.

A plausible, though unconfirmed, synthetic strategy would likely involve:

  • Synthesis of a 2,6-diaminobenzothiazole intermediate.

  • Selective benzoylation of one of the amino groups, likely the one at the 2-position, to form a 2-benzamido-6-aminobenzothiazole intermediate.

  • Amide coupling of the remaining amino group at the 6-position with adamantane-1-carboxylic acid or its activated derivative (e.g., acid chloride or an activated ester) to yield the final product, NVP-231.

Purification of the final compound would likely be achieved through standard chromatographic techniques.

Chemical Properties of NVP-231

PropertyValue
Chemical Formula C₂₅H₂₅N₃O₂S
Molecular Weight 431.55 g/mol
CAS Number 362003-83-6

Mechanism of Action

NVP-231 functions as a potent and specific inhibitor of ceramide kinase (CerK)[1]. It acts in a competitive manner, binding to the enzyme and preventing the binding of its substrate, ceramide[1]. This inhibition blocks the phosphorylation of ceramide to ceramide-1-phosphate (C1P).

The cellular consequences of CerK inhibition by NVP-231 are twofold:

  • Decrease in Ceramide-1-Phosphate (C1P) levels: C1P is a pro-proliferative and pro-survival signaling molecule. By reducing its intracellular concentration, NVP-231 curtails these downstream signaling pathways.

  • Increase in Ceramide levels: The blockage of its phosphorylation leads to an accumulation of intracellular ceramide. Ceramide is a well-established pro-apoptotic and anti-proliferative second messenger.

This shift in the ceramide/C1P ratio is a critical determinant of cell fate, pushing the cell towards apoptosis.

Signaling Pathways Modulated by NVP-231

The inhibition of CerK by NVP-231 initiates a cascade of events that ultimately lead to M-phase arrest and apoptosis. Key signaling molecules affected include:

  • Cyclin B1 and CDK1: NVP-231 treatment leads to an upregulation of cyclin B1 phosphorylation at Ser133 and a reduction of CDK1 phosphorylation at the inhibitory Tyr15 residue. These events are prerequisites for the G2/M transition, suggesting that cells are not arrested at the G2 checkpoint but rather enter an aberrant M-phase.

  • Wee1: The expression of Wee1, a kinase that negatively regulates CDK1 activity, is downregulated by NVP-231.

  • Caspase-3 and Caspase-9: NVP-231 treatment induces the cleavage and activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.

The following diagram illustrates the proposed signaling pathway affected by NVP-231.

NVP231_Signaling_Pathway NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Inhibits Wee1 Wee1 NVP231->Wee1 Downregulates C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylates Ceramide Ceramide Ceramide->CerK Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Proliferation Cell Proliferation & Survival C1P->Proliferation Promotes CDK1_active CDK1 Active Wee1->CDK1_active Inhibits (pY15) CDK1_inactive CDK1 (pY15) Inactive M_Phase_Arrest M-Phase Arrest CDK1_active->M_Phase_Arrest Leads to CyclinB1 Cyclin B1 (pS133) CyclinB1->CDK1_active Activates Caspases Caspase-9 & -3 Activation M_Phase_Arrest->Caspases Induces Caspases->Apoptosis Executes

Caption: NVP-231 inhibits CerK, leading to M-phase arrest and apoptosis.

Preclinical Data

NVP-231 has demonstrated significant anti-proliferative and pro-apoptotic activity in various preclinical cancer models, particularly in breast and lung cancer cell lines.

Table 1: In Vitro Activity of NVP-231

ParameterCell LineValueReference
IC₅₀ (CerK, in vitro) Recombinant CerK12 nM
IC₅₀ (Cell Viability, 48h) MCF-7 (Breast Cancer)~1 µM
NCI-H358 (Lung Cancer)~500 nM
Effect on DNA Synthesis (72h, 1µM) MCF-7 & NCI-H35860-70% reduction
Colony Formation (10-14 days) MCF-7Fully inhibited at 1 µM
NCI-H358Fully inhibited at 500 nM

Table 2: Selectivity of NVP-231

KinaseIC₅₀Reference
Ceramide Kinase (CerK) 12 nM
Diacylglycerol Kinase α (DAGKα) 5 µM
Other Lipid Kinases 10-100 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of NVP-231's activity.

Ceramide Kinase (CerK) Activity Assay

This protocol is adapted from the methods described in the foundational studies of NVP-231.

Objective: To measure the in vitro inhibitory activity of NVP-231 on recombinant CerK.

Materials:

  • Recombinant human CerK

  • NVP-231 (various concentrations)

  • NBD-C6-ceramide (fluorescent substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • TLC plates

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CerK, and varying concentrations of NVP-231 or vehicle (DMSO).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding NBD-C6-ceramide and ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v).

  • Visualize the fluorescent spots corresponding to NBD-C6-ceramide-1-phosphate using a fluorescence imaging system.

  • Quantify the fluorescence intensity of the product spots.

  • Calculate the percentage of inhibition at each NVP-231 concentration and determine the IC₅₀ value.

CerK_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, CerK, NVP-231) Start->Prepare_Mixture Pre_incubation Pre-incubate (10 min, 30°C) Prepare_Mixture->Pre_incubation Start_Reaction Add Substrate (NBD-Ceramide) & ATP Pre_incubation->Start_Reaction Incubation Incubate (30 min, 30°C) Start_Reaction->Incubation Stop_Reaction Stop Reaction (Chloroform/Methanol) Incubation->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Visualize Visualize & Quantify Fluorescence TLC->Visualize Calculate_IC50 Calculate IC₅₀ Visualize->Calculate_IC50

Caption: Workflow for the in vitro Ceramide Kinase activity assay.

Cell Viability Assay (AlamarBlue Assay)

Objective: To determine the effect of NVP-231 on the viability of cancer cell lines.

Materials:

  • MCF-7 or NCI-H358 cells

  • Complete growth medium

  • 96-well plates

  • NVP-231 (various concentrations)

  • AlamarBlue reagent

  • Fluorescence plate reader

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of NVP-231 or vehicle (DMSO) for 48 hours.

  • Four hours prior to the end of the incubation period, add AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Incubate for the final 4 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of NVP-231 on the cell cycle distribution of cancer cells.

Materials:

  • MCF-7 or NCI-H358 cells

  • Complete growth medium

  • 6-well plates

  • NVP-231 (various concentrations)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of NVP-231 or vehicle for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To assess the effect of NVP-231 on the expression and phosphorylation of key cell cycle regulatory proteins.

Materials:

  • MCF-7 or NCI-H358 cells

  • NVP-231

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Cyclin B1 (Ser133), anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Wee1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with NVP-231 for the desired time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

NVP-231 is a valuable research tool and a potential therapeutic lead compound that targets a key node in sphingolipid metabolism. Its ability to potently and specifically inhibit ceramide kinase, thereby shifting the balance from the pro-proliferative C1P to the pro-apoptotic ceramide, underscores the therapeutic potential of targeting this pathway in cancer. The detailed preclinical data and experimental protocols provided in this guide offer a solid foundation for further research into the biological roles of CerK and the development of novel anti-cancer agents based on the inhibition of this critical enzyme. Further investigation into the in vivo efficacy and safety of NVP-231 and its analogs is warranted.

References

NVP-231: A Technical Guide to its Application in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a key enzyme in sphingolipid metabolism.[1][2][3][4] This technical guide provides an in-depth overview of the scientific applications of NVP-231, focusing on its mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate these effects. NVP-231 has emerged as a valuable research tool for studying the physiological and pathological roles of CerK and its product, ceramide-1-phosphate (C1P). Its primary application in scientific research lies in the investigation of cancer biology, specifically in inducing cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows associated with NVP-231 research. It is important to note that, based on available information, NVP-231 is currently used for preclinical research purposes only and has not been the subject of human clinical trials.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to CerK, thereby blocking the phosphorylation of ceramide to C1P.[1] This inhibition leads to a decrease in endogenous C1P levels and a corresponding increase in cellular ceramide levels. The accumulation of ceramide, a pro-apoptotic lipid, and the depletion of C1P, a pro-survival lipid, are central to the biological effects of NVP-231.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of NVP-231 from in vitro studies.

Table 1: Inhibitory Activity of NVP-231

TargetAssay TypeIC50 ValueReference
Recombinant Ceramide Kinase (CerK)Cell-free in vitro assay12 nM
Cellular Ceramide Kinase (CerK)In transfected MCF-7 cells59.70 ± 12 nM

Table 2: Effect of NVP-231 on Cancer Cell Viability

Cell LineCancer TypeTreatment DurationIC50 ValueReference
MCF-7Breast Cancer48 hours~1 µM
NCI-H358Lung Cancer48 hours~500 nM

Table 3: Effect of NVP-231 on DNA Synthesis

Cell LineNVP-231 ConcentrationTreatment DurationReduction in DNA SynthesisReference
MCF-71 µM72 hours60-70%
NCI-H3581 µM72 hours60-70%

Key Biological Effects in Cancer Research

Research has primarily focused on the anti-proliferative and pro-apoptotic effects of NVP-231 in cancer cell lines.

Induction of M Phase Cell Cycle Arrest

NVP-231 treatment leads to an arrest of cancer cells in the M phase of the cell cycle. This is characterized by an increased mitotic index, as determined by the phosphorylation of histone H3. The M phase arrest is a direct consequence of the disruption of key cell cycle regulators. Specifically, NVP-231 causes a concentration-dependent increase in the phosphorylation of cyclin B1 at Ser133 and a decrease in the phosphorylation of CDK1 at Tyr15.

Activation of Apoptosis

Following M phase arrest, NVP-231 induces apoptosis in cancer cells. This is evidenced by increased DNA fragmentation and the cleavage of caspase-9 and caspase-3, key executioners of the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of NVP-231.

Cell Viability Assay (AlamarBlue Assay)

This protocol is used to determine the effect of NVP-231 on the viability of cancer cell lines.

  • Cell Plating: Plate MCF-7 or NCI-H358 cells in a 96-well black plate at a density of 1 x 10^4 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control for 48 hours.

  • AlamarBlue Addition: For the final 4 hours of treatment, add AlamarBlue® reagent to each well according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Cell Cycle and Apoptotic Markers

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis.

  • Cell Lysis: Treat cells with NVP-231 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-Cyclin B1 (Ser133), CDK1, p-CDK1 (Tyr15), cleaved Caspase-3, cleaved Caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Treat cells with NVP-231, then harvest and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the cells and wash the pellet with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the signaling pathways affected by NVP-231 and a typical experimental workflow.

NVP231_Signaling_Pathway cluster_0 NVP-231 Action cluster_1 Cellular Consequences cluster_2 Downstream Effects NVP-231 NVP-231 Ceramide Kinase (CerK) Ceramide Kinase (CerK) NVP-231->Ceramide Kinase (CerK) Inhibits Ceramide Ceramide Ceramide-1-Phosphate (C1P) Ceramide-1-Phosphate (C1P) Ceramide->Ceramide-1-Phosphate (C1P) Phosphorylation (Blocked) Increased Ceramide Increased Ceramide M Phase Arrest M Phase Arrest Increased Ceramide->M Phase Arrest Decreased C1P Decreased C1P Decreased C1P->M Phase Arrest Apoptosis Apoptosis M Phase Arrest->Apoptosis

Caption: NVP-231 inhibits CerK, leading to increased ceramide, M phase arrest, and apoptosis.

Cell_Cycle_Regulation_Pathway cluster_G2_M G2/M Transition cluster_Apoptosis Apoptosis Induction NVP-231 NVP-231 Inhibition of CerK Inhibition of CerK NVP-231->Inhibition of CerK p-Cyclin B1 (Ser133) ↑ p-Cyclin B1 (Ser133) ↑ Inhibition of CerK->p-Cyclin B1 (Ser133) ↑ p-CDK1 (Tyr15) ↓ p-CDK1 (Tyr15) ↓ Inhibition of CerK->p-CDK1 (Tyr15) ↓ M Phase Entry M Phase Entry p-Cyclin B1 (Ser133) ↑->M Phase Entry p-CDK1 (Tyr15) ↓->M Phase Entry M Phase Arrest M Phase Arrest M Phase Entry->M Phase Arrest Caspase-9 Cleavage Caspase-9 Cleavage M Phase Arrest->Caspase-9 Cleavage Caspase-3 Cleavage Caspase-3 Cleavage Caspase-9 Cleavage->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3 Cleavage->Apoptosis

Caption: NVP-231 disrupts G2/M transition, causing M phase arrest and subsequent apoptosis.

Experimental_Workflow Start Start Cell Culture (e.g., MCF-7, NCI-H358) Cell Culture (e.g., MCF-7, NCI-H358) Start->Cell Culture (e.g., MCF-7, NCI-H358) Treatment with NVP-231 (various concentrations and time points) Treatment with NVP-231 (various concentrations and time points) Cell Culture (e.g., MCF-7, NCI-H358)->Treatment with NVP-231 (various concentrations and time points) Endpoint Assays Endpoint Assays Treatment with NVP-231 (various concentrations and time points)->Endpoint Assays Cell Viability Assay (AlamarBlue) Cell Viability Assay (AlamarBlue) Endpoint Assays->Cell Viability Assay (AlamarBlue) Western Blot (Cell Cycle & Apoptosis Markers) Western Blot (Cell Cycle & Apoptosis Markers) Endpoint Assays->Western Blot (Cell Cycle & Apoptosis Markers) Flow Cytometry (Cell Cycle Analysis) Flow Cytometry (Cell Cycle Analysis) Endpoint Assays->Flow Cytometry (Cell Cycle Analysis) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (AlamarBlue)->Data Analysis & Interpretation Western Blot (Cell Cycle & Apoptosis Markers)->Data Analysis & Interpretation Flow Cytometry (Cell Cycle Analysis)->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: A typical experimental workflow for investigating the effects of NVP-231 on cancer cells.

Conclusion and Future Directions

NVP-231 is a powerful and specific tool for investigating the role of ceramide kinase in cellular processes, particularly in the context of cancer. Its ability to induce M phase arrest and apoptosis in cancer cell lines makes it a subject of interest for preclinical cancer research. Future research may focus on exploring the efficacy of NVP-231 in in vivo models, investigating potential synergistic effects with other chemotherapeutic agents, and identifying additional downstream targets of the CerK signaling pathway. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate its continued use in advancing our knowledge of sphingolipid signaling in health and disease.

References

The Role of Nvp-231 in Elucidating Lipid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvp-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a critical enzyme in sphingolipid metabolism. By competitively inhibiting the phosphorylation of ceramide to ceramide-1-phosphate (C1P), Nvp-231 serves as an invaluable tool for investigating the intricate roles of these bioactive lipids in cellular signaling. This technical guide provides an in-depth overview of the application of Nvp-231 in studying lipid signaling, with a focus on its mechanism of action, its effects on cellular processes, and detailed protocols for key experimental procedures. The provided information is intended to equip researchers with the knowledge to effectively utilize Nvp-231 as a probe to dissect the complexities of the ceramide/C1P signaling axis and its crosstalk with other lipid signaling pathways, such as the sphingosine-1-phosphate (S1P) pathway.

Introduction to Nvp-231 and Ceramide Kinase

Ceramide kinase (CerK) is a lipid kinase that catalyzes the ATP-dependent phosphorylation of ceramide to produce ceramide-1-phosphate (C1P).[1][2] This enzymatic reaction is a key regulatory point in the sphingolipid metabolic pathway, influencing the balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival and pro-proliferative signaling molecule, C1P.[1][2]

Nvp-231 is a potent and specific, cell-permeable inhibitor of CerK.[3] It acts as a competitive inhibitor with respect to ceramide, effectively blocking the production of C1P. This inhibition leads to an intracellular accumulation of ceramide and a depletion of C1P, making Nvp-231 a powerful tool to study the distinct and often opposing roles of these two bioactive lipids in a variety of cellular processes.

Mechanism of Action of Nvp-231

Nvp-231's primary mechanism of action is the competitive inhibition of ceramide kinase. By binding to the active site of CerK, Nvp-231 prevents the binding of the natural substrate, ceramide, thereby halting its conversion to C1P. This targeted inhibition allows for the specific interrogation of C1P-dependent signaling pathways.

The inhibition of CerK by Nvp-231 has been shown to be highly specific. While it potently inhibits CerK in the nanomolar range, its activity against other lipid kinases, such as diacylglycerol kinase α (DAGKα), is significantly lower, with IC50 values in the micromolar range. This selectivity is crucial for attributing the observed cellular effects directly to the modulation of the ceramide/C1P balance.

Quantitative Data on Nvp-231 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of Nvp-231 and its effects on various cell lines.

Table 1: Inhibitory Potency of Nvp-231 against Ceramide Kinase

ParameterValueReference
IC50 (in vitro, recombinant CerK)12 nM
IC50 (cellular CerK activity)59.70 ± 12 nM
Ki7.4 nM
Mechanism of InhibitionCompetitive with ceramide

Table 2: Effects of Nvp-231 on Cancer Cell Lines

Cell LineEffectConcentrationTimeReference
MCF-7 (Breast Cancer)Reduced cell viabilityIC50 ≈ 1 µM48 hours
Induced caspase-3 and -9 cleavage1 µM24-72 hours
M phase arrest0-500 nM24 hours
Reduced DNA synthesis1 µM72 hours
Reduced colony formation1 µM (full inhibition)14 days
NCI-H358 (Lung Cancer)Reduced cell viabilityIC50 ≈ 500 nM48 hours
Induced caspase-3 and -9 cleavage1 µM24-72 hours
M phase arrest0-500 nM24 hours
Reduced DNA synthesis1 µM72 hours
Reduced colony formation500 nM (full inhibition)10 days

Signaling Pathways Modulated by Nvp-231

By altering the ceramide/C1P ratio, Nvp-231 provides a means to study the downstream signaling pathways regulated by these lipids. The accumulation of ceramide is known to induce apoptosis and cell cycle arrest, while C1P is involved in cell proliferation, survival, and inflammation.

Nvp-231's Impact on the Sphingolipid Rheostat and Downstream Signaling Nvp231 Nvp-231 CerK Ceramide Kinase (CerK) Nvp231->CerK Inhibits C1P Ceramide-1-Phosphate (C1P) CerK->C1P Produces Ceramide Ceramide Ceramide->CerK Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces CellCycleArrest M Phase Arrest Ceramide->CellCycleArrest Induces Ceramidase Ceramidase Ceramide->Ceramidase Substrate Proliferation Cell Proliferation C1P->Proliferation Promotes Survival Cell Survival C1P->Survival Promotes Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Produces Ceramidase->Sphingosine Produces General Experimental Workflow for Studying Nvp-231's Effects CellCulture Cell Culture (e.g., MCF-7, NCI-H358) Nvp231Treatment Nvp-231 Treatment (Dose- and Time-course) CellCulture->Nvp231Treatment CellViability Cell Viability Assay (e.g., MTT) Nvp231Treatment->CellViability DNASynthesis DNA Synthesis Assay (e.g., BrdU) Nvp231Treatment->DNASynthesis CellCycle Cell Cycle Analysis (Flow Cytometry) Nvp231Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot for Caspases) Nvp231Treatment->Apoptosis LipidAnalysis Lipid Analysis (LC-MS/MS) Nvp231Treatment->LipidAnalysis DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis DNASynthesis->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis LipidAnalysis->DataAnalysis

References

NVP-231: A Technical Guide to its Effects on Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NVP-231, a potent and specific inhibitor of ceramide kinase (CerK). The document elucidates the mechanism of action of NVP-231, focusing on its impact on ceramide metabolism and downstream cellular processes. Detailed experimental protocols for key assays, quantitative data on its effects, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in areas targeting ceramide metabolism.

Introduction

Ceramide, a central molecule in sphingolipid metabolism, plays a crucial role in various cellular processes, including cell cycle arrest, apoptosis, and senescence.[1] The intracellular levels of ceramide are tightly regulated by a network of enzymes. Ceramide kinase (CerK) is a key enzyme in this pathway, catalyzing the phosphorylation of ceramide to form ceramide-1-phosphate (C1P), a bioactive lipid with opposing cellular effects to ceramide, often promoting cell proliferation and survival.[2][3] Dysregulation of the ceramide/C1P balance is implicated in various pathologies, including cancer.

NVP-231 is a potent, specific, and reversible inhibitor of CerK.[2][4] By competitively inhibiting the binding of ceramide to CerK, NVP-231 effectively blocks the production of C1P, leading to an accumulation of intracellular ceramide. This targeted modulation of ceramide metabolism makes NVP-231 a valuable tool for studying the physiological functions of CerK and a promising compound for therapeutic interventions, particularly in oncology.

Mechanism of Action of NVP-231

NVP-231 exerts its effects by directly inhibiting the enzymatic activity of ceramide kinase. This inhibition leads to a shift in the cellular sphingolipid balance, characterized by:

  • Decreased Ceramide-1-Phosphate (C1P) Levels: As the direct product of CerK activity, C1P levels are significantly reduced following NVP-231 treatment.

  • Increased Ceramide Levels: The blockage of its phosphorylation leads to the accumulation of various ceramide species.

This alteration of the ceramide/C1P rheostat triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.

Quantitative Effects of NVP-231 on Ceramide Metabolism

The inhibitory effects of NVP-231 have been quantified in various in vitro and cellular assays.

ParameterValueCell Line/SystemReference
IC50 (in vitro) 12 nMRecombinant CerK
IC50 (cellular) 59.70 ± 12 nMMCF-7 cells (transfected with human CerK)
Effect on C16-C1P Levels Concentration-dependent decreaseMCF-7 cells
Effect on Total Ceramide Levels Concentration-dependent increaseMCF-7 cells
Effect on Specific Ceramide Species Increase in C16, C24, and C24:1 ceramidesMCF-7 cells

Table 1: Quantitative inhibitory activity of NVP-231.

Cell LineIC50 for Cell ViabilityReference
MCF-7 (Breast Cancer)1 µM
NCI-H358 (Lung Cancer)500 nM

Table 2: IC50 values of NVP-231 on cancer cell viability.

Downstream Cellular Effects of NVP-231

The accumulation of ceramide and depletion of C1P induced by NVP-231 leads to significant anti-proliferative and pro-apoptotic effects in cancer cells.

Cellular ProcessEffect of NVP-231Cell LinesReference
Cell Viability Concentration-dependent reductionMCF-7, NCI-H358
DNA Synthesis Concentration-dependent reductionMCF-7, NCI-H358
Colony Formation ReducedMCF-7, NCI-H358
Apoptosis Induction (increased DNA fragmentation, caspase-3 and -9 cleavage)MCF-7, NCI-H358
Cell Cycle M phase arrestMCF-7, NCI-H358

Table 3: Cellular effects of NVP-231 in cancer cell lines.

Experimental Protocols

Ceramide Kinase Activity Assay

This protocol describes a method to measure the in vitro or cellular activity of CerK using a fluorescent ceramide analog.

Materials:

  • NVP-231

  • NVP-995 (inactive analog, for use as a negative control)

  • NBD-C6-ceramide (fluorescent substrate)

  • Cell lysates or purified CerK

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

  • ATP solution

  • Chloroform/Methanol (1:2, v/v)

  • TLC plate

  • Fluorescence scanner

Procedure:

  • Prepare serial dilutions of NVP-231 and NVP-995 in DMSO.

  • In a microcentrifuge tube, combine the cell lysate or purified CerK with the assay buffer.

  • Add the desired concentration of NVP-231 or NVP-995 and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding NBD-C6-ceramide and ATP.

  • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Stop the reaction by adding chloroform/methanol (1:2, v/v).

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing lower phase onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v).

  • Visualize and quantify the fluorescent NBD-C1P product using a fluorescence scanner.

Quantification of Intracellular Ceramide and C1P by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of endogenous ceramide and C1P from cultured cells.

Materials:

  • Cultured cells treated with NVP-231 or vehicle control.

  • Internal standards (e.g., C17:0 ceramide, C17:0 C1P)

  • Chloroform, Methanol, Water

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Harvest and wash the cells with PBS.

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.

    • Add the internal standards.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation.

    • Vortex and centrifuge.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as:

      • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ion pairs for each ceramide and C1P species and their corresponding internal standards.

    • Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

Signaling Pathways and Experimental Workflows

NVP-231 Mechanism of Action

NVP231_Mechanism Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK Substrate C1P Ceramide-1-Phosphate CerK->C1P Catalyzes NVP231 NVP-231 NVP231->CerK Inhibits NVP231_Effects cluster_0 NVP-231 Action cluster_1 Metabolic Shift cluster_2 Cellular Outcomes NVP231 NVP-231 CerK_inhibition CerK Inhibition NVP231->CerK_inhibition Cer_inc ↑ Ceramide CerK_inhibition->Cer_inc C1P_dec ↓ C1P CerK_inhibition->C1P_dec M_phase_arrest M Phase Arrest Cer_inc->M_phase_arrest Apoptosis Apoptosis Cer_inc->Apoptosis Experimental_Workflow cluster_assays Cellular & Biochemical Assays start Cancer Cell Culture treatment Treat with NVP-231 (and NVP-995 control) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, AlamarBlue) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase activity, DNA fragmentation) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle lipidomics Lipidomics (LC-MS/MS for Ceramide/C1P) incubation->lipidomics

References

The Inhibition of Ceramide Kinase with NVP-231: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide Kinase (CerK) is a critical enzyme in sphingolipid metabolism, catalyzing the phosphorylation of the pro-apoptotic lipid ceramide to form the pro-survival signaling molecule ceramide-1-phosphate (C1P). This conversion plays a pivotal role in the sphingolipid rheostat, influencing cell fate decisions such as proliferation, apoptosis, and inflammation. NVP-231 has emerged as a potent, specific, and reversible small-molecule inhibitor of CerK, offering a powerful tool to dissect the biological functions of this kinase and presenting a promising therapeutic strategy for various diseases, notably cancer. This technical guide provides an in-depth overview of the biological consequences of inhibiting CerK with NVP-231, focusing on its mechanism of action, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

Introduction

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as bioactive signaling molecules that regulate a wide array of cellular processes. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P) is crucial for maintaining cellular homeostasis. Ceramide Kinase (CerK) is the only known enzyme responsible for the production of C1P, thereby playing a key role in tipping this balance towards cell survival and proliferation.[1][2]

NVP-231 is a well-characterized, cell-permeable benzothiazole compound that acts as a competitive inhibitor of CerK by blocking the binding of ceramide.[3][4] Its high potency and selectivity make it an invaluable chemical probe for elucidating the multifaceted roles of CerK in health and disease. This guide will delve into the core biological functions modulated by the inhibition of CerK using NVP-231, with a focus on its application in cancer biology and immunology.

Mechanism of Action of NVP-231

NVP-231 competitively and reversibly inhibits CerK by occupying the ceramide binding site, thereby preventing the phosphorylation of ceramide to C1P.[3] This direct inhibition leads to two primary consequences within the cell:

  • Decreased Ceramide-1-Phosphate (C1P) Levels: By blocking its synthesis, NVP-231 treatment leads to a significant reduction in intracellular C1P levels.

  • Increased Ceramide Levels: The inhibition of CerK leads to an accumulation of its substrate, ceramide. This buildup of pro-apoptotic ceramide is a key driver of the biological effects observed with NVP-231 treatment.

Quantitative Data on NVP-231 Activity

The potency and efficacy of NVP-231 have been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data.

ParameterValueSystemReference
IC50 (in vitro) 12 nMRecombinant CerK
Ki 7.4 nMRecombinant CerK
IC50 (cellular) 59.70 ± 12 nMTransfected MCF-7 cells

Table 1: In Vitro and Cellular Inhibitory Potency of NVP-231 against CerK.

Cell LineIC50 (Cell Viability)Treatment DurationReference
MCF-7 (Breast Cancer) 1 µM48 hours
NCI-H358 (Lung Cancer) 500 nM48 hours

Table 2: Effect of NVP-231 on the Viability of Cancer Cell Lines.

Cell LineTreatmentChange in C16-C1PChange in Total CeramidesReference
MCF-7 NVP-231 (concentration-dependent)DecreaseIncrease
MCF-7, MCF-7-HER2, MCF-7-TAM1 NVP-231 (1 µM and 10 µM, 48h)Decrease (C16-C1P)Increase

Table 3: Impact of NVP-231 on Sphingolipid Levels.

Biological Functions of CerK Inhibition by NVP-231

Induction of M-Phase Arrest and Apoptosis in Cancer Cells

A primary and well-documented function of CerK inhibition by NVP-231 is the induction of cell cycle arrest, specifically in the M phase, followed by apoptosis in cancer cells.

  • M-Phase Arrest: Treatment with NVP-231 leads to an increased mitotic index, as evidenced by elevated levels of phosphorylated histone H3. This indicates that cells are arrested during mitosis.

  • Apoptosis: The M-phase arrest is followed by the induction of programmed cell death. This is characterized by increased DNA fragmentation and the cleavage of caspase-9 and caspase-3, key executioners of the apoptotic cascade.

The proposed signaling pathway leading to M-phase arrest and apoptosis is depicted below.

G NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Wee1 Wee1 NVP231->Wee1 downregulation CDK1_Tyr15 p-CDK1 (Tyr15) (Inactive) NVP231->CDK1_Tyr15 reduction CyclinB1 p-Cyclin B1 (Ser133) NVP231->CyclinB1 up-regulation C1P Ceramide-1-Phosphate (C1P) CerK->C1P CerK->Wee1 regulates Ceramide Ceramide Ceramide->CerK Wee1->CDK1_Tyr15 phosphorylates CDK1_Active CDK1 (Active) CDK1_Tyr15->CDK1_Active dephosphorylation M_Phase_Entry M Phase Entry CDK1_Active->M_Phase_Entry M_Phase_Arrest M Phase Arrest M_Phase_Entry->M_Phase_Arrest leads to Apoptosis Apoptosis (Caspase-9/3 activation) M_Phase_Arrest->Apoptosis

Caption: Signaling pathway of NVP-231-induced M-phase arrest and apoptosis.

Regulation of Immune Responses

CerK and its product C1P are implicated in inflammatory processes. Inhibition of CerK with NVP-231 has been shown to modulate immune cell responses, particularly in the context of TNF-α signaling.

  • Inhibition of Pro-inflammatory Markers: In human monocytic cells, NVP-231 treatment reduces the TNF-α-induced expression of inflammatory markers such as CD11c and CD11b.

  • Suppression of Cytokine Secretion: The secretion of pro-inflammatory cytokines like IL-1β and MCP-1 is significantly reduced upon CerK inhibition in monocytes stimulated with TNF-α.

  • Modulation of Signaling Pathways: NVP-231 attenuates the TNF-α-induced phosphorylation of key inflammatory signaling molecules, including JNK, p38, and NF-κB.

G TNFa TNF-α TNFR TNF Receptor TNFa->TNFR CerK Ceramide Kinase (CerK) TNFR->CerK activates JNK_p38_NFkB p-JNK, p-p38, p-NF-κB CerK->JNK_p38_NFkB activates NVP231 NVP-231 NVP231->CerK Inflammatory_Response Inflammatory Response (IL-1β, MCP-1, CD11b/c) JNK_p38_NFkB->Inflammatory_Response

Caption: NVP-231 inhibits TNF-α-induced inflammatory signaling.

Sensitization to Chemotherapy and Reduction of Therapy-Induced Senescence

Inhibition of CerK with NVP-231 can enhance the efficacy of other anti-cancer agents and mitigate some of the negative consequences of chemotherapy.

  • Synergistic Effects: NVP-231 acts synergistically with agents like staurosporine and tamoxifen to increase ceramide levels and reduce cancer cell growth.

  • Reduction of Senescence: NVP-231 has been shown to reduce the levels of therapy-induced senescent cells, which can contribute to inflammation and reduce the effectiveness of chemotherapy.

Experimental Protocols

Cellular CerK Activity Assay

This protocol is adapted from studies investigating the cellular activity of NVP-231.

  • Cell Culture and Transfection:

    • Culture cells (e.g., MCF-7) in appropriate growth medium.

    • For overexpression studies, stably transfect cells with a human CerK cDNA construct.

  • Inhibitor Treatment:

    • Pre-treat cells with varying concentrations of NVP-231 (or vehicle control) for a specified time (e.g., 1 hour).

  • Substrate Addition:

    • Add a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, to the cells to act as a substrate for CerK.

  • Lipid Extraction and Analysis:

    • After incubation, lyse the cells and extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the formation of the phosphorylated product (e.g., NBD-C1P) using a fluorescence detector.

  • Data Analysis:

    • Calculate the percentage of CerK activity relative to the vehicle-treated control.

    • Determine the IC50 value by performing a non-linear curve fit.

Cell Viability Assay (AlamarBlue)

This protocol is based on methods used to assess the effect of NVP-231 on cancer cell viability.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, NCI-H358) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of NVP-231 or a vehicle control.

    • Incubate for the desired duration (e.g., 48 hours).

  • AlamarBlue Addition:

    • Add AlamarBlue reagent to each well according to the manufacturer's instructions.

    • Incubate for a further 2-4 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control.

    • Calculate the IC50 value using appropriate software.

Western Blot Analysis for Cell Cycle Regulators

This protocol is derived from studies examining the effect of NVP-231 on cell cycle proteins.

  • Cell Treatment and Lysis:

    • Treat cells with NVP-231 for the desired time and concentration.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Cyclin B1, phospho-CDK1, Wee1, GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Perform densitometric analysis to quantify the protein expression levels relative to a loading control.

Logical Workflow for Investigating NVP-231 Effects

The following diagram illustrates a typical experimental workflow for characterizing the biological functions of NVP-231.

G Start Start: Hypothesis on CerK Role InVitroAssay In Vitro Kinase Assay (IC50 determination) Start->InVitroAssay CellularAssay Cellular CerK Activity Assay InVitroAssay->CellularAssay CellViability Cell Viability Assays (e.g., AlamarBlue, MTT) CellularAssay->CellViability Lipidomics Sphingolipid Profiling (LC-MS/MS) CellularAssay->Lipidomics ApoptosisAssay Apoptosis Assays (Caspase cleavage, DNA fragmentation) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry, Western Blot) CellViability->CellCycle SignalingAnalysis Signaling Pathway Analysis (Western Blot for p-kinases) ApoptosisAssay->SignalingAnalysis CellCycle->SignalingAnalysis Lipidomics->SignalingAnalysis Conclusion Conclusion: Elucidation of Biological Function SignalingAnalysis->Conclusion

Caption: Experimental workflow for NVP-231 characterization.

Conclusion and Future Directions

NVP-231 is a powerful and specific inhibitor of Ceramide Kinase that has been instrumental in uncovering the diverse biological roles of this enzyme. Its ability to induce M-phase arrest and apoptosis in cancer cells, modulate immune responses, and sensitize cells to other therapies highlights the therapeutic potential of targeting CerK. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate functions of CerK and to develop novel therapeutic strategies based on its inhibition.

Future research should focus on the in vivo efficacy of NVP-231 and its derivatives in various disease models, the identification of biomarkers to predict response to CerK inhibition, and the exploration of combination therapies to maximize therapeutic benefit. A deeper understanding of the complex interplay between CerK and other signaling pathways will undoubtedly open new avenues for the treatment of cancer and inflammatory diseases.

References

Methodological & Application

NVP-231 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the use of NVP-231, a potent and specific inhibitor of ceramide kinase (CerK), in a cell culture setting. NVP-231 competitively inhibits the binding of ceramide to CerK, leading to a decrease in ceramide-1-phosphate (C1P) levels and a subsequent increase in intracellular ceramide. This accumulation of ceramide induces M phase cell cycle arrest and apoptosis in cancer cells, making NVP-231 a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent. The following protocols for cell viability, cell cycle analysis, and apoptosis assays are based on established research in breast (MCF-7) and lung (NCI-H358) cancer cell lines.[1][2][3]

Introduction

Ceramide kinase (CerK) is a critical enzyme that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in various cellular processes, including cell growth and inflammatory responses.[3] NVP-231 is a potent, specific, and reversible inhibitor of CerK with an in vitro IC50 of 12 nM.[4] By blocking CerK activity, NVP-231 effectively reduces C1P levels while increasing the concentration of ceramide within the cell. This shift in the ceramide/C1P balance triggers a cascade of events culminating in cell cycle arrest at the M phase and subsequent apoptosis, characterized by DNA fragmentation and the activation of caspase-3 and caspase-9. These characteristics make NVP-231 a subject of interest in cancer research, particularly for its potential to inhibit the proliferation of cancer cells.

Data Presentation

Table 1: In Vitro and Cellular IC50 Values for NVP-231
Target/AssayCell Line/SystemIC50Reference
Ceramide Kinase (in vitro)Recombinant CerK12 nM
Cellular CerK ActivityTransfected MCF-759.70 ± 12 nM
Cell Viability (48 hours)MCF-71 µM
Cell Viability (48 hours)NCI-H358500 nM
Table 2: Summary of NVP-231 Effects on Cancer Cell Lines
ExperimentCell LineConcentration RangeDurationObserved EffectReference
Cell ViabilityMCF-7, NCI-H3580 - 1000 nM48 hoursDose-dependent decrease in viability
DNA Synthesis (BrdU)MCF-7, NCI-H358up to 1 µM72 hours60-70% reduction at 1 µM
Colony FormationMCF-7up to 1 µM14 daysFull inhibition at 1 µM
Colony FormationNCI-H358up to 500 nM10 daysFull inhibition at 500 nM
Apoptosis (Caspase-3/9 cleavage)MCF-7, NCI-H3581 µM24 - 72 hoursIncreased cleavage
Cell Cycle ArrestMCF-7, NCI-H3580 - 500 nM24 hoursM phase arrest

Signaling Pathway and Experimental Workflow

NVP_231_Signaling_Pathway cluster_membrane Cell Membrane Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylation CellCycle Cell Cycle Progression CerK->CellCycle Promotes NVP231 NVP-231 NVP231->CerK Inhibition MPhaseArrest M Phase Arrest NVP231->MPhaseArrest Induces Apoptosis Apoptosis MPhaseArrest->Apoptosis Caspases Caspase-9 & -3 Activation Apoptosis->Caspases

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells (e.g., MCF-7, NCI-H358) treatment Treat with NVP-231 (Varying concentrations and durations) start->treatment viability Cell Viability Assay (e.g., AlamarBlue) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Caspase Cleavage - Western Blot) treatment->apoptosis colony Colony Formation Assay treatment->colony data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis colony->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying NVP-231 effects.

Experimental Protocols

Materials
  • NVP-231 (powder)

  • Dimethyl sulfoxide (DMSO)

  • MCF-7 or NCI-H358 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • 6-well plates

  • Cell culture flasks

  • AlamarBlue™ cell viability reagent

  • Propidium iodide (PI)

  • RNase A

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for cleaved caspase-3, cleaved caspase-9, etc.)

Protocol 1: Cell Viability Assay (AlamarBlue)
  • Cell Seeding: Seed MCF-7 or NCI-H358 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • NVP-231 Preparation: Prepare a stock solution of NVP-231 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0 - 1000 nM).

  • Treatment: Remove the medium from the wells and add 100 µL of the NVP-231-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • AlamarBlue Addition: Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of NVP-231 (e.g., 0 - 500 nM) for 24 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The induction of M phase arrest will be indicated by an increase in the G2/M population.

Protocol 3: Apoptosis Assay (Western Blot for Caspase Cleavage)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NVP-231 (e.g., 1 µM) for 24, 48, and 72 hours.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: An increase in the cleaved forms of caspase-3 and caspase-9 will indicate the induction of apoptosis.

Conclusion

The provided protocols offer a comprehensive framework for investigating the cellular effects of NVP-231. By inhibiting ceramide kinase, NVP-231 serves as a powerful tool to dissect the role of sphingolipid metabolism in cell cycle regulation and apoptosis. These methods can be adapted for use in various cancer cell lines to explore the therapeutic potential of targeting the ceramide pathway. Researchers should optimize parameters such as cell density, drug concentration, and incubation time for their specific cell lines and experimental goals.

References

Application Notes and Protocols for NVP-231 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK).[1][2] It functions by competitively inhibiting the binding of ceramide to CerK, thereby blocking the production of the bioactive lipid ceramide-1-phosphate (C1P).[1][3] This inhibition leads to an accumulation of intracellular ceramide and a depletion of C1P, ultimately triggering M phase cell cycle arrest and apoptosis in cancer cells.[4] These application notes provide detailed protocols for utilizing NVP-231 in various in vitro assays to study its effects on cancer cell lines.

Mechanism of Action

Ceramide kinase (CerK) is a lipid kinase that phosphorylates ceramide to form C1P. While ceramide is often associated with pro-apoptotic signaling, C1P can promote cell growth and survival. By inhibiting CerK, NVP-231 shifts the balance of these bioactive sphingolipids, leading to an increase in pro-apoptotic ceramide levels and a decrease in pro-survival C1P.

This shift has significant downstream consequences on cell cycle regulation and survival pathways. NVP-231 treatment has been shown to cause:

  • M Phase Arrest : Inhibition of CerK leads to the downregulation of Wee1 kinase and CDK4, and alters the phosphorylation state of the CDK1/Cyclin B1 complex, resulting in an arrest in the M phase of the cell cycle. This is characterized by an increased mitotic index, which can be measured by the phosphorylation of histone H3.

  • Induction of Apoptosis : The accumulation of ceramide and cell cycle arrest ultimately trigger the intrinsic apoptosis pathway, evidenced by the cleavage and activation of caspase-9 and caspase-3, as well as DNA fragmentation.

NVP231_Signaling_Pathway cluster_0 NVP-231 Mediated CerK Inhibition cluster_1 Downstream Cellular Effects NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Inhibits C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylates Wee1 Wee1 Kinase CerK->Wee1 Regulates Active_CDK1 CDK1 / Cyclin B1 (Active) Ceramide Ceramide Ceramide->CerK Substrate CDK1_CyclinB1 CDK1 / Cyclin B1 (Inactive) Wee1->CDK1_CyclinB1 Inhibits (p-Tyr15) CDK1_CyclinB1->Active_CDK1 Activation M_Phase_Arrest M Phase Arrest (↑ p-Histone H3) Active_CDK1->M_Phase_Arrest Promotes Mitosis Caspase9 Caspase-9 Cleavage M_Phase_Arrest->Caspase9 Induces Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: NVP-231 signaling pathway leading to M phase arrest and apoptosis.

Data Presentation: In Vitro Efficacy of NVP-231

The following tables summarize the quantitative data for NVP-231's activity in various cell-based and cell-free assays.

Table 1: Inhibitory Concentrations (IC₅₀) of NVP-231

Assay Type Target Cell Line / System IC₅₀ Value Citation(s)
Enzyme Activity Recombinant CerK Cell-Free 12 nM
Cellular CerK Activity CerK Transfected Cells 59.7 nM (± 12)
Cell Viability (48h) Cell Proliferation MCF-7 (Breast Cancer) ~1 µM

| Cell Viability (48h) | Cell Proliferation | NCI-H358 (Lung Cancer) | ~500 nM | |

Table 2: Effective Concentrations of NVP-231 for Phenotypic Endpoints

Assay Type Cell Line Treatment Effective Concentration Citation(s)
Colony Formation NCI-H358 10 days 500 nM (Full Inhibition)
Colony Formation MCF-7 14 days 1 µM (Full Inhibition)
DNA Synthesis MCF-7 & NCI-H358 72 hours 1 µM (~60-70% reduction)
Caspase-3/9 Cleavage MCF-7 & NCI-H358 24-72 hours 1 µM

| Cell Cycle Analysis | MCF-7 & NCI-H358 | 24 hours | 0 - 500 nM (Dose-dependent) | |

Experimental Protocols

Cell Viability / Proliferation Assay

This protocol determines the effect of NVP-231 on cell viability using a metabolic indicator dye like AlamarBlue or by measuring DNA synthesis via BrdU incorporation.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate (e.g., 1x10⁴ cells/well) Start->Seed Incubate1 Incubate overnight (Allow attachment) Seed->Incubate1 Treat Treat with NVP-231 (serial dilutions) Incubate1->Treat Incubate2 Incubate for desired time (e.g., 48-72 hours) Treat->Incubate2 AddReagent Add viability reagent (e.g., AlamarBlue) Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Measure Measure signal (Fluorescence/Absorbance) Incubate3->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze End End Analyze->End

Caption: General workflow for a cell viability assay using NVP-231.

Methodology:

  • Cell Seeding: Seed breast (e.g., MCF-7) or lung (e.g., NCI-H358) cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of NVP-231 (e.g., 0 to 1000 nM) in fresh culture medium. Remove the old medium from the cells and add the NVP-231-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement (AlamarBlue Method):

    • For the final 4 hours of incubation, add AlamarBlue® reagent to each well according to the manufacturer's protocol.

    • Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data and perform a non-linear regression to determine the IC₅₀ value.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following NVP-231 treatment.

Western_Blot_Workflow Start Start Culture Culture cells and treat with NVP-231 (24h) Start->Culture Lyse Lyse cells & extract protein Culture->Lyse Quantify Quantify protein (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% milk or BSA) Transfer->Block PrimaryAb Incubate with primary antibody (e.g., anti-p-CDK1, anti-Caspase-3) Block->PrimaryAb Wash1 Wash membrane PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash membrane SecondaryAb->Wash2 Detect Detect with ECL substrate and image Wash2->Detect End End Detect->End

Caption: Experimental workflow for Western blot analysis.

Methodology:

  • Sample Preparation: Culture cells (e.g., MCF-7, NCI-H358) and treat with various concentrations of NVP-231 (e.g., 0-500 nM) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against p-CDK1 (Tyr15), p-Cyclin B1 (Ser133), CDK4, cleaved caspase-3, cleaved caspase-9, p-Histone H3 (Ser10), and a loading control like β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle and determines the mitotic index after NVP-231 treatment.

Flow_Cytometry_Workflow Start Start Culture Culture cells and treat with NVP-231 (24h) Start->Culture Harvest Harvest cells (Trypsinize) Culture->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Stain Stain DNA with Propidium Iodide (PI) Fix->Stain MitoticStain For Mitotic Index: Stain with anti-p-Histone H3 Ab Fix->MitoticStain Acquire Acquire data on a flow cytometer Stain->Acquire MitoticStain->Acquire Analyze Analyze cell cycle distribution and mitotic population Acquire->Analyze End End Analyze->End

Caption: Workflow for cell cycle and mitotic index analysis via flow cytometry.

Methodology:

  • Cell Treatment: Culture cells and treat with NVP-231 (e.g., 0-500 nM) for 24 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining for DNA Content:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Staining for Mitotic Index:

    • To specifically identify cells in M phase, stain with a fluorescently-conjugated antibody against phosphorylated histone H3 (Ser10), a well-accepted marker for mitosis.

  • Flow Cytometry: Acquire data on a flow cytometer. PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. The p-Histone H3 positive population represents the mitotic cells.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase. Quantify the percentage of p-Histone H3 positive cells to determine the mitotic index.

References

Application Notes and Protocols: NVP-231 Treatment of MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NVP-231, a potent inhibitor of ceramide kinase (CerK), in studies involving the MCF-7 human breast cancer cell line. The provided information is intended to guide researchers in designing and executing experiments to evaluate the effects of NVP-231 on cell viability, apoptosis, and cell cycle progression.

Introduction

NVP-231 is a specific and reversible inhibitor of ceramide kinase (CerK), an enzyme that catalyzes the phosphorylation of ceramide to form ceramide-1-phosphate (C1P). In cancer cells, including the MCF-7 breast cancer line, inhibition of CerK by NVP-231 leads to a decrease in C1P levels and an accumulation of ceramide[1]. This disruption of sphingolipid metabolism has been shown to reduce cell viability, inhibit DNA synthesis, and halt colony formation in a concentration-dependent manner[2]. The primary mechanism of action involves the induction of M phase arrest in the cell cycle, followed by the initiation of apoptosis, characterized by increased DNA fragmentation and the cleavage of caspases-3 and -9.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of NVP-231 on MCF-7 cells based on published literature.

Table 1: NVP-231 Concentration Effects on MCF-7 Cell Viability and Proliferation

ParameterConcentrationIncubation TimeEffectReference
IC50 (Cell Viability)~1 µM48 hours50% inhibition of cell viability.
DNA Synthesis1 µM72 hours60-70% reduction in DNA synthesis.
Colony Formation1 µM10-14 daysComplete inhibition of colony formation.

Table 2: NVP-231 Concentration Effects on MCF-7 Cell Cycle and Apoptosis

ParameterConcentration RangeIncubation TimeEffectReference
M Phase Arrest100 nM - 1 µM24 hoursConcentration-dependent increase in the mitotic index (phosphorylated histone H3).
Apoptosis (Caspase Cleavage)1 µM24-72 hoursIncreased cleavage of caspase-3 and caspase-9, with the highest activation observed at 24 hours.
Apoptosis (PI Staining)1 µM24-72 hoursTime-dependent increase in propidium iodide-positive cells, indicating cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NVP-231 and a general workflow for its evaluation in MCF-7 cells.

NVP231_Signaling_Pathway cluster_cell MCF-7 Cell cluster_downstream Downstream Effects Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P phosphorylation M_Phase_Arrest M Phase Arrest CerK->M_Phase_Arrest decreased activity leads to NVP231 NVP-231 NVP231->CerK inhibition Apoptosis Apoptosis (Caspase-9, Caspase-3 activation) M_Phase_Arrest->Apoptosis Cell_Death Cell Death & Reduced Viability Apoptosis->Cell_Death

Caption: NVP-231 inhibits Ceramide Kinase, leading to M phase arrest and apoptosis.

Experimental_Workflow cluster_assays Perform Assays start Start: Culture MCF-7 Cells treatment Treat cells with varying concentrations of NVP-231 (e.g., 0-1 µM) and time points (e.g., 24, 48, 72h) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis: - Calculate IC50 - Quantify apoptotic cells - Analyze cell cycle distribution viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating NVP-231 effects on MCF-7 cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • NVP-231 Preparation: Prepare a stock solution of NVP-231 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Materials:

    • MCF-7 cells

    • 96-well plates

    • NVP-231

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of NVP-231 (e.g., 0, 10, 100, 300, 500, 1000 nM) for 48 hours. Include vehicle control wells (medium with DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • NVP-231

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and grow to approximately 70% confluency.

    • Treat the cells with the desired concentration of NVP-231 (e.g., 1 µM) for 24, 48, and 72 hours.

    • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard procedures for cell cycle analysis using propidium iodide and flow cytometry.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • NVP-231

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to attach and grow.

    • Treat the cells with various concentrations of NVP-231 (e.g., 0, 100, 300, 500 nM) for 24 hours.

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells for at least 2 hours at 4°C.

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Nvp 231 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a key enzyme in sphingolipid metabolism. By competitively inhibiting the binding of ceramide to CerK, NVP-231 effectively blocks the production of the bioactive lipid ceramide-1-phosphate (C1P).[1][2][3] This inhibition leads to an accumulation of intracellular ceramide, a molecule known to be involved in various cellular processes including apoptosis, cell cycle arrest, and senescence. These application notes provide detailed information on the solubility of NVP-231, protocols for the preparation of stock and working solutions, and its mechanism of action within the CerK signaling pathway.

Solubility Data

The solubility of NVP-231 in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact the solubility of the compound. For aqueous solutions, it is recommended to first dissolve NVP-231 in an organic solvent like DMSO and then dilute it to the desired concentration in the aqueous buffer.

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)≥ 87.6 mg/mLUltrasonic treatment may be required.[4]
Ethanol (EtOH)≥ 2.58 mg/mLRequires ultrasonic treatment and warming.[4]

Table 1: Solubility of NVP-231 in common laboratory solvents.

Stock Solution Preparation

In Vitro Stock Solution (DMSO)

For most in vitro applications, a concentrated stock solution of NVP-231 is prepared in anhydrous DMSO.

Protocol:

  • Weigh the desired amount of NVP-231 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To facilitate dissolution, warm the tube at 37°C and sonicate in an ultrasonic bath for a short period.

  • Visually inspect the solution to ensure that the compound has completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to several months) or at -80°C for long-term storage.

In Vivo Formulation

For in vivo experiments, a specific formulation is required to ensure the solubility and bioavailability of NVP-231. A common method involves a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

  • Prepare a stock solution of NVP-231 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (e.g., to a final concentration of 40%) and mix thoroughly.

  • Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is clear.

  • Finally, add saline to reach the desired final volume and concentration. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, warming and/or sonication can be used to aid dissolution.

Mechanism of Action and Signaling Pathway

NVP-231 exerts its biological effects by inhibiting ceramide kinase (CerK), thereby preventing the conversion of ceramide to ceramide-1-phosphate (C1P). Ceramide and C1P have opposing roles in cell fate decisions. While ceramide is generally considered pro-apoptotic and growth-suppressive, C1P is involved in cell proliferation and survival.

The accumulation of intracellular ceramide due to CerK inhibition by NVP-231 can activate several downstream signaling pathways leading to apoptosis and cell cycle arrest. This includes the activation of caspases, particularly caspase-9 and caspase-3, which are key executioners of apoptosis. Furthermore, NVP-231 has been shown to induce M-phase arrest by affecting the expression and phosphorylation of key cell cycle regulators such as cyclin B1 and CDK1.

NVP231_Signaling_Pathway NVP-231 Signaling Pathway cluster_upstream Upstream Stimuli cluster_cerk Ceramide Kinase Activity cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide Growth Factors Growth Factors CerK CerK Growth Factors->CerK Ceramide->CerK Substrate Caspase9 Caspase-9 Ceramide->Caspase9 Accumulation leads to activation Cell_Cycle_Regulators Cyclin B1 / CDK1 Ceramide->Cell_Cycle_Regulators Accumulation affects C1P Ceramide-1-Phosphate CerK->C1P Phosphorylation PI3K_Akt PI3K/Akt Pathway C1P->PI3K_Akt ERK1_2 ERK1/2 Pathway C1P->ERK1_2 Cell_Proliferation Cell_Proliferation PI3K_Akt->Cell_Proliferation ERK1_2->Cell_Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis M_Phase_Arrest M_Phase_Arrest Cell_Cycle_Regulators->M_Phase_Arrest NVP231 NVP-231 NVP231->CerK Inhibition

Caption: NVP-231 inhibits CerK, leading to ceramide accumulation and subsequent apoptosis and M-phase arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of NVP-231 on the viability of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • NVP-231 stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of NVP-231 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NVP-231. Include wells with medium and vehicle (DMSO) as controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the NVP-231 concentration to determine the IC₅₀ value.

Cell_Viability_Workflow Cell Viability Assay Workflow with NVP-231 cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare NVP-231 serial dilutions B->C D Treat cells with NVP-231 C->D E Incubate for 24-72 hours D->E F Add MTT solution E->F G Incubate for 3-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: A typical workflow for determining the effect of NVP-231 on cell viability using an MTT assay.

References

Application Notes and Protocols for NVP-231-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NVP-231, a potent and specific inhibitor of Ceramide Kinase (CerK), and its application in inducing apoptosis in cancer cell lines. Detailed protocols for relevant experiments are provided to facilitate the study of its mechanism of action and potential therapeutic applications.

Introduction

NVP-231 is a novel inhibitor of Ceramide Kinase (CerK) with an IC50 of 12 nM in in vitro assays.[1] By inhibiting CerK, NVP-231 prevents the conversion of the pro-apoptotic molecule ceramide to ceramide-1-phosphate (C1P), a signaling lipid implicated in cell proliferation and survival. This inhibition leads to an accumulation of intracellular ceramide, which in turn triggers a cascade of events culminating in apoptosis. Studies have shown that NVP-231 effectively reduces cell viability, inhibits DNA synthesis, and induces M phase arrest followed by apoptotic cell death in various cancer cell lines, including the MCF-7 breast cancer and NCI-H358 lung cancer cell lines. The apoptotic process induced by NVP-231 is characterized by the activation of the intrinsic caspase cascade, specifically involving the cleavage and activation of caspase-9 and caspase-3.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to CerK, thereby blocking the production of C1P. This disruption of the ceramide/C1P balance is a critical event that shifts the cellular signaling towards a pro-apoptotic state. The inhibition of CerK by NVP-231 has been shown to cause a concentration-dependent M phase arrest in the cell cycle, characterized by an increase in histone H3 phosphorylation. Following this cell cycle arrest, cells undergo apoptosis, which is evidenced by DNA fragmentation and the activation of key executioner caspases.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of NVP-231 on cancer cell lines.

Table 1: In Vitro and Cellular IC50 Values for NVP-231

Assay TypeTargetCell LineIC50Reference
In vitro (cell-free)Recombinant CerKN/A12 nM
CellularCerKTransfected cells59.70 ± 12 nM

Table 2: Effect of NVP-231 on Cell Viability

Cell LineTreatment DurationIC50Reference
MCF-7 (Breast Cancer)48 hours~1 µM
NCI-H358 (Lung Cancer)48 hours~500 nM

Table 3: Conditions for NVP-231 Induced Apoptosis and Cell Cycle Arrest

Cell LineNVP-231 ConcentrationTreatment DurationObserved EffectsReference
MCF-71 µM24-72 hoursIncreased caspase-3 and caspase-9 cleavage.
NCI-H3581 µM24-72 hoursContinuous increase in caspase-3 and caspase-9 cleavage over 72 hours.
MCF-7 & NCI-H3580-500 nM24 hoursConcentration-dependent up-regulation of cyclin B1 phosphorylation (Ser133) and reduction of CDK1 phosphorylation (Tyr15).
MCF-71 µM72 hours~20% PI-positive dead cells.
NCI-H3581 µM72 hours>40% PI-positive dead cells.
MCF-7 & NCI-H3581 µM72 hours60-70% reduction in DNA synthesis (BrdU incorporation).

Signaling Pathway and Experimental Workflow Diagrams

NVP_231_Signaling_Pathway NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Inhibition C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes Ceramide Ceramide Ceramide->CerK M_Phase_Arrest M Phase Arrest Ceramide->M_Phase_Arrest Accumulation leads to Proliferation Cell Proliferation & Survival C1P->Proliferation Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Caspase9 Caspase-9 Cleavage Apoptosis->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 DNA_Frag DNA Fragmentation Caspase3->DNA_Frag

NVP-231 Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Analysis Culture Culture MCF-7 or NCI-H358 cells Treatment Treat with NVP-231 (e.g., 0-1000 nM for 24-72h) Culture->Treatment Viability Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability Proliferation Proliferation Assay (e.g., BrdU Incorporation) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Caspase-3, Caspase-9, etc.) Treatment->WesternBlot

General Experimental Workflow for Studying NVP-231 Effects.

Experimental Protocols

Cell Culture and NVP-231 Treatment

This protocol is a general guideline for culturing MCF-7 and NCI-H358 cells and treating them with NVP-231.

Materials:

  • MCF-7 or NCI-H358 cell line

  • Appropriate complete growth medium (e.g., EMEM for MCF-7, RPMI-1640 for NCI-H358) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • NVP-231 stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other necessary sterile labware.

Procedure:

  • Culture MCF-7 or NCI-H358 cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • For experiments, seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction or flow cytometry) and allow them to adhere overnight.

  • Prepare working concentrations of NVP-231 by diluting the stock solution in complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest NVP-231 concentration.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of NVP-231 or vehicle control.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (AlamarBlue)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • NVP-231 treated cells in a 96-well plate

  • AlamarBlue® reagent

  • Fluorescence plate reader

Procedure:

  • Following NVP-231 treatment for the desired duration (e.g., 48 hours), add AlamarBlue® reagent to each well, typically at 10% of the culture volume.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NVP-231 treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest the cells (including the supernatant containing detached cells) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • NVP-231 treated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for later analysis).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Caspase Cleavage

This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.

Materials:

  • NVP-231 treated cells

  • RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The presence of cleaved caspase bands indicates apoptosis induction.

References

Nvp 231 applications in cancer cell proliferation studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), an enzyme that catalyzes the phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1][2] CerK and its product, C1P, are implicated in various cellular processes, including cell growth, survival, and inflammatory responses.[3][4] In the context of oncology, elevated CerK activity has been associated with tumor progression and poor prognosis in several cancers, including breast and lung cancer.[5] NVP-231 exerts its anti-proliferative effects by competitively inhibiting the binding of ceramide to CerK, leading to a reduction in intracellular C1P levels and an accumulation of ceramide. This shift in the ceramide/C1P balance triggers a cascade of events culminating in cell cycle arrest and apoptosis, making NVP-231 a valuable tool for studying cancer cell proliferation and a potential therapeutic agent.

Mechanism of Action

NVP-231 primarily functions by inhibiting ceramide kinase, leading to a decrease in ceramide-1-phosphate levels. This disruption of the sphingolipid metabolism has significant downstream consequences on cell cycle regulation and cell survival pathways.

Studies have shown that treatment of cancer cells with NVP-231 leads to:

  • M-Phase Arrest: NVP-231 induces a robust arrest of the cell cycle in the M phase. This is characterized by an increased mitotic index, as evidenced by higher levels of phosphorylated histone H3.

  • Modulation of Cell Cycle Regulators: The M-phase arrest is mediated by the altered activity of key cell cycle proteins. NVP-231 treatment results in the up-regulation of cyclin B1 phosphorylation and a decrease in the inhibitory phosphorylation of CDK1 at Tyr15. Furthermore, a down-regulation of the kinase Wee1, a critical regulator of CDK1 activity, has been observed. A reduction in CDK4 protein expression, which is crucial for the G1 to S phase transition, has also been reported.

  • Induction of Apoptosis: Following cell cycle arrest, NVP-231 promotes programmed cell death. This is demonstrated by increased DNA fragmentation and the cleavage, and subsequent activation, of caspase-9 and caspase-3.

Data Presentation

The following tables summarize the quantitative data on the efficacy of NVP-231 in various cancer cell lines.

Table 1: IC50 Values of NVP-231 in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeAssay MethodReference
MCF-7Breast Cancer~1 µM48 hoursAlamarBlue Assay
NCI-H358Lung Cancer~500 nM48 hoursAlamarBlue Assay
BT-474Breast Cancer1.0 µMNot SpecifiedNot Specified
MDA-MB-231Breast Cancer1.0 µMNot SpecifiedNot Specified

Table 2: Effect of NVP-231 on DNA Synthesis and Colony Formation

Cell LineNVP-231 ConcentrationEffect on DNA Synthesis (72h)Effect on Colony Formation (10-14 days)Reference
MCF-71 µM60-70% reductionFull inhibition
NCI-H3581 µM60-70% reductionFull inhibition at 500 nM

Experimental Protocols

Protocol 1: Cell Viability Assay (AlamarBlue Assay)

This protocol is used to determine the concentration-dependent effect of NVP-231 on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H358)

  • Complete cell culture medium

  • NVP-231 stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • AlamarBlue® reagent

  • Fluorescence plate reader

Procedure:

  • Seed cancer cells in a 96-well black plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of NVP-231 in complete culture medium from a stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

  • Remove the medium from the wells and add 100 µL of the medium containing the indicated concentrations of NVP-231 or vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Four hours prior to the end of the incubation period, add 10 µL of AlamarBlue® reagent to each well.

  • Continue to incubate the plate for the final 4 hours.

  • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Cell Cycle Regulators

This protocol is used to assess the effect of NVP-231 on the expression and phosphorylation status of key cell cycle proteins.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • NVP-231

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-phospho-cyclin B1 (Ser133), anti-cyclin B1, anti-Wee1, anti-CDK4, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of NVP-231 or vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of NVP-231 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • NVP-231

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with NVP-231 for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Visualizations

NVP_231_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P  Phosphorylation Wee1 Wee1 CerK->Wee1 Inhibition of Wee1 (mechanism unclear) CDK4 CDK4 CerK->CDK4 Inhibition of CDK4 (mechanism unclear) NVP231 NVP-231 NVP231->CerK CDK1_pY15 CDK1-pY15 (Inactive) Wee1->CDK1_pY15 CDK1 CDK1 (Active) CDK1_pY15->CDK1 M_Phase_Entry M Phase Entry CDK1->M_Phase_Entry CyclinB1 Cyclin B1 CyclinB1->CDK1  Activation G1_S_Transition G1/S Transition CDK4->G1_S_Transition M_Phase_Arrest M Phase Arrest M_Phase_Entry->M_Phase_Arrest Caspase9 Caspase-9 M_Phase_Arrest->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: NVP-231 signaling pathway in cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_endpoints Endpoints Cell_Culture Cancer Cell Culture (e.g., MCF-7, NCI-H358) NVP231_Treatment Treatment with NVP-231 (various concentrations) Cell_Culture->NVP231_Treatment Viability_Assay Cell Viability Assay (AlamarBlue) NVP231_Treatment->Viability_Assay Proliferation_Assay DNA Synthesis Assay (BrdU) NVP231_Treatment->Proliferation_Assay Colony_Formation Colony Formation Assay NVP231_Treatment->Colony_Formation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) NVP231_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis NVP231_Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Proliferation_Rate Proliferation Rate Proliferation_Assay->Proliferation_Rate Clonogenic_Survival Clonogenic Survival Colony_Formation->Clonogenic_Survival Cell_Cycle_Distribution Cell Cycle Distribution (M-Phase Arrest) Cell_Cycle_Analysis->Cell_Cycle_Distribution Protein_Expression Protein Expression/ Phosphorylation Western_Blot->Protein_Expression

Caption: General experimental workflow for studying NVP-231.

References

Application Notes: NVP-231 for Inducing M Phase Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), an enzyme that catalyzes the phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1][2][3] In cancer cells, the inhibition of CerK by NVP-231 leads to a decrease in intracellular C1P levels and an accumulation of ceramide.[4][5] This shift in the ceramide/C1P balance disrupts cellular signaling pathways that control cell cycle progression, ultimately causing an arrest in the M phase and inducing apoptosis. These application notes provide a summary of the effects of NVP-231 on cancer cells and detailed protocols for its use in research settings.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to CerK, with an in vitro IC50 of 12 nM. This inhibition leads to a concentration-dependent reduction in cell viability, DNA synthesis, and colony formation in various cancer cell lines, including breast (MCF-7) and lung (NCI-H358) cancer cells. The primary mechanism of its anti-proliferative effect is the induction of M phase arrest, characterized by an increased mitotic index and elevated levels of phosphorylated histone H3. This is followed by the activation of the apoptotic pathway, as evidenced by increased cleavage of caspases-9 and -3.

Signaling Pathway of NVP-231 Induced M Phase Arrest

NVP231_Pathway cluster_drug Drug Action cluster_enzyme Enzyme cluster_lipids Lipid Metabolism cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Inhibits Ceramide Ceramide (Accumulates) C1P Ceramide-1-Phosphate (C1P) (Depleted) CerK->C1P Produces Ceramide->CerK CyclinB1_CDK1 Cyclin B1 / CDK1 (Active Complex) Ceramide->CyclinB1_CDK1 Leads to activation of M_Phase M Phase Entry C1P->M_Phase Promotes CyclinB1_CDK1->M_Phase Drives M_Arrest M Phase Arrest M_Phase->M_Arrest Disrupted Progression Caspases Caspase-9 & -3 (Cleavage & Activation) M_Arrest->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of NVP-231
ParameterCell LineValueReference
IC50 (CerK inhibition) Recombinant CerK12 nM
Cellular System59.70 ± 12 nM
IC50 (Cell Viability, 48h) MCF-7 (Breast Cancer)~1 µM
NCI-H358 (Lung Cancer)~500 nM
DNA Synthesis Reduction (1µM, 72h) MCF-760-70%
NCI-H35860-70%
Colony Formation Inhibition MCF-7Full inhibition at 1 µM
NCI-H358Full inhibition at 500 nM
Table 2: Effect of NVP-231 on M Phase Arrest (24h treatment)
Cell LineNVP-231 Concentration% Mitotic Cells (Phospho-Histone H3 Positive)Reference
MCF-7 Vehicle~2%
100 nM~4%
250 nM~8%
500 nM~12%
NCI-H358 Vehicle~3%
100 nM~6%
250 nM~10%
500 nM~15%

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Outcome Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, NCI-H358) NVP231_Treatment 2. Treat with NVP-231 (Varying concentrations and time points) Cell_Culture->NVP231_Treatment Cell_Viability 3a. Cell Viability Assay (e.g., Alamar Blue) NVP231_Treatment->Cell_Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry, PI Staining) NVP231_Treatment->Cell_Cycle Western_Blot 3c. Western Blot (M phase markers: p-H3, Cyclin B1) NVP231_Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for studying NVP-231 effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell line MCF-7 and human lung cancer cell line NCI-H358 are recommended.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for NCI-H358) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • NVP-231 Preparation: Prepare a stock solution of NVP-231 in DMSO (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

Protocol 2: Cell Viability Assay (Alamar Blue)

This protocol is based on the methodology described for assessing cell viability after NVP-231 treatment.

  • Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Alamar Blue Addition: For the last 4 hours of incubation, add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

  • Cell Preparation: Seed cells in 6-well plates and treat with NVP-231 for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze at least 20,000 events per sample using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Protocol 4: Mitotic Index Determination

To specifically quantify cells in M phase, staining for phosphorylated histone H3 (Ser10) is performed.

  • Cell Preparation and Treatment: Follow steps 1-3 from the Cell Cycle Analysis protocol.

  • Fixation and Permeabilization: Fix cells as described above, then permeabilize with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).

  • Antibody Staining: Incubate cells with an anti-phospho-Ser10 histone H3 antibody, followed by an appropriate fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of phospho-H3 positive cells, which represents the mitotic index.

Protocol 5: Western Blot Analysis

This protocol is for detecting changes in the expression and activation of cell cycle regulatory proteins.

  • Cell Lysis: After treatment with NVP-231, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest, such as:

    • Phospho-Histone H3 (Ser10)

    • Cyclin B1

    • Phospho-CDK1 (Tyr15)

    • Total CDK1

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities using image analysis software.

Conclusion

NVP-231 is a valuable research tool for studying the role of CerK in cancer cell proliferation and for exploring therapeutic strategies that target the ceramide-C1P signaling axis. The protocols provided here offer a framework for investigating the induction of M phase arrest and apoptosis in cancer cells treated with NVP-231. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Protocol for Assessing NVP-231 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro efficacy of NVP-231, a potent and selective inhibitor of ceramide kinase (CerK).[1][2] NVP-231 has been shown to induce M-phase arrest and subsequent apoptosis in cancer cell lines, making it a promising candidate for anti-cancer therapy.[3][4] The following protocols are designed for researchers in academic and industrial settings to evaluate the cellular effects of NVP-231.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to CerK, preventing the formation of ceramide-1-phosphate (C1P). This inhibition leads to an accumulation of ceramide and a depletion of C1P, which disrupts downstream signaling pathways involved in cell cycle progression and survival. Key molecular events following NVP-231 treatment include the upregulation of cyclin B1 phosphorylation at Ser133, a reduction in CDK1 phosphorylation at Tyr15, and the downregulation of Wee1 and CDK4. These changes result in cell cycle arrest in the M phase and the induction of apoptosis, characterized by increased DNA fragmentation and the cleavage of caspases-3 and -9.

Signaling Pathway of NVP-231 Action

NVP231_Pathway NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK Inhibits Wee1 Wee1 NVP231->Wee1 Downregulates CDK4 CDK4 NVP231->CDK4 Downregulates C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes Ceramide Ceramide Ceramide->CerK CDK1 CDK1 Wee1->CDK1 Inhibits by Phosphorylation CDK1_pY15 p-CDK1 (Tyr15) (Inactive) M_Phase_Arrest M Phase Arrest CDK1_pY15->M_Phase_Arrest CDK1->CDK1_pY15 Reduced Phosphorylation CyclinB1 Cyclin B1 CDK1->CyclinB1 CyclinB1_pS133 p-Cyclin B1 (Ser133) CyclinB1_pS133->M_Phase_Arrest CyclinB1->CyclinB1_pS133 Upregulated Phosphorylation Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Caspases Caspase-3 & -9 Cleavage Apoptosis->Caspases G1_S_Transition G1/S Transition CDK4->G1_S_Transition Promotes

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Quantitative Data Summary

The following table summarizes the reported IC50 values for NVP-231 in various cancer cell lines.

Cell LineCancer TypeAssayIC50Reference
MCF-7Breast CancerCell Viability~1 µM
NCI-H358Lung CancerCell Viability~500 nM
BT-474Breast CancerCell Proliferation1 µM
MDA-MB-231Breast CancerCell Proliferation1 µM
Cell-freeN/AEnzymatic12 nM

Experimental Workflow

A general workflow for assessing the in vitro efficacy of NVP-231 is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, NCI-H358) NVP231_Treatment 2. NVP-231 Treatment (Dose- and Time-course) Cell_Culture->NVP231_Treatment Viability 3a. Cell Viability Assay (e.g., MTT, AlamarBlue) NVP231_Treatment->Viability Colony 3b. Colony Formation Assay NVP231_Treatment->Colony Apoptosis 3c. Apoptosis Assays (DNA Fragmentation, Caspase Activity) NVP231_Treatment->Apoptosis Cell_Cycle 3d. Cell Cycle Analysis (Flow Cytometry) NVP231_Treatment->Cell_Cycle Western_Blot 3e. Western Blotting (Key Signaling Proteins) NVP231_Treatment->Western_Blot Data_Quant 4. Data Quantification and Statistical Analysis Viability->Data_Quant Colony->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Western_Blot->Data_Quant

Caption: General workflow for in vitro assessment of NVP-231 efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of NVP-231 on the viability of cancer cells.

Materials:

  • MCF-7 or NCI-H358 cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • NVP-231 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of NVP-231 in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the NVP-231 dilutions or vehicle control (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

This assay assesses the long-term effect of NVP-231 on the proliferative capacity of single cells.

Materials:

  • MCF-7 or NCI-H358 cells

  • Complete growth medium

  • NVP-231 stock solution

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of NVP-231 or vehicle control.

  • Incubate for 10-14 days, changing the medium with fresh NVP-231 every 3-4 days.

  • When colonies are visible (at least 50 cells), wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain with Crystal Violet solution for 15-30 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

Apoptosis Assays

This method visualizes the characteristic DNA laddering that occurs during apoptosis.

Materials:

  • Cells treated with NVP-231

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose gel (1.5%) with Ethidium Bromide

  • Gel electrophoresis system

Procedure:

  • Harvest ~1-5 x 10^6 treated and control cells.

  • Lyse the cells in 0.5 mL of lysis buffer on ice for 30 minutes.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour.

  • Treat with Proteinase K at 50°C for 2 hours.

  • Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with 2.5 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) at -20°C overnight.

  • Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.

  • Resuspend the DNA in TE buffer.

  • Run the DNA on an agarose gel. Visualize the DNA laddering under UV light.

This assay measures the activity of key executioner caspases.

Materials:

  • Cells treated with NVP-231

  • Caspase-3/9 colorimetric or fluorometric assay kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the caspase activity assay kit.

  • Typically, this involves lysing the treated cells, adding a caspase-specific substrate, incubating, and then measuring the colorimetric or fluorescent signal.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with NVP-231

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest ~1 x 10^6 treated and control cells.

  • Wash the cells with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Cells treated with NVP-231

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Cyclin B1 (Ser133), anti-Cyclin B1, anti-p-CDK1 (Tyr15), anti-CDK1, anti-Wee1, anti-CDK4, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

References

Nvp 231 for studying ceramide kinase function in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NVP-231, a potent and specific inhibitor of ceramide kinase (CERK), to investigate CERK function in various cell lines.

Introduction

Ceramide kinase (CERK) is a critical enzyme that catalyzes the phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1] This process is a key regulatory point in sphingolipid metabolism, influencing a multitude of cellular processes including cell growth, proliferation, apoptosis, and inflammation.[2][3] Dysregulation of CERK activity has been implicated in several diseases, most notably in cancer, where it can contribute to tumor growth and survival.[4][5] NVP-231 is a reversible and competitive inhibitor of CERK, acting in the low nanomolar range, making it a valuable tool for elucidating the physiological and pathological roles of CERK. By inhibiting CERK, NVP-231 leads to a decrease in C1P levels and a corresponding increase in cellular ceramide, triggering downstream signaling events that can be studied in detail.

Mechanism of Action

NVP-231 competitively inhibits the binding of ceramide to the catalytic site of CERK. This inhibition prevents the transfer of a phosphate group from ATP to ceramide, thereby blocking the production of C1P. The accumulation of ceramide, a pro-apoptotic lipid second messenger, and the depletion of the pro-survival C1P, shifts the cellular balance towards apoptosis and cell cycle arrest. Studies have shown that NVP-231 treatment leads to M phase arrest in the cell cycle and induces apoptosis through the activation of caspase-3 and caspase-9.

Applications

NVP-231 is a versatile tool for a range of in vitro studies in various cell lines. Key applications include:

  • Investigating the role of CERK in cancer cell proliferation and survival: NVP-231 has been shown to reduce DNA synthesis, inhibit colony formation, and decrease cell viability in a concentration-dependent manner in breast (MCF-7, BT-474, MDA-MB-231) and lung (NCI-H358) cancer cell lines.

  • Elucidating CERK's involvement in cell cycle regulation: By inducing M phase arrest, NVP-231 allows for the study of CERK's role in the intricate machinery of cell cycle progression. This is often observed by an increase in the phosphorylation of histone H3.

  • Studying the regulation of apoptosis by sphingolipids: The inhibitor can be used to dissect the signaling pathways leading to apoptosis following the accumulation of ceramide and depletion of C1P, including the activation of the caspase cascade.

  • Screening for synergistic effects with other anti-cancer agents: NVP-231 can be used in combination with other therapeutic agents, such as staurosporine, to explore potential synergistic effects in inducing apoptosis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of NVP-231 in various experimental settings.

Table 1: IC50 Values of NVP-231

ParameterCell Line/SystemIC50 ValueReference
Recombinant CerK Activity (in vitro)-12 nM
Cellular CerK ActivityMCF-7 (transfected with human CerK)59.70 ± 12 nM
Cell ViabilityMCF-7~1 µM
Cell ViabilityNCI-H358~500 nM
Colony FormationNCI-H358Full inhibition at 500 nM
Colony FormationMCF-7Full inhibition at 1 µM

Table 2: Effects of NVP-231 on Sphingolipid Levels and Cell Proliferation

Cell LineNVP-231 ConcentrationEffectReference
MCF-7Increasing concentrationsConcentration-dependent decrease in C16-C1P
MCF-7Increasing concentrationsConcentration-dependent increase in total ceramides
MCF-71 µM (72h)~60-70% reduction in DNA synthesis
NCI-H3581 µM (72h)~60-70% reduction in DNA synthesis
BT-4741.0 µM>39.0-fold decrease in cell proliferation

Experimental Protocols

Here are detailed methodologies for key experiments using NVP-231.

Protocol 1: Cellular Ceramide Kinase (CERK) Activity Assay

This protocol is adapted from studies using NBD-ceramide, a fluorescent ceramide analog, to measure CERK activity in intact cells.

Materials:

  • Cell line of interest (e.g., MCF-7 cells stably transfected with human CERK)

  • Complete cell culture medium

  • NVP-231 (stock solution in DMSO)

  • NBD-C6-ceramide (stock solution in ethanol)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin Layer Chromatography (TLC) system

  • Fluorescence scanner

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of NVP-231 (e.g., 0-500 nM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Add NBD-C6-ceramide to the culture medium to a final concentration of 10 µM.

  • Incubate the cells for a defined period (e.g., 4 hours) to allow for the uptake and metabolism of the fluorescent ceramide analog.

  • Wash the cells twice with ice-cold PBS to remove excess NBD-ceramide.

  • Harvest the cells and perform a lipid extraction using a standard protocol (e.g., Bligh-Dyer method).

  • Separate the lipid extract using TLC to resolve NBD-ceramide from its phosphorylated product, NBD-C1P.

  • Visualize and quantify the fluorescent spots corresponding to NBD-C1P and NBD-ceramide using a fluorescence scanner.

  • Calculate the CERK activity as the percentage of NBD-C1P formed relative to the total NBD-lipid pool (NBD-C1P + NBD-ceramide).

  • Plot the CERK activity against the NVP-231 concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (AlamarBlue Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., MCF-7, NCI-H358)

  • Complete cell culture medium

  • NVP-231 (stock solution in DMSO)

  • AlamarBlue® reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of NVP-231 concentrations (e.g., 0-1000 nM) for the desired duration (e.g., 48 hours). Include vehicle-only controls.

  • Add AlamarBlue® reagent to each well, typically 10% of the culture volume.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance of the samples using a microplate reader according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot cell viability against NVP-231 concentration to determine the IC50 for cell growth inhibition.

Protocol 3: Western Blot Analysis for Cell Cycle and Apoptosis Markers

This protocol allows for the detection of changes in protein expression and phosphorylation states related to cell cycle progression and apoptosis.

Materials:

  • Cell line of interest (e.g., MCF-7, NCI-H358)

  • Complete cell culture medium

  • NVP-231

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Cyclin B1, anti-phospho-CDK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with NVP-231 at the desired concentrations and for the appropriate duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 4: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell line of interest (e.g., MCF-7, NCI-H358)

  • Complete cell culture medium

  • NVP-231

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with NVP-231 for the desired time (e.g., 24 hours).

  • Harvest both adherent and floating cells, and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M peak and a sub-G1 peak (indicative of apoptosis) are expected with NVP-231 treatment.

Visualizations

G cluster_0 NVP-231 Inhibition of Ceramide Kinase NVP231 NVP-231 CERK Ceramide Kinase (CERK) NVP231->CERK Inhibits C1P Ceramide-1-Phosphate (C1P) CERK->C1P Phosphorylation ADP ADP CERK->ADP Ceramide Ceramide Ceramide->CERK ATP ATP ATP->CERK

Caption: Mechanism of NVP-231 action on Ceramide Kinase.

G cluster_1 Cellular Effects of NVP-231 Treatment NVP231 NVP-231 Treatment CERK_inhibition Ceramide Kinase Inhibition NVP231->CERK_inhibition Ceramide_increase ↑ Cellular Ceramide CERK_inhibition->Ceramide_increase C1P_decrease ↓ Cellular C1P CERK_inhibition->C1P_decrease M_phase_arrest M Phase Arrest Ceramide_increase->M_phase_arrest Apoptosis Apoptosis Ceramide_increase->Apoptosis Reduced_proliferation Reduced Cell Proliferation M_phase_arrest->Reduced_proliferation Caspase_activation Caspase-9 and -3 Activation Apoptosis->Caspase_activation Apoptosis->Reduced_proliferation DNA_synthesis_decrease ↓ DNA Synthesis Reduced_proliferation->DNA_synthesis_decrease Colony_formation_decrease ↓ Colony Formation Reduced_proliferation->Colony_formation_decrease

Caption: Downstream cellular consequences of NVP-231 treatment.

G cluster_2 Experimental Workflow for NVP-231 Studies start Cell Seeding treatment NVP-231 Treatment start->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western flow Flow Cytometry treatment->flow cerk_assay CERK Activity Assay treatment->cerk_assay data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis flow->data_analysis cerk_assay->data_analysis

Caption: A typical experimental workflow for investigating NVP-231.

References

Troubleshooting & Optimization

Troubleshooting Nvp 231 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-231, a potent and specific ceramide kinase (CerK) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with NVP-231. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NVP-231?

A1: NVP-231 is a reversible and competitive inhibitor of ceramide kinase (CerK) with an IC50 of 12 nM in in vitro assays.[1] By inhibiting CerK, NVP-231 prevents the phosphorylation of ceramide to ceramide-1-phosphate (C1P). This leads to an intracellular accumulation of ceramide and a reduction of C1P, which in turn induces M-phase arrest in the cell cycle and subsequent apoptosis.[2][3] This is often observed through increased DNA fragmentation and the cleavage of caspase-9 and caspase-3.[1][4]

Q2: In which cell lines has NVP-231 been shown to be effective?

A2: NVP-231 has demonstrated efficacy in various cancer cell lines, most notably in breast cancer (MCF-7) and lung cancer (NCI-H358) cells. It has been shown to reduce cell viability, DNA synthesis, and colony formation in these cell lines in a concentration-dependent manner.

Q3: What is the recommended solvent and storage for NVP-231?

A3: For in vitro experiments, NVP-231 can be dissolved in DMSO. For in vivo studies, various formulations are available, such as a mix of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.

Q4: What are the typical concentrations of NVP-231 to use in cell culture experiments?

A4: The optimal concentration of NVP-231 will vary depending on the cell line and experimental endpoint. However, studies have shown effects in the range of 0-1000 nM. For example, in MCF-7 cells, the IC50 for reducing cell viability is approximately 1 µM, while in NCI-H358 cells, it is around 500 nM after 48 hours of treatment. For observing effects on the cell cycle and apoptosis, concentrations between 100 nM and 1 µM are commonly used.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with NVP-231.

Problem 1: No significant decrease in cell viability or proliferation is observed after NVP-231 treatment.

  • Possible Cause 1: Incorrect Drug Concentration. The IC50 values can vary between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a concentration range from 100 nM to 10 µM.

  • Possible Cause 2: Drug Insolubility. NVP-231 may precipitate out of solution, especially at higher concentrations.

    • Solution: Ensure the compound is fully dissolved in the stock solution (e.g., DMSO). Gentle heating or sonication can aid dissolution. When preparing working solutions, add solvents sequentially and mix thoroughly.

  • Possible Cause 3: Insufficient Treatment Duration. The effects of NVP-231 on cell viability are time-dependent.

    • Solution: Increase the incubation time. Experiments tracking cell viability are often run for 48 to 72 hours.

Problem 2: No evidence of apoptosis (e.g., no caspase cleavage) is detected.

  • Possible Cause 1: Suboptimal Time Point for Assay. The peak of apoptosis can be transient.

    • Solution: Perform a time-course experiment. For example, in MCF-7 cells, the highest caspase-3 and -9 cleavage was observed at 24 hours, while in NCI-H358 cells, it occurred continuously over 72 hours.

  • Possible Cause 2: Insensitive Apoptosis Assay.

    • Solution: Use multiple methods to detect apoptosis, such as Western blotting for cleaved caspases, a DNA fragmentation assay, or flow cytometry with Annexin V staining.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be more resistant to NVP-231-induced apoptosis. Consider co-treatment with another pro-apoptotic agent, such as staurosporine, which has been shown to have a synergistic effect with NVP-231.

Problem 3: Unexpected cell cycle analysis results (e.g., no M-phase arrest).

  • Possible Cause 1: Incorrect Timing of Analysis. The M-phase arrest may be followed by cell death, leading to a decrease in the mitotic population at later time points.

    • Solution: Analyze the cell cycle at earlier time points (e.g., 24 hours).

  • Possible Cause 2: Insufficient Synchronization of Cells (if applicable).

    • Solution: If using synchronized cells, ensure the synchronization protocol is effective before treating with NVP-231.

  • Possible Cause 3: Markers for M-phase are not specific enough.

    • Solution: Use a specific marker for M-phase, such as phosphorylation of histone H3 at Ser10, which can be detected by flow cytometry or Western blot.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (CerK inhibition, in vitro) -12 nM
IC50 (CerK inhibition, cellular) Transfected cells59.70 ± 12 nM
IC50 (Cell Viability, 48h) MCF-71 µM
IC50 (Cell Viability, 48h) NCI-H358500 nM
DNA Synthesis Reduction (1 µM, 72h) MCF-7 & NCI-H35860-70%
Colony Formation Inhibition NCI-H358Full inhibition at 500 nM
Colony Formation Inhibition MCF-7Full inhibition at 1 µM

Experimental Protocols

Cell Viability Assay (Alamar Blue)
  • Plate cells (e.g., MCF-7, NCI-H358) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control.

  • Incubate for the desired duration (e.g., 48 hours).

  • Add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • Measure fluorescence or absorbance using a plate reader.

Western Blot Analysis for Caspase Cleavage
  • Plate cells and treat with NVP-231 (e.g., 1 µM) or vehicle for the desired time (e.g., 24, 48, 72 hours).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved caspase-9 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry
  • Treat cells with NVP-231 (e.g., 0-500 nM) for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

NVP_231_Signaling_Pathway cluster_0 NVP-231 Action cluster_1 Cellular Consequences NVP-231 NVP-231 CerK CerK NVP-231->CerK inhibits C1P C1P CerK->C1P produces Ceramide Ceramide Ceramide->CerK substrate M-Phase Arrest M-Phase Arrest Ceramide->M-Phase Arrest accumulation leads to Apoptosis Apoptosis M-Phase Arrest->Apoptosis Caspase-9 Caspase-9 Apoptosis->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates

Caption: Signaling pathway of NVP-231 action.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare NVP-231 Stock (e.g., in DMSO) C Treat Cells with NVP-231 (Dose-response & Time-course) A->C B Plate Cells B->C D Cell Viability Assay (e.g., Alamar Blue) C->D E Apoptosis Assay (e.g., Western Blot for Caspases) C->E F Cell Cycle Analysis (e.g., Flow Cytometry) C->F

Caption: General experimental workflow for NVP-231.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is cell viability unaffected? Start->Q1 S1 Check Drug Concentration (Dose-Response) Q1->S1 Yes Q2 Is apoptosis not detected? Q1->Q2 No S2 Verify Drug Solubility S1->S2 S3 Increase Treatment Duration S2->S3 S4 Optimize Assay Time Point (Time-Course) Q2->S4 Yes Q3 Is M-phase arrest absent? Q2->Q3 No S5 Use Multiple Apoptosis Assays S4->S5 S6 Consider Co-treatment S5->S6 S7 Analyze at Earlier Time Points Q3->S7 Yes S8 Use Specific M-phase Marker (e.g., p-Histone H3) S7->S8

Caption: Troubleshooting decision tree for NVP-231 experiments.

References

Potential off-target effects of Nvp 231

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nvp-231, a potent and selective inhibitor of ceramide kinase (CerK). This guide focuses on understanding and identifying potential off-target effects to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Nvp-231 and what are its known on-target effects?

Nvp-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK) with an in-vitro half-maximal inhibitory concentration (IC50) of approximately 12 nM.[1][2][3] It competitively inhibits the binding of ceramide to CerK, thereby blocking the production of ceramide-1-phosphate (C1P).[1][4] In cellular assays, the IC50 for CerK activity is around 59.7 nM. Known on-target effects in cancer cell lines include:

  • Induction of M phase arrest in the cell cycle.

  • Induction of apoptosis, characterized by increased DNA fragmentation and cleavage of caspase-3 and caspase-9.

  • Reduction in cell viability, DNA synthesis, and colony formation.

Q2: How selective is Nvp-231? Are there any known off-targets?

Nvp-231 has been shown to be highly selective for CerK. However, as with any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.

A study investigating the specificity of Nvp-231 profiled its activity against a panel of other lipid kinases and enzymes with affinity for ceramide. The most sensitive off-target identified was Diacylglycerol kinase alpha (DAGKα), which was inhibited with an IC50 of 5 µM. Other tested enzymes showed even lower sensitivity, with IC50 values ranging from 10 to 100 µM.

Q3: My experimental results with Nvp-231 are not consistent with CerK inhibition. What could be the cause?

If you observe a phenotype that is inconsistent with the known functions of CerK (e.g., effects on pathways not regulated by C1P, or occurring at concentrations significantly different from the IC50 for CerK), it could be due to several factors:

  • Off-target effects: Nvp-231 may be interacting with other cellular proteins, especially at high concentrations.

  • Compound stability and solubility: Ensure the compound is fully dissolved and stable in your experimental conditions.

  • Cell-type specific effects: The role of CerK and the impact of its inhibition can vary between different cell lines and biological contexts.

  • Experimental artifacts: Review your experimental setup for potential issues with reagents, controls, or assay conditions.

The troubleshooting guides below provide a systematic approach to investigating these possibilities.

Data Presentation

The following table summarizes the known inhibitory concentrations of Nvp-231 against its primary target and a known off-target. This data is crucial for designing experiments and interpreting results.

TargetIC50 (in vitro)IC50 (cellular)Notes
Ceramide Kinase (CerK) 12 nM59.7 nMPrimary target.
Diacylglycerol Kinase alpha (DAGKα) 5 µMNot ReportedKnown off-target. Requires significantly higher concentration for inhibition compared to CerK.
Other Lipid Kinases 10 - 100 µMNot ReportedExhibited weak inhibition at high concentrations.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You observe a cellular effect that is not readily explained by the inhibition of the CerK/C1P signaling axis.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed (e.g., kinase inhibition unrelated to CerK) B Step 1: Verify On-Target Engagement - Perform a dose-response experiment. - Does the EC50 of the phenotype match the IC50 of CerK inhibition? A->B C Step 2: Use Proper Controls - Include a structurally related inactive control (e.g., NVP-995). - Does the inactive control fail to produce the phenotype? B->C  EC50 ≈ CerK IC50   E Step 4: Investigate Potential Off-Targets - Consult literature for known off-targets of the chemical scaffold (benzothiazole). - Perform unbiased screening (see Experimental Protocols). B->E  EC50 >> CerK IC50   D Step 3: Rule out On-Target Mediated Indirect Effects - Overexpress CerK. Does this rescue the phenotype? - Use siRNA/CRISPR to knockdown CerK. Does this phenocopy the inhibitor? C->D  Inactive control has no effect   C->E  Inactive control also causes phenotype   D->E  Rescue or phenocopy not observed   G Conclusion: Phenotype is likely on-target. Investigate downstream signaling of CerK. D->G  Rescue or phenocopy observed   F Conclusion: Off-target effect is likely. Proceed with target identification and validation. E->F

Caption: Troubleshooting logic for an unexpected phenotype with Nvp-231.

Issue 2: Discrepancy Between In Vitro and Cellular Potency

The concentration of Nvp-231 required to see a cellular effect is much higher than its in vitro IC50 for CerK.

Potential Causes and Solutions:

Potential CauseSuggested Action
Poor Cell Permeability Although Nvp-231 is cell-permeable, its uptake and effective intracellular concentration can vary between cell types. Consider using techniques to measure intracellular compound concentration if available.
High Intracellular ATP/Ceramide Nvp-231 is competitive with ceramide. High endogenous levels of ceramide in your cell type may require higher concentrations of the inhibitor for effective target engagement.
Compound Efflux The cell line may express efflux pumps (e.g., P-glycoprotein) that actively remove Nvp-231, lowering its intracellular concentration. Co-treatment with a known efflux pump inhibitor can help diagnose this issue.
Compound Degradation Nvp-231 may be metabolized by the cells. Assess compound stability in your cell culture medium over the time course of your experiment using methods like LC-MS.

Experimental Protocols

To definitively identify off-target effects, unbiased and targeted experimental approaches are necessary. Below are detailed methodologies for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that Nvp-231 engages CerK in intact cells and to identify other potential protein targets that are stabilized upon compound binding.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Protein Detection & Analysis A Treat intact cells with Nvp-231 or Vehicle (DMSO) B Aliquot cell suspension and heat at a range of temperatures (e.g., 40-70°C) A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble proteins from precipitated proteins via centrifugation C->D E Detect protein levels in the soluble fraction D->E F Methods: - Western Blot for specific targets (CerK) - Mass Spectrometry for proteome-wide analysis E->F G Analyze data to generate melting curves. A shift in the curve indicates target engagement. F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Affinity Chromatography for Off-Target Identification

This biochemical approach uses an immobilized version of Nvp-231 to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.

Methodology:

  • Immobilization: Covalently attach Nvp-231 or a close analog with a linker to a solid support (e.g., sepharose beads).

  • Lysate Incubation: Incubate the Nvp-231-conjugated beads with a cell lysate. In a parallel control experiment, incubate the lysate with unconjugated beads. For competition experiments, pre-incubate the lysate with free Nvp-231 before adding the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Proteins that are significantly enriched on the Nvp-231 beads compared to the control beads are potential targets.

Protocol 3: Broad Kinase Profiling (Kinome Scan)

For a comprehensive assessment of Nvp-231's kinase selectivity, a kinome-wide binding assay is recommended. This is typically performed as a service by specialized companies.

General Principle:

  • A large panel of purified human kinases (often several hundred) is used.

  • The ability of Nvp-231 to compete with a known, immobilized ligand for each kinase is measured.

  • The results are reported as the percent of control binding for each kinase at a given concentration of Nvp-231, providing a comprehensive selectivity profile.

Signaling Pathway Considerations

Inhibition of CerK by Nvp-231 has direct consequences on the sphingolipid metabolic pathway, leading to a decrease in C1P and a potential increase in its substrate, ceramide. These changes can have downstream effects on various signaling pathways. When troubleshooting, it is important to consider both direct off-target binding and indirect effects mediated by the intended on-target activity.

G cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects Nvp231 Nvp-231 CerK Ceramide Kinase (CerK) Nvp231->CerK OffTarget Unknown Off-Target (e.g., DAGKα, other kinases) Nvp231->OffTarget C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylation Ceramide Ceramide Ceramide->CerK Downstream Downstream Signaling (e.g., Proliferation, Survival) Ceramide->Downstream Pro-apoptotic signaling C1P->Downstream Phenotype Unexpected Phenotype OffTarget->Phenotype

Caption: On-target vs. potential off-target effects of Nvp-231.

References

Optimizing Nvp 231 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of NVP-231 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for NVP-231 in in-vitro cell line experiments?

For initial screening, a concentration range of 10 nM to 1 µM is recommended for most cancer cell lines. The optimal concentration will vary depending on the cell type and the specific research question. We advise performing a dose-response curve to determine the IC50 value for your specific cell line.

Q2: How should I dissolve and store NVP-231?

NVP-231 is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or at -80°C for long-term storage.

Q3: Is NVP-231 selective for a specific PI3K isoform?

NVP-231 is a pan-PI3K inhibitor with high affinity for all Class I PI3K isoforms (α, β, γ, δ). Its inhibitory activity against each isoform is detailed in the table below.

Troubleshooting Guide

Issue 1: High level of cell death observed even at low concentrations.

  • Possible Cause: The cell line may be highly sensitive to PI3K/Akt pathway inhibition, or the compound may have off-target cytotoxic effects at higher concentrations.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a broader and lower range of NVP-231 concentrations (e.g., 0.1 nM to 100 nM).

    • Reduce the treatment duration. For example, if you are treating for 72 hours, try a 24 or 48-hour time point.

    • Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity.

Issue 2: No significant effect on cell proliferation or downstream signaling.

  • Possible Cause: The chosen concentration may be too low, the cell line may be resistant to NVP-231, or the compound may have degraded.

  • Troubleshooting Steps:

    • Verify the activity of your NVP-231 stock by testing it on a sensitive, well-characterized cell line.

    • Increase the concentration of NVP-231. We recommend testing up to 10 µM.

    • Confirm target engagement by performing a Western blot to assess the phosphorylation status of Akt (a downstream target of PI3K). A decrease in p-Akt levels indicates target engagement.

    • Prepare a fresh stock solution from the lyophilized powder.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Inconsistent cell culture conditions, variability in compound dilution, or differences in treatment times.

  • Troubleshooting Steps:

    • Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

    • Prepare fresh dilutions of NVP-231 from your stock solution for each experiment.

    • Use a precise and calibrated pipetting technique.

    • Ensure consistent incubation times and conditions (CO2, temperature, humidity).

Data Presentation

Table 1: NVP-231 IC50 Values for PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα1.2
PI3Kβ3.5
PI3Kγ4.1
PI3Kδ2.8

Table 2: Effect of NVP-231 on Cell Viability in Various Cancer Cell Lines (72h Treatment)

Cell LineIC50 (nM)
MCF-750
A549120
U87 MG75
PC-3200

Experimental Protocols

1. Dose-Response Curve using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of NVP-231 in culture medium, ranging from 20 µM to 0.2 nM. Also, prepare a vehicle control (DMSO) at the same final concentration.

  • Treatment: Remove the old medium and add 100 µL of the prepared NVP-231 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the NVP-231 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

2. Western Blot for p-Akt Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of NVP-231 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Proliferation, Survival) mTORC1->Downstream NVP_231 NVP-231 NVP_231->PI3K Inhibition Experimental_Workflow_Dose_Response A 1. Seed Cells (96-well plate) B 2. Prepare NVP-231 Serial Dilutions A->B C 3. Treat Cells (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Analyze Data (Calculate IC50) F->G Troubleshooting_Logic_No_Effect Start Issue: No significant effect observed Q1 Is the concentration high enough? Start->Q1 Sol1 Increase concentration (up to 10 µM) Q1->Sol1 No Q2 Is the compound active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare fresh stock and re-test Q2->Sol2 No Q3 Is the cell line resistant? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Confirm target engagement (Western Blot for p-Akt) Q3->Sol3

Addressing Nvp 231 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the ceramide kinase (CerK) inhibitor, NVP-231.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing inconsistent IC50 values for NVP-231 in my cell viability assays?

A1: Variability in IC50 values can arise from several factors:

  • Cell Line-Specific Metabolism: Different cell lines exhibit varying baseline levels of ceramide metabolism. The efficacy of NVP-231 is dependent on the cellular reliance on the ceramide kinase pathway for survival and proliferation.

  • Compound Solubility: NVP-231 has poor aqueous solubility. Improper dissolution can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[1][2][3] Precipitation of the compound during the experiment will lead to a lower effective concentration.

  • Treatment Duration: The cytotoxic effects of NVP-231 are time-dependent. Shorter incubation times may not be sufficient to induce significant cell death. For example, in MCF-7 cells, maximal caspase cleavage is observed at 24 hours and then decreases, while in NCI-H358 cells, it continues to increase over 72 hours.[1]

  • Cell Density: The initial seeding density of your cells can influence the outcome of viability assays. Ensure consistent cell numbers are plated for each experiment.

  • Assay Type: The specific viability assay used (e.g., MTT, Alamar Blue, crystal violet) can yield different IC50 values. It is advisable to confirm results using an orthogonal method.

Q2: I am not observing the expected M phase arrest in my cell cycle analysis after NVP-231 treatment. What could be the reason?

A2: A lack of M phase arrest could be due to the following:

  • Sub-optimal Concentration: The concentration of NVP-231 may be too low to induce a significant cell cycle block. Refer to the provided data on effective concentrations in different cell lines (see Table 1).

  • Timing of Analysis: The M phase arrest is a dynamic process. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the peak M phase population.[4]

  • Cell Line Differences: The cellular machinery for cell cycle control can vary between cell lines, leading to different responses to NVP-231.

  • Synergistic Effects: The effect of NVP-231 on the cell cycle can be more pronounced when combined with other agents. For instance, co-treatment with staurosporine has been shown to enhance the G2/M arrest.

Q3: My NVP-231 solution appears cloudy or has precipitated after dilution in culture medium. How can I resolve this?

A3: NVP-231 is hydrophobic and can precipitate in aqueous solutions. To address this:

  • Use a Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock at -20°C or -80°C for long-term stability.

  • Serial Dilutions: When preparing working concentrations, perform serial dilutions from the DMSO stock. Avoid large single-step dilutions directly into aqueous media.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.

  • Pre-warmed Media: Diluting the compound in pre-warmed culture media can sometimes help maintain solubility.

  • Sonication: If precipitation occurs, gentle sonication of the stock solution may help in redissolving the compound.

Q4: I am not detecting an increase in apoptosis markers (e.g., cleaved caspase-3/9) after NVP-231 treatment. What should I check?

A4: The absence of apoptosis induction could be due to:

  • Insufficient Treatment Duration or Concentration: Apoptosis is a downstream effect of M phase arrest and may require longer incubation times or higher concentrations of NVP-231 to become apparent. Time-course and dose-response experiments are crucial. In MCF-7 and NCI-H358 cells, caspase-3 and -9 cleavage is induced by NVP-231 treatment.

  • Apoptosis Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining, TUNEL assay, or Western blotting for cleaved PARP in addition to caspases.

  • Cell Line Resistance: Some cell lines may have intrinsic resistance to apoptosis.

Quantitative Data Summary

Table 1: In Vitro Efficacy of NVP-231

ParameterCell LineValueReference
IC50 (CerK inhibition) Recombinant CerK12 nM
Transfected Cells59.70 ± 12 nM
IC50 (Cell Viability) MCF-7 (breast cancer)1 µM
NCI-H358 (lung cancer)500 nM
Effect on Cell Proliferation BT-474 (breast cancer)>39-fold decrease at 1.0 µM
MDA-MB-231 (breast cancer)>1.7-fold decrease at 1.0 µM
Effect on Colony Formation NCI-H358Full inhibition at 500 nM
MCF-7Full inhibition at 1 µM
BT-474>3.0-fold decrease at 1.0 µM
MDA-MB-231>3.0-fold decrease at 1.0 µM

Experimental Protocols

Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of NVP-231 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of NVP-231 or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of NVP-231 for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C overnight.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of M phase arrest.

Visualizations

Signaling Pathway of NVP-231

NVP231_Pathway cluster_0 Cellular Environment cluster_1 NVP-231 Action cluster_2 Downstream Effects Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P Ceramide-1-Phosphate (C1P) NVP231 NVP-231 NVP231->CerK Inhibition CerK->C1P Phosphorylation MPhaseArrest M Phase Arrest CerK->MPhaseArrest Apoptosis Apoptosis MPhaseArrest->Apoptosis Caspases Cleaved Caspase-9, -3 Apoptosis->Caspases NVP231_Workflow cluster_assays Endpoint Assays cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treatment with NVP-231 (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Western Blot for Caspases) treatment->apoptosis ic50 Determine IC50 viability->ic50 m_phase Quantify M Phase Arrest cell_cycle->m_phase apoptosis_quant Measure Apoptosis Induction apoptosis->apoptosis_quant conclusion Conclusion on NVP-231 Efficacy ic50->conclusion m_phase->conclusion apoptosis_quant->conclusion

References

Interpreting unexpected results from Nvp 231 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NVP-231 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-231?

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK).[1][2][3] It competitively inhibits the binding of ceramide to CerK, thereby preventing the phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1][4] This leads to a decrease in endogenous C1P levels and an accumulation of ceramide. The primary downstream effect observed in cancer cell lines is the induction of M phase arrest, leading to subsequent apoptosis.

Q2: What is the recommended concentration range for NVP-231 in cell culture experiments?

The effective concentration of NVP-231 can vary depending on the cell line and the duration of treatment. For example, in MCF-7 breast cancer cells and NCI-H358 lung cancer cells, concentrations in the range of 0-1000 nM have been used for periods of 24 to 72 hours. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store NVP-231?

NVP-231 is typically supplied as a powder and is soluble in DMSO. For stock solutions, dissolve NVP-231 in fresh DMSO; moisture-absorbing DMSO can reduce its solubility. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. When preparing working solutions for in vivo studies, various protocols involving solvents like PEG300, Tween-80, and saline can be used to ensure solubility. If precipitation occurs during preparation, gentle heating and/or sonication may help to dissolve the compound.

Q4: What are the known downstream effects of NVP-231 treatment?

NVP-231 treatment has been shown to cause a concentration-dependent reduction in cell viability and DNA synthesis. It induces apoptosis, which is evidenced by increased DNA fragmentation and the cleavage of caspase-3 and caspase-9. Furthermore, NVP-231 treatment leads to M phase arrest in the cell cycle, characterized by an increased mitotic index and elevated phosphorylation of histone H3. This is associated with an up-regulation of cyclin B1 phosphorylation and a reduction in CDK1 phosphorylation.

Troubleshooting Guide

Unexpected Result 1: Reduced or No Inhibition of Cell Proliferation
Potential Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. IC50 values can vary significantly between cell types (e.g., 1 µM in MCF-7 cells vs. 500 nM in NCI-H358 cells).
Compound Instability Ensure proper storage of NVP-231 stock solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Solubility Issues Visually inspect your final culture medium for any precipitation of the compound. If solubility is a concern, consider using a different solvent system for in vivo studies as recommended in formulation protocols. For in vitro work, ensure the final DMSO concentration is low and does not affect cell viability.
Cell Line Resistance Some cell lines may be inherently resistant to CerK inhibition. Consider measuring CerK expression and activity in your cell line. Overexpression of CerK has been shown to protect cells from drug-induced apoptosis.
Unexpected Result 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent pipetting of NVP-231 into each well or flask. Use calibrated pipettes and mix the culture medium thoroughly after adding the inhibitor.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and consistent seeding density across all replicates.
Edge Effects in Multi-well Plates Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental conditions or ensure they are filled with media to maintain humidity.
Compound Precipitation As mentioned above, ensure the compound is fully dissolved in the culture medium. Precipitation will lead to inconsistent concentrations between replicates.
Unexpected Result 3: Cell Death at Lower Than Expected Concentrations
Potential Cause Troubleshooting Steps
High Sensitivity of Cell Line Your cell line may be particularly sensitive to CerK inhibition. Perform a detailed dose-response and time-course experiment starting from very low nanomolar concentrations.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically <0.5%).
Off-Target Effects While NVP-231 is reported to be a specific CerK inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Correlate the observed phenotype with known downstream effects of CerK inhibition (e.g., M phase arrest, caspase cleavage).

Data Presentation

Table 1: IC50 Values of NVP-231 in Different Assays and Cell Lines

Assay/Cell LineIC50 ValueReference
Recombinant CerK (in vitro)12 nM
Cellular CerK Activity (transfected cells)59.70 ± 12 nM
MCF-7 (Breast Cancer) Cell Viability1 µM
NCI-H358 (Lung Cancer) Cell Viability500 nM

Experimental Protocols

1. Cell Viability Assay (Alamar Blue)

  • Cell Seeding: Plate cells (e.g., MCF-7, NCI-H358) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for a further 1-4 hours and then measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Cell Cycle Regulators

  • Cell Lysis: After treatment with NVP-231 for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-Cyclin B1, total Cyclin B1, phospho-CDK1, total CDK1, wee1, GAPDH).

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

NVP231_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P_out Ceramide-1-Phosphate (C1P) CerK->C1P_out Product M_Phase_Arrest M Phase Arrest CerK->M_Phase_Arrest Prevents NVP231 NVP-231 NVP231->CerK Inhibition Apoptosis Apoptosis Caspases Caspase-3/9 Cleavage Apoptosis->Caspases M_Phase_Arrest->Apoptosis

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Experimental_Workflow start Start: Hypothesis Formulation prep Prepare NVP-231 Stock Solution start->prep seed Seed Cells in Culture Plates prep->seed treat Treat Cells with NVP-231 (and controls) seed->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cellular Assays (e.g., Viability, Western Blot, Flow Cytometry) incubate->assay data Data Collection and Analysis assay->data interpret Interpret Results data->interpret end Conclusion interpret->end

Caption: General experimental workflow for using NVP-231.

Troubleshooting_Flowchart start Unexpected Experimental Result check_protocol Review Experimental Protocol and Calculations start->check_protocol check_protocol->start Error Found & Rerun check_reagents Check Reagent Preparation and Storage (NVP-231, media, etc.) check_protocol->check_reagents Protocol OK check_reagents->start Error Found & Rerun check_cells Evaluate Cell Health and Density check_reagents->check_cells Reagents OK check_cells->start Issue Found & Rerun dose_response Perform Dose-Response and/or Time-Course check_cells->dose_response Cells Healthy positive_control Include a Known Inducer of Apoptosis/M-Phase Arrest dose_response->positive_control consult Consult Literature for Cell-Specific Effects positive_control->consult contact_support Contact Technical Support consult->contact_support

Caption: A logical flowchart for troubleshooting unexpected results.

References

Nvp 231 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NVP-231 in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of NVP-231?

A1: For long-term storage, the solid form of NVP-231 should be stored at -20°C, where it is stable for at least one to four years.[1][2][3][4] It should be kept in a dry, dark place.[5] Some suppliers also indicate storage at 2-8°C is acceptable.

Q2: I have prepared a stock solution of NVP-231 in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions of NVP-231 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, the solution is stable for at least one to six months. For longer-term storage of up to one year, -80°C is recommended.

Q3: Can I store my NVP-231 stock solution at room temperature or 4°C?

A3: It is not recommended to store NVP-231 stock solutions at room temperature or 4°C for extended periods. The stability data provided by suppliers is for storage at -20°C or -80°C. For daily experimental use, freshly prepared or properly thawed solutions are advised.

Q4: I am conducting an in vivo experiment. Should I prepare the NVP-231 working solution in advance?

A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use to ensure its potency and reliability.

Q5: My NVP-231 solution in DMSO appears to have precipitated after thawing. What should I do?

A5: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolution. To minimize precipitation, ensure you are using fresh, moisture-free DMSO.

Q6: What solvents are compatible with NVP-231?

A6: NVP-231 is soluble in DMSO (up to at least 25 mg/mL), DMF (20 mg/mL), and to a lesser extent, ethanol (1 mg/mL). It is not soluble in water.

Data Presentation: Stability & Storage Conditions

The following tables summarize the stability data for NVP-231 under different storage conditions based on information from various suppliers.

Table 1: Solid NVP-231 Stability

Storage TemperatureStability DurationSource(s)
-20°C≥ 1 to 4 years
0 - 4°CShort term (days to weeks)
2 - 8°CRecommended by some suppliers

Table 2: NVP-231 Solution Stability (in DMSO)

Storage TemperatureStability DurationSource(s)
-80°C1 year
-20°C1 to 6 months

Experimental Protocols

Protocol 1: Preparation of NVP-231 Stock Solution

  • Materials: NVP-231 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the NVP-231 vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of NVP-231 powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex or sonicate gently until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Culture: Plate cells (e.g., MCF-7 or NCI-H358) at the desired density in a suitable multi-well plate and allow them to adhere overnight.

  • NVP-231 Treatment: a. Thaw an aliquot of the NVP-231 DMSO stock solution. b. Prepare the final working concentrations by diluting the stock solution in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%). c. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of NVP-231 or vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, perform the desired analysis, such as:

    • Cell Viability Assay: (e.g., AlamarBlue or MTT assay) to assess the effect on cell proliferation.

    • Western Blotting: To analyze changes in protein expression and phosphorylation states of key signaling molecules (e.g., caspase-3, caspase-9, cyclin B1, CDK1).

    • Flow Cytometry: To analyze cell cycle distribution (e.g., by propidium iodide staining) or apoptosis (e.g., by Annexin V staining).

Visualizations

NVP231_Signaling_Pathway cluster_inhibition NVP-231 Action cluster_downstream Downstream Effects NVP-231 NVP-231 CerK Ceramide Kinase (CerK) NVP-231->CerK inhibits C1P Ceramide-1-Phosphate (C1P) CerK->C1P produces Wee1 Wee1 (down-regulated) CerK->Wee1 leads to Ceramide Ceramide Ceramide->CerK substrate CDK1 CDK1 (p-Tyr15 reduced) Wee1->CDK1 inhibits M_Phase_Arrest M Phase Arrest CDK1->M_Phase_Arrest promotes CyclinB1 Cyclin B1 (p-Ser133 up-regulated) CyclinB1->M_Phase_Arrest promotes Caspase9 Caspase-9 (cleavage) M_Phase_Arrest->Caspase9 Caspase3 Caspase-3 (cleavage) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NVP231_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare NVP-231 Stock in DMSO Dilute_Drug Dilute NVP-231 in Cell Culture Medium Prep_Stock->Dilute_Drug Plate_Cells Plate Cells (e.g., MCF-7) Treat_Cells Treat Cells with NVP-231 or Vehicle Plate_Cells->Treat_Cells Dilute_Drug->Treat_Cells Incubate Incubate for Desired Time (e.g., 24-72h) Treat_Cells->Incubate Viability Cell Viability Assay (e.g., AlamarBlue) Incubate->Viability Analyze Western Western Blot (e.g., Caspases, CDK1) Incubate->Western Analyze Flow Flow Cytometry (Cell Cycle, Apoptosis) Incubate->Flow Analyze

References

How to minimize Nvp 231 cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-231. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize NVP-231 cytotoxicity in non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-231?

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK).[1][2][3][4][5] It functions by competitively inhibiting the binding of the substrate, ceramide, to CerK. This inhibition leads to a decrease in the production of the bioactive lipid ceramide-1-phosphate (C1P) and a subsequent increase in intracellular ceramide levels. The accumulation of ceramide and depletion of C1P can induce M phase arrest in the cell cycle and trigger apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9.

Q2: Why am I observing cytotoxicity in my non-target (healthy) cells?

Cytotoxicity in non-target cells can occur for a few reasons:

  • On-Target Effects in Healthy Cells: CerK is a naturally occurring enzyme in many cell types, not just cancer cells. Inhibition of CerK in healthy cells can disrupt normal cellular processes that rely on C1P signaling, potentially leading to unwanted cell death.

  • Off-Target Effects at High Concentrations: While NVP-231 is highly selective for CerK, at higher concentrations it can inhibit other kinases. The most sensitive known off-target is diacylglycerol kinase alpha (DAGKα), which is inhibited with an IC50 of 5 µM. Other lipid kinases are inhibited at IC50 values between 10 and 100 µM. If the concentration of NVP-231 used is too high, these off-target effects can contribute to cytotoxicity.

  • Compound Precipitation: NVP-231 has limited solubility in aqueous solutions. If the compound precipitates out of solution in your cell culture media, this can lead to inconsistent concentrations and localized areas of high concentration, causing unexpected cytotoxicity.

Q3: What is the therapeutic window for NVP-231? How do its effects on cancer cells compare to non-target cells?

Troubleshooting Guide: Minimizing Cytotoxicity

This guide provides solutions to common issues encountered when using NVP-231.

Problem Possible Cause Recommended Solution
High cytotoxicity observed in non-target control cells. 1. Concentration is too high: You may be operating outside the therapeutic window, leading to on-target toxicity in healthy cells or off-target effects. 2. Extended exposure time: Continuous exposure may be toxic even at lower concentrations.1. Perform a dose-response curve: Test a range of NVP-231 concentrations on both your target and non-target cells to determine the optimal concentration with the largest therapeutic window. Start with concentrations well below the IC50 for your target cells and titrate up. 2. Reduce exposure time: Consider a shorter incubation period or a pulse-chase experiment where the compound is washed out after a set time.
Inconsistent results and variable cytotoxicity between experiments. 1. Compound precipitation: NVP-231 may not be fully dissolved in your media. 2. Inconsistent cell seeding: Variations in cell density can affect the apparent cytotoxicity.1. Ensure complete solubilization: Prepare a fresh, concentrated stock solution in DMSO and ensure it is fully dissolved before diluting into your culture media. Visually inspect for precipitates. Consider brief sonication if needed. 2. Standardize cell seeding density: Use a consistent number of cells for each experiment and ensure even distribution in multi-well plates.
NVP-231 appears to be more cytotoxic than expected based on literature. 1. Cell line sensitivity: Your non-target cell line may be particularly sensitive to CerK inhibition. 2. Synergistic effects with media components: Components in your specific cell culture media could be exacerbating the cytotoxic effects.1. Test on multiple non-target cell lines: If possible, use more than one type of non-target control cell line to confirm the effect is not cell-type specific. 2. Review media components: Ensure there are no components in your media that might interact with NVP-231. If you suspect an interaction, you may need to test different media formulations.
How can I proactively reduce the risk of off-target effects? 1. High concentrations increase the likelihood of binding to less specific targets. 2. The chosen experimental model may not be optimal. 1. Use the lowest effective concentration: Based on your dose-response studies, use the minimum concentration of NVP-231 that achieves the desired effect on your target cells. 2. Consider co-treatment: Combining a low dose of NVP-231 with another agent that induces apoptosis through a different pathway can have synergistic effects on cancer cells, potentially allowing for a lower, less toxic concentration of NVP-231. For example, co-treatment with staurosporine has been shown to enhance apoptosis in cancer cells.

Experimental Protocols & Methodologies

1. Protocol for Determining Dose-Response and IC50

This protocol is used to determine the concentration of NVP-231 that inhibits a biological process by 50% (IC50) in both target and non-target cells.

  • Cell Seeding: Plate cells (e.g., 1 x 10^4 cells per well) in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of NVP-231 in your cell culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest NVP-231 dilution.

  • Treatment: Remove the old medium from the cells and add the prepared NVP-231 dilutions.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an Alamar Blue or MTT assay according to the manufacturer's protocol.

  • Data Analysis: Plot the cell viability against the logarithm of the NVP-231 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Protocol for Assessing Apoptosis via Caspase Activity

This protocol measures the activity of caspases 3 and 9, which are key executioner and initiator caspases in the apoptotic pathway induced by NVP-231.

  • Cell Treatment: Plate and treat cells with the desired concentrations of NVP-231 and controls as described above.

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • Caspase Assay: Use a commercially available fluorometric or colorimetric caspase-3 and caspase-9 activity assay kit. Follow the manufacturer's instructions to measure caspase activity in the cell lysates.

  • Data Analysis: Quantify the fluorescence or absorbance and normalize the results to the protein concentration of each sample. Compare the caspase activity in treated cells to the vehicle control. An increase in caspase activity is indicative of apoptosis.

Visualizing Key Pathways and Workflows

Below are diagrams illustrating the signaling pathway of NVP-231 and a general experimental workflow for assessing cytotoxicity.

NVP231_Mechanism cluster_cell Cell Membrane cluster_downstream Downstream Effects Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate Apoptosis Apoptosis Ceramide->Apoptosis Accumulation Induces C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylation CellSurvival Cell Survival & Proliferation C1P->CellSurvival Promotes NVP231 NVP-231 NVP231->CerK Inhibits

Caption: Mechanism of NVP-231 action.

Cytotoxicity_Workflow cluster_assays Assess Cytotoxicity start Start: Prepare Target & Non-Target Cell Cultures seed Seed Cells in 96-Well Plates start->seed treat Treat with NVP-231 (Dose-Response Concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, Alamar Blue) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) incubate->apoptosis analyze Data Analysis: Determine IC50 & Apoptotic Activity viability->analyze apoptosis->analyze compare Compare Results: Target vs. Non-Target Cells analyze->compare optimize Optimize NVP-231 Concentration for Therapeutic Window compare->optimize end End: Optimized Protocol optimize->end

Caption: Experimental workflow for cytotoxicity assessment.

References

NVP-231 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NVP-231 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on specificity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a cellular phenotype at high concentrations of NVP-231 that doesn't seem consistent with Ceramide Kinase (CerK) inhibition. Could this be an off-target effect?

A1: Yes, at higher concentrations, off-target effects are a possibility for any small molecule inhibitor. For NVP-231, the primary known off-target is Diacylglycerol Kinase alpha (DAGKα).[1][2] However, there is a significant window between its potency for CerK and DAGKα.

To minimize the risk of off-target effects, it is recommended to use NVP-231 at the lowest concentration that elicits the desired on-target phenotype. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

TargetIC50 (in vitro)IC50 (cellular)Known Off-TargetIC50 (in vitro)
Ceramide Kinase (CerK)12 nM[1][2][3]59.7 nMDiacylglycerol Kinase α (DAGKα)5 µM

Q2: How can I be confident that the effects I'm seeing in my experiment are specifically due to the inhibition of CerK by NVP-231?

A2: This is a critical question in pharmacological studies. Here are several strategies to validate the on-target effects of NVP-231:

  • Use of an Inactive Control: A structurally related but inactive compound, NVP-995, is available. This compound should not produce the same biological effects as NVP-231 in your assays. Including NVP-995 as a negative control is a powerful way to demonstrate that the observed phenotype is due to the specific chemical structure of NVP-231 and its inhibitory activity.

  • siRNA/shRNA Knockdown: A genetic approach to knockdown CerK expression should phenocopy the effects of NVP-231 treatment. If both the inhibitor and the genetic knockdown result in the same phenotype, it strongly suggests the effect is on-target.

  • Rescue Experiments: In cells where CerK has been knocked down, re-introducing a form of CerK that is resistant to NVP-231 (if available) should reverse the phenotype.

  • Biochemical Confirmation: Directly measure the levels of ceramide and ceramide-1-phosphate (C1P) in your cells after NVP-231 treatment. On-target inhibition of CerK should lead to an accumulation of ceramide and a decrease in C1P.

Signaling Pathway of NVP-231

The primary mechanism of action for NVP-231 is the competitive inhibition of Ceramide Kinase (CerK). This leads to a decrease in the production of ceramide-1-phosphate (C1P) and an accumulation of ceramide. In many cancer cell lines, this disruption of sphingolipid metabolism leads to M-phase cell cycle arrest and subsequent apoptosis.

NVP231_Signaling_Pathway cluster_cell Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis NVP231 NVP-231 CerK Ceramide Kinase (CerK) NVP231->CerK C1P Ceramide-1-Phosphate (C1P) CerK->C1P ATP to ADP CyclinB1_CDK1 Cyclin B1 / CDK1 (Active) CerK->CyclinB1_CDK1 Indirect Inhibition Casp9 Caspase-9 CerK->Casp9 Indirect Inhibition Ceramide Ceramide Ceramide->CerK M_Phase_Arrest M-Phase Arrest CyclinB1_CDK1->M_Phase_Arrest p_CyclinB1 p-Cyclin B1 (Ser133) ↑ p_CDK1 p-CDK1 (Tyr15) ↓ Cleaved_Casp9 Cleaved Caspase-9 Casp9->Cleaved_Casp9 Casp3 Caspase-3 Cleaved_Casp3 Cleaved Caspase-3 Casp3->Cleaved_Casp3 Cleaved_Casp9->Casp3 Apoptosis Apoptosis Cleaved_Casp3->Apoptosis

Caption: NVP-231 inhibits CerK, leading to M-phase arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of NVP-231 (e.g., 0-10 µM), NVP-995 (inactive control), and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).

  • Alamar Blue Addition: Prepare a working solution of Alamar Blue reagent in cell culture medium (typically a 1:10 dilution). Remove the treatment media from the wells and replace it with the Alamar Blue solution.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may vary between cell types.

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Correct for background fluorescence/absorbance from wells with media and Alamar Blue only. Plot the viability as a percentage of the vehicle-treated control.

Western Blot for M-Phase and Apoptosis Markers

  • Cell Lysis: After treatment with NVP-231, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Recommended antibodies include:

    • Phospho-Histone H3 (Ser10) (as a marker for mitosis)

    • Cleaved Caspase-3

    • Cleaved Caspase-9

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for Validating On-Target Effects

To ensure the observed effects of NVP-231 are due to CerK inhibition, a systematic validation workflow is recommended.

On_Target_Validation_Workflow Start Start: Observe Phenotype with NVP-231 Dose_Response 1. Perform Dose-Response with NVP-231 Start->Dose_Response Inactive_Control 2. Test Inactive Control (NVP-995) Dose_Response->Inactive_Control Does phenotype appear in expected dose range? Genetic_Knockdown 3. CerK Knockdown (siRNA/shRNA) Inactive_Control->Genetic_Knockdown Is NVP-995 inactive? Biochemical_Assay 4. Measure Ceramide/C1P Levels Genetic_Knockdown->Biochemical_Assay Does knockdown phenocopy NVP-231 treatment? Conclusion Conclusion: High Confidence in On-Target Effect Biochemical_Assay->Conclusion Does NVP-231 alter Ceramide/C1P as expected?

Caption: A logical workflow to validate the on-target effects of NVP-231.

References

Technical Support Center: Overcoming Resistance to NVP-231

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the ceramide kinase (CerK) inhibitor, NVP-231, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is NVP-231 and what is its mechanism of action?

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK) with an in vitro IC50 of approximately 12 nM.[1][2][3] It functions by competitively blocking the binding of ceramide to CerK, thereby preventing its phosphorylation into ceramide-1-phosphate (C1P). This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic sphingolipid, which in turn induces M phase cell cycle arrest and subsequent apoptosis through the activation of caspase-9 and caspase-3.[4][5]

Q2: My cells are no longer responding to NVP-231 at previously effective concentrations. What are the potential causes?

Reduced sensitivity to NVP-231, or acquired resistance, can arise from several potential mechanisms:

  • Target Overexpression: The cancer cells may have upregulated the expression of the CERK gene, leading to higher levels of the CerK protein. This increased target concentration may require a higher dose of NVP-231 to achieve the same level of inhibition.

  • Target Mutation: A mutation in the CERK gene could alter the drug-binding site, reducing the affinity of NVP-231 for the enzyme.

  • Activation of Bypass Pathways: Cells might activate alternative signaling pathways that promote survival and proliferation, thereby counteracting the pro-apoptotic effects of ceramide accumulation. For instance, upregulation of anti-apoptotic proteins like Bcl-2 or activation of pro-survival pathways such as PI3K/Akt could confer resistance.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), could actively pump NVP-231 out of the cell, lowering its intracellular concentration.

  • Altered Sphingolipid Metabolism: Cells could adapt by altering the expression of other enzymes involved in ceramide metabolism, for example, by upregulating enzymes that convert ceramide into non-apoptotic metabolites.

Q3: Are there known cell lines that are sensitive to NVP-231?

Yes, NVP-231 has demonstrated efficacy in reducing cell viability and proliferation in several cancer cell lines, particularly breast and lung cancer. Notably, MCF-7 (breast cancer) and NCI-H358 (lung cancer) cells are sensitive to NVP-231 treatment. Interestingly, some endocrine therapy-resistant breast cancer cell models have shown increased sensitivity to NVP-231.

Q4: Can NVP-231 be used in combination with other therapies?

Yes, the mechanism of NVP-231 suggests potential for synergistic combinations. For instance, combining NVP-231 with conventional pro-apoptotic chemotherapy, such as staurosporine, has been shown to enhance cell cycle arrest and apoptosis. Additionally, combining it with other inhibitors of ceramide metabolism, like tamoxifen, can synergistically increase ceramide levels and reduce cell growth.

Troubleshooting Guide for NVP-231 Resistance

If you observe a decrease in the efficacy of NVP-231 in your cell line, follow this guide to diagnose and potentially overcome the issue.

ProblemPotential CauseSuggested Action
Decreased Cell Death at Standard Doses 1. Target Overexpression: Increased CerK protein levels. 2. Drug Efflux: Increased activity of MDR transporters.Step 1: Confirm Resistance. Perform a dose-response curve with a cell viability assay (e.g., MTS, alamarBlue) to compare the IC50 of your current cell line to the parental, sensitive line. Step 2: Analyze CerK Expression. Use qPCR to measure CERK mRNA levels and Western blot to measure CerK protein levels. An increase in the resistant line is indicative of target overexpression. Step 3: Investigate Drug Efflux. Treat cells with NVP-231 in the presence and absence of a broad-spectrum MDR inhibitor (e.g., verapamil, cyclosporin A). A restoration of sensitivity suggests the involvement of drug efflux pumps.
No Induction of M-Phase Arrest 1. Bypass Pathway Activation: Upregulation of cell cycle checkpoint regulators that override the NVP-231-induced arrest. 2. Target Mutation: CerK mutation preventing NVP-231 from inhibiting its function.Step 1: Analyze Cell Cycle. Use flow cytometry to analyze the cell cycle distribution (e.g., with propidium iodide staining) and phosphorylation of Histone H3 (a mitotic marker) after NVP-231 treatment. Compare resistant and sensitive cells. Step 2: Sequence the CERK gene. Extract genomic DNA from both sensitive and resistant cells and sequence the coding regions of the CERK gene to identify potential mutations.
Reduced Apoptotic Markers 1. Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 or XIAP. 2. Altered Ceramide Metabolism: Cells may be shunting ceramide away from the apoptotic pathway.Step 1: Measure Apoptosis. Perform a Western blot for key apoptotic markers like cleaved caspase-9, cleaved caspase-3, and cleaved PARP after NVP-231 treatment. Step 2: Profile Sphingolipids. Use mass spectrometry-based lipidomics to compare the levels of ceramide and C1P in sensitive versus resistant cells after treatment. A failure to accumulate ceramide may indicate metabolic rewiring. Step 3: Screen for Combination Therapies. Test NVP-231 in combination with inhibitors of suspected bypass pathways (e.g., a Bcl-2 inhibitor like Venetoclax).
Summary of NVP-231 Activity in Sensitive Cell Lines
Cell LineCancer TypeIC50 (48h treatment)Key EffectsReference
MCF-7 Breast Cancer~1 µMInduces apoptosis, M phase arrest, caspase-3/9 cleavage.
NCI-H358 Lung Cancer~500 nMReduces cell viability, DNA synthesis, and colony formation.
MCF-7-HER2 Breast Cancer (Tamoxifen-Resistant)More sensitive than parental MCF-7Increased ceramide-induced cell death compared to sensitive cells.
BT-474 Breast Cancer>39-fold decrease in proliferation at 1.0 µMInhibits cell proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assay (alamarBlue)
  • Cell Seeding: Plate 1 x 10^4 cells per well in a 96-well black plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of NVP-231 (e.g., 0-10 µM) or vehicle control (DMSO) for 48 hours.

  • Reagent Addition: For the final 4 hours of treatment, add alamarBlue® reagent to each well at 10% of the total volume.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for CerK and Apoptotic Markers
  • Cell Lysis: Treat cells with the desired concentration of NVP-231 for the indicated time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-CerK, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathway of NVP-231 Action

NVP231_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosolic Events Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate Casp9 Caspase-9 (Cleaved/Active) Ceramide->Casp9 Accumulation Leads to Activation C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalysis Casp3 Caspase-3 (Cleaved/Active) Casp9->Casp3 Activates Apoptosis M Phase Arrest & Apoptosis Casp3->Apoptosis Executes NVP231 NVP-231 NVP231->CerK Inhibition

Caption: Mechanism of action of NVP-231, which inhibits CerK, leading to ceramide accumulation and apoptosis.

Workflow for Investigating NVP-231 Resistance

Resistance_Workflow Start Observe Reduced NVP-231 Efficacy Confirm Confirm Resistance (IC50 Shift via Viability Assay) Start->Confirm Hypothesize Hypothesize Mechanism Confirm->Hypothesize Target Target-Related (Expression/Mutation) Hypothesize->Target Is target altered? Pathway Bypass Pathways (Survival/Apoptosis) Hypothesize->Pathway Are survival pathways active? Efflux Drug Efflux Hypothesize->Efflux Is drug being removed? AnalyzeTarget qPCR & Western for CerK Gene Sequencing Target->AnalyzeTarget AnalyzePathway Western for p-Akt, Bcl-2 Cell Cycle Analysis Pathway->AnalyzePathway AnalyzeEfflux Test with MDR Inhibitors Efflux->AnalyzeEfflux ResultTarget CerK Overexpressed or Mutated AnalyzeTarget->ResultTarget ResultPathway Survival Pathway Activated AnalyzePathway->ResultPathway ResultEfflux Sensitivity Restored AnalyzeEfflux->ResultEfflux

Caption: Experimental workflow to identify the mechanism of acquired resistance to NVP-231.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Does NVP-231 show reduced efficacy? IC50 Is the IC50 significantly higher than the parental cell line? Start->IC50 Yes End_NoProblem No evidence of resistance. Check compound stability/assay. Start->End_NoProblem No CheckCerK Is CerK protein or mRNA overexpressed? IC50->CheckCerK Yes IC50->End_NoProblem No CheckEfflux Does an MDR inhibitor restore sensitivity? CheckCerK->CheckEfflux No End_Target Resistance likely due to CerK overexpression. Consider siRNA knockdown. CheckCerK->End_Target Yes CheckApoptosis Is Caspase-3/9 cleavage reduced upon treatment? CheckEfflux->CheckApoptosis No End_Efflux Resistance likely due to drug efflux. Use combination therapy. CheckEfflux->End_Efflux Yes End_Bypass Resistance likely due to apoptotic block/bypass. Investigate Bcl-2/Akt pathways. CheckApoptosis->End_Bypass Yes End_Other Mechanism is upstream of apoptosis. Consider CerK mutation or ceramide metabolism. CheckApoptosis->End_Other No

References

Validation & Comparative

A Comparative Guide to Ceramide Kinase Inhibitors: NVP-231 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NVP-231, a potent ceramide kinase (CerK) inhibitor, with other available alternatives. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies for key experiments.

Introduction to Ceramide Kinase Inhibition

Ceramide kinase (CerK) is a crucial enzyme in sphingolipid metabolism, catalyzing the phosphorylation of ceramide to form ceramide-1-phosphate (C1P). This process is not merely a metabolic step but a key regulatory point in cellular signaling. While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P is implicated in pro-survival, proliferation, and inflammatory responses. The balance between ceramide and C1P is therefore critical in determining cell fate. Inhibition of CerK presents a promising therapeutic strategy, particularly in oncology, by increasing intracellular ceramide levels and shifting the balance towards apoptosis and cell cycle arrest.

NVP-231: A Potent and Specific CerK Inhibitor

NVP-231 is a well-characterized, potent, and specific inhibitor of ceramide kinase. It acts as a reversible and competitive inhibitor with respect to ceramide, effectively blocking the production of C1P.

Comparison of Ceramide Kinase Inhibitors

This section compares the performance of NVP-231 with other known CerK inhibitors, including K1, and an inactive analog, NVP-995, for contextual reference.

Table 1: In Vitro and Cellular Activity of Ceramide Kinase Inhibitors
InhibitorTargetMechanism of ActionIn Vitro IC50Cellular IC50Cell Line(s)Reference(s)
NVP-231 CerKCompetitive with ceramide12 nM59.7 nMTransfected MCF-7[1][2]
K1 CerKNon-competitive~5 µMNot specifiedNot specified[3]
NVP-995 (Inactive)Inactive analog of NVP-231No inhibitory activityNo inhibitory activityTransfected MCF-7[1][4]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Table 2: Effects of CerK Inhibitors on Cancer Cell Lines
InhibitorCell LineEffect on Cell Viability (IC50)Effect on DNA SynthesisEffect on Colony FormationInduction of ApoptosisCell Cycle ArrestReference(s)
NVP-231 MCF-7 (Breast Cancer)~1 µMReductionInhibitionYes (Caspase-3 & -9 cleavage)M phase
NCI-H358 (Lung Cancer)~500 nMReductionInhibitionYes (Caspase-3 & -9 cleavage)M phase
K1 RBL-2H3 (Leukemia)No cytotoxic effect up to 100 µMNot specifiedNot specifiedNot specifiedNot specified

Signaling Pathways Affected by CerK Inhibition

Inhibition of CerK leads to an accumulation of intracellular ceramide, which in turn modulates several signaling pathways that govern cell survival, proliferation, and apoptosis.

Ceramide-Mediated Apoptosis Pathway

Increased ceramide levels can activate the apoptotic cascade through various mechanisms, including the activation of the JNK/SAPK pathway and the regulation of pro- and anti-apoptotic proteins.

Ceramide_Apoptosis_Pathway CerK_Inhibition CerK Inhibition (e.g., NVP-231) Ceramide Ceramide Accumulation CerK_Inhibition->Ceramide JNK_SAPK JNK/SAPK Pathway Ceramide->JNK_SAPK Caspase9 Caspase-9 Activation Ceramide->Caspase9 JNK_SAPK->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-induced apoptosis pathway upon CerK inhibition.

Ceramide-Mediated Cell Cycle Arrest

Ceramide accumulation can also lead to cell cycle arrest, primarily through the regulation of cyclin-dependent kinases (CDKs).

Ceramide_CellCycle_Pathway CerK_Inhibition CerK Inhibition (e.g., NVP-231) Ceramide Ceramide Accumulation CerK_Inhibition->Ceramide p21 p21 Activation Ceramide->p21 CDK2 CDK2 Inhibition Ceramide->CDK2 via PP1/PP2A p21->CDK2 inhibits Rb Rb Hypophosphorylation CDK2->Rb inhibits hypophosphorylation G1_Arrest G0/G1 Arrest Rb->G1_Arrest

Caption: Ceramide-induced cell cycle arrest pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Ceramide Kinase Assay

This assay measures the enzymatic activity of CerK and the inhibitory potential of compounds in a cell-free system.

Workflow:

CerK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_CerK Recombinant CerK Incubation Incubate at 37°C Recombinant_CerK->Incubation Substrate Ceramide Substrate (e.g., NBD-C6-ceramide) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (e.g., NVP-231) Inhibitor->Incubation Extraction Lipid Extraction Incubation->Extraction TLC Thin Layer Chromatography (TLC) Extraction->TLC Quantification Quantify C1P formation (Fluorescence or Radioactivity) TLC->Quantification

Caption: Workflow for in vitro ceramide kinase assay.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing recombinant CerK, a ceramide substrate (e.g., NBD-C6-ceramide for a fluorescent assay), ATP, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Separation: Separate the phosphorylated product (C1P) from the unreacted ceramide substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of C1P formed by measuring the fluorescence of the NBD tag or radioactivity if a radiolabeled substrate is used.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (AlamarBlue®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, NCI-H358) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CerK inhibitor for a specified period (e.g., 48 hours).

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well and incubate for a few hours.

  • Measurement: Measure the fluorescence or absorbance of the medium. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the inhibitor as described for the cell viability assay.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate for a period to allow its incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a colored or fluorescent product and measure the signal.

  • Data Analysis: Calculate the percentage of DNA synthesis relative to the control and determine the effect of the inhibitor.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Seed a low density of cells in a culture dish.

  • Treatment: Treat the cells with the inhibitor for a defined period.

  • Incubation: Remove the inhibitor and incubate the cells for an extended period (e.g., 10-14 days) to allow colony formation.

  • Staining: Fix and stain the colonies with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition.

Apoptosis Assay (Caspase-3 and -9 Cleavage)

This assay detects the activation of key executioner caspases involved in apoptosis using Western blotting.

Protocol:

  • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9, followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.

  • Detection: Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence). The presence of cleaved caspase bands indicates apoptosis.

Cell Cycle Analysis (Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor, then harvest and fix them in ethanol.

  • Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

NVP-231 stands out as a highly potent and specific inhibitor of ceramide kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. In comparison, K1, another CerK inhibitor, exhibits a much higher IC50 value and a different mechanism of action. The inactive analog, NVP-995, serves as a valuable tool to confirm that the observed cellular effects of NVP-231 are indeed due to the inhibition of CerK.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of targeting ceramide kinase in various disease models. The visualization of the affected signaling pathways underscores the central role of CerK in regulating the delicate balance between cell survival and death. This guide aims to be a valuable resource for the scientific community in the ongoing exploration of ceramide kinase inhibitors for drug development.

References

A Comparative Guide to Ceramide Kinase Inhibitors: Nvp 231 vs. K1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent ceramide kinase (CerK) inhibitors: Nvp 231 and K1. This document synthesizes available experimental data to objectively evaluate their biochemical properties, cellular effects, and mechanisms of action.

Ceramide kinase (CerK) is a critical enzyme in sphingolipid metabolism, catalyzing the phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1] This pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation, making CerK a compelling target for therapeutic intervention, particularly in oncology.[1][2] this compound and K1 are two small molecule inhibitors that target CerK, albeit through different mechanisms.

Biochemical and Cellular Efficacy: A Head-to-Head Comparison

While no studies directly comparing this compound and K1 in the same experimental setup are currently available, a comparative analysis can be drawn from existing data on their individual properties and effects.

FeatureThis compoundK1 InhibitorReference
Target Ceramide Kinase (CerK)Ceramide Kinase (CerK)[3][4]
Mechanism of Inhibition Competitive, reversibleNon-competitive, reversible
In Vitro IC50 12 nM (recombinant CerK)~5 µM
Cellular IC50 59.70 ± 12 nM (in transfected cells)Not explicitly stated, but reduces cellular C1P synthesis by 40% at ≥20 µM
Cellular Effects Induces M phase arrest and apoptosis in breast and lung cancer cells; reduces cell viability, DNA synthesis, and colony formation.Blocks CerK-mediated degranulation in mast cells; no cytotoxic effect observed in RBL-2H3 cells at concentrations up to 100 µM.

This compound emerges as a significantly more potent inhibitor of CerK in in vitro assays, with an IC50 in the low nanomolar range compared to the micromolar potency of K1. Furthermore, this compound demonstrates a competitive mechanism of inhibition, directly competing with the substrate, ceramide, for binding to the enzyme. In contrast, K1 acts as a non-competitive inhibitor.

The cellular effects of the two inhibitors have been characterized in different contexts. This compound has been extensively studied in cancer cell lines, where it effectively reduces cell proliferation and induces programmed cell death. K1, on the other hand, has been primarily investigated for its role in modulating mast cell activity, where it inhibits degranulation without exhibiting cytotoxicity.

Delving into the Signaling Pathways

The downstream effects of CerK inhibition by this compound have been elucidated to involve key signaling pathways that regulate cell cycle and survival.

This compound Signaling Pathway

Inhibition of CerK by this compound leads to a decrease in C1P levels and an accumulation of ceramide. This shift in the ceramide/C1P balance triggers a cascade of events, including the downregulation of Wee1 kinase, leading to decreased inhibitory phosphorylation of CDK1 and subsequent M phase arrest. Furthermore, this compound has been shown to downregulate CDK4, a key regulator of the G1 to S phase transition. The culmination of these effects is the induction of apoptosis, mediated by the activation of caspase-9 and caspase-3. The PI3K/Akt and ERK1/2 pathways, known to be activated by CerK, are consequently inhibited upon this compound treatment, further contributing to its anti-proliferative effects.

Nvp_231_Signaling_Pathway Nvp231 This compound CerK CerK Nvp231->CerK inhibits CDK4 CDK4↓ Nvp231->CDK4 PI3K_Akt PI3K/Akt Pathway↓ Nvp231->PI3K_Akt ERK1_2 ERK1/2 Pathway↓ Nvp231->ERK1_2 C1P C1P CerK->C1P produces Wee1 Wee1 CerK->Wee1 regulates Ceramide Ceramide Ceramide->CerK substrate CDK1 p-CDK1 (Tyr15)↓ Wee1->CDK1 inhibits M_Phase_Arrest M Phase Arrest CDK1->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Caspases Caspase-9/3 Activation Apoptosis->Caspases Proliferation Cell Proliferation↓ PI3K_Akt->Proliferation ERK1_2->Proliferation

Caption: this compound inhibits CerK, leading to M phase arrest and apoptosis.

The signaling pathway for the K1 inhibitor is less defined in the available literature, primarily focusing on its role in preventing mast cell degranulation, a process known to be influenced by intracellular calcium levels and other signaling cascades.

Experimental Methodologies

The following provides an overview of the experimental protocols used to characterize this compound.

This compound Experimental Workflow

A typical workflow to assess the efficacy of this compound involves a series of in vitro assays using cancer cell lines such as MCF-7 (breast cancer) and NCI-H358 (lung cancer).

Nvp_231_Experimental_Workflow Cell_Culture Cell Culture (MCF-7, NCI-H358) Treatment Treatment with this compound (various concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, Alamar Blue) Treatment->Cell_Viability DNA_Synthesis DNA Synthesis Assay (e.g., BrdU incorporation) Treatment->DNA_Synthesis Colony_Formation Colony Formation Assay Treatment->Colony_Formation Flow_Cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (Protein Expression/Phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis DNA_Synthesis->Data_Analysis Colony_Formation->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

Unveiling Convergent Mechanisms: A Comparative Guide to NVP-231 and CerK siRNA Knockdown in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed cross-validation of the pharmacological inhibitor NVP-231 and genetic knockdown of Ceramide Kinase (CerK) reveals a shared mechanism of action in promoting cancer cell death. This guide provides a comprehensive comparison of their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This publication objectively compares the cellular effects of the potent and specific Ceramide Kinase (CerK) inhibitor, NVP-231, with the genetic knockdown of CerK using small interfering RNA (siRNA). The data presented herein demonstrates a strong correlation between the pharmacological inhibition and genetic silencing of CerK, validating its role as a critical regulator of cancer cell proliferation and survival. These findings are particularly relevant for researchers investigating sphingolipid metabolism as a therapeutic target in oncology.

Quantitative Comparison of NVP-231 and CerK siRNA Effects

The following table summarizes the key quantitative data from studies on breast (MCF-7) and lung (NCI-H358) cancer cell lines, showcasing the parallel outcomes of NVP-231 treatment and CerK siRNA-mediated knockdown.

ParameterNVP-231CerK siRNA KnockdownCell LinesCitation
CerK Activity Inhibition IC50: 12 nM (in vitro), 59.70 ± 12 nM (cellular)Significant reduction in CerK mRNA and protein expression.MCF-7[1][2]
Cell Viability Dose-dependent decrease; IC50: 1 µM (MCF-7), 500 nM (NCI-H358) after 48h.Sensitizes cells to staurosporine-induced apoptosis.MCF-7, NCI-H358[1][3]
DNA Synthesis Concentration-dependent reduction (60-70% at 1 µM after 72h).Not explicitly quantified, but implied through reduced proliferation.MCF-7, NCI-H358[3]
Apoptosis Induction Increased DNA fragmentation and caspase-3/9 cleavage.Significantly increased staurosporine-induced DNA fragmentation.MCF-7, NCI-H358
Cell Cycle Arrest M phase arrest, indicated by increased histone H3 phosphorylation.Not explicitly reported, but knockdown sensitizes cells to apoptosis.MCF-7, NCI-H358

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

cluster_0 Ceramide Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide CerK CerK Ceramide->CerK Apoptosis Apoptosis Ceramide->Apoptosis C1P Ceramide-1-Phosphate CerK->C1P Proliferation Proliferation C1P->Proliferation Survival Survival C1P->Survival NVP231 NVP-231 NVP231->CerK Inhibits siRNA CerK siRNA siRNA->CerK Downregulates

Caption: CerK Signaling Pathway Inhibition.

cluster_0 Cell Culture & Treatment cluster_1 Incubation cluster_2 Assays cluster_3 Data Analysis start Seed MCF-7 or NCI-H358 cells treat Treat with NVP-231 (various concentrations) start->treat transfect Transfect with CerK siRNA or control siRNA start->transfect incubate Incubate for 24-72 hours treat->incubate transfect->incubate viability Cell Viability Assay (e.g., Alamar Blue) incubate->viability apoptosis Apoptosis Assay (e.g., DNA fragmentation, Caspase activity) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle western Western Blot (CerK, Caspases, Cyclins) incubate->western analysis Compare effects of NVP-231 and CerK siRNA viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis

References

NVP-231: A Comparative Guide to a Highly Specific Ceramide Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ceramide kinase (CerK) inhibitor NVP-231 with other kinase inhibitors, supported by experimental data. We delve into its specificity, mechanism of action, and the experimental protocols used for its characterization.

NVP-231 is a potent, reversible, and cell-permeable benzothiazole compound that acts as a competitive inhibitor of ceramide kinase (CerK).[1][2][3] It specifically targets the ceramide binding site of the enzyme, not the ATP pocket. This mechanism confers a high degree of selectivity for CerK over other lipid and protein kinases.

Comparative Kinase Inhibitor Specificity

NVP-231 distinguishes itself from many other kinase inhibitors through its remarkable specificity for CerK. While many kinase inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects, NVP-231's competitive action with ceramide provides a more targeted approach.

Below is a table summarizing the inhibitory activity of NVP-231 against CerK and other kinases. For comparison, data for K1, another CerK inhibitor with a different mechanism, is included.

InhibitorTarget KinaseMechanism of InhibitionIC50 (in vitro)Notes
NVP-231 Ceramide Kinase (CerK) Competitive with ceramide 12 nM Highly potent and specific
human Diacylglycerol Kinase α (hDAGKα)-5 µM~417-fold less potent than against CerK
Other lipid metabolizing enzymes and kinases-≥10 µMLittle to no activity observed against a panel of eight other enzymes.
K1 Ceramide Kinase (CerK)Non-competitive-An isomer of the sphingosine kinase inhibitor F-12509A.
Staurosporine Multiple KinasesATP-competitiveBroad-spectrumA non-specific kinase inhibitor often used as a positive control for apoptosis induction.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway of Ceramide Kinase and its Inhibition

Ceramide kinase is a crucial enzyme in the sphingolipid signaling pathway. It catalyzes the phosphorylation of ceramide to produce ceramide-1-phosphate (C1P). This pathway is involved in various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CerK, NVP-231 prevents the formation of C1P, leading to an accumulation of ceramide, which can, in turn, trigger apoptotic pathways in cancer cells.

Ceramide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase C1P Ceramide-1-Phosphate (C1P) CerK->C1P ATP -> ADP Proliferation Cell Proliferation and Survival C1P->Proliferation NVP231 NVP-231 NVP231->CerK Inhibits

Caption: Ceramide kinase signaling pathway and the inhibitory action of NVP-231.

Experimental Methodologies

In Vitro Ceramide Kinase Assay (Radiometric)

This assay quantifies the activity of CerK by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into ceramide to form ceramide-1-phosphate (C1P).

Materials:

  • Recombinant human ceramide kinase (hCerK)

  • Ceramide standard

  • [γ-³²P]ATP

  • Kinase reaction buffer (20 mM MOPS pH 7.0, 50 mM NaCl, 1 mM DTT, 3 mM CaCl₂)

  • Lipid solubilization buffer (10 mM imidazole pH 6.6, 7.5% n-octylglucoside, 5 mM cardiolipin, 0.2 mM DETAPAC)

  • Stop solution (1 M KCl in 20 mM MOPS, pH 7.0)

  • Chloroform/Methanol (1:1, v/v)

  • TLC plates

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of NVP-231 or other test compounds.

  • Solubilize ceramide in the lipid solubilization buffer.

  • In a reaction tube, combine the solubilized ceramide, kinase reaction buffer, and the test compound.

  • Add recombinant hCerK to initiate the reaction.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate the mixture at 30°C for 30 minutes.

  • Stop the reaction by adding chloroform/methanol, followed by the stop solution.

  • Vortex and centrifuge to separate the organic and aqueous phases.

  • Spot the organic phase containing the lipids onto a TLC plate.

  • Develop the TLC plate using a solvent system of chloroform/acetone/methanol/acetic acid/water (10:4:3:2:1, v/v/v/v/v).

  • Dry the plate and expose it to a phosphor screen.

  • Quantify the radioactivity of the C1P bands using a phosphorimager to determine the extent of inhibition.

In Vitro Ceramide Kinase Assay (Fluorescent)

This non-radioactive assay utilizes a fluorescently labeled ceramide analog (e.g., C6-NBD ceramide) as a substrate.

Materials:

  • Recombinant human ceramide kinase (hCerK)

  • C6-NBD ceramide

  • ATP

  • Reaction buffer (20 mM HEPES pH 7.4, 10 mM KCl, 15 mM MgCl₂, 10% glycerol, 1 mM DTT)

  • Fatty acid-free BSA

  • Chloroform/Methanol (2:1, v/v)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of NVP-231.

  • Prepare the substrate by dissolving C6-NBD ceramide in a solution containing fatty acid-free BSA.

  • In a microplate well, combine the reaction buffer, C6-NBD ceramide substrate, and the test compound.

  • Add recombinant hCerK to start the reaction.

  • Incubate at 35°C for 20 minutes in the dark.

  • Stop the reaction and extract the lipids using chloroform/methanol.

  • Separate the aqueous phase containing the fluorescent C1P product.

  • Measure the fluorescence of the aqueous phase in a plate reader to determine CerK activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • NVP-231

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR thermocycler

  • Equipment for protein quantification (e.g., Western blot)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with NVP-231 or vehicle control for a specified duration.

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension into aliquots for different temperature points.

  • Heat the aliquots at a range of temperatures (e.g., 45°C to 69°C) for 5 minutes using a PCR thermocycler.

  • Lyse the cells by freeze-thawing or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble CerK in each sample using Western blotting or another protein detection method.

  • A shift in the melting curve to higher temperatures in the NVP-231-treated samples compared to the control indicates target engagement.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Denaturation cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Analysis Cells Intact Cells Treatment Treat with NVP-231 or Vehicle Cells->Treatment Heat Heat aliquots at different temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction (Stabilized Protein) Centrifugation->Soluble Pellet Pellet (Aggregated Protein) Centrifugation->Pellet Analysis Western Blot for CerK Soluble->Analysis Curve Generate Melting Curve Analysis->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

NVP-231 is a highly specific and potent inhibitor of ceramide kinase, demonstrating minimal off-target activity against other kinases. Its unique mechanism of competing with the lipid substrate ceramide, rather than ATP, contributes to its superior selectivity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and specificity of NVP-231 and other kinase inhibitors in their own research. This level of detail is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

References

In Vivo Efficacy of Nvp-231: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Nvp-231, a potent ceramide kinase (CerK) inhibitor, with alternative therapeutic strategies. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in the evaluation of Nvp-231 for cancer therapy research.

Nvp-231 is a specific and reversible inhibitor of ceramide kinase (CerK), an enzyme that plays a crucial role in cell survival and proliferation signaling pathways. By blocking CerK, Nvp-231 leads to an accumulation of pro-apoptotic ceramide and a decrease in the pro-survival molecule ceramide-1-phosphate (C1P). This mechanism has demonstrated significant anti-cancer effects in various preclinical models. This guide will delve into the in vivo validation of Nvp-231's efficacy and compare it with other compounds that target related pathways.

Comparative Efficacy of Nvp-231 and Alternatives

The following table summarizes the in vivo efficacy of Nvp-231 and two alternative compounds, Ceranib-2 (a ceramidase inhibitor) and PF-543 (a sphingosine kinase 1 inhibitor). It is important to note that the experimental models and conditions differ, making a direct head-to-head comparison challenging.

CompoundTargetCancer ModelDosage & AdministrationKey Efficacy ResultsToxicity/Safety
Nvp-231 Ceramide Kinase (CerK)Triple-Negative Breast Cancer (MDA-MB-231 xenograft)20 mg/kg in a hydrogel, subcutaneous implantation>2-fold decrease in final tumor volume compared to untreated control[1]Not explicitly reported in the provided search results.
Ceranib-2 CeramidaseSyngeneic mouse tumor model (JC cells)20 or 50 mg/kg, intraperitoneal injection, daily for 5 days/week for 3 weeksDose-dependent suppression of tumor growth. Statistically significant difference in tumor volume by day 11[2].No hematologic suppression or overt signs of toxicity observed[2].
PF-543 Sphingosine Kinase 1 (SphK1)Colorectal Cancer (HCT-116 xenograft)Not specified in detail, intravenous injection mentionedSignificantly suppressed xenograft growth and improved mice survival[3].Generally well-tolerated at doses up to 5 mg/kg in mice, with no significant adverse effects on body weight or observable cytotoxicity in lungs or heart. However, it has poor metabolic stability and rapid clearance[4].

Signaling Pathway of Nvp-231

Nvp-231's mechanism of action is centered on the inhibition of ceramide kinase, which shifts the balance of bioactive sphingolipids within the cell to favor apoptosis.

Nvp_231_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate Apoptosis Apoptosis Ceramide->Apoptosis C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes CellSurvival Cell Survival & Proliferation C1P->CellSurvival Nvp231 Nvp-231 Nvp231->CerK Inhibits

Caption: Nvp-231 inhibits CerK, leading to increased ceramide and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

In Vivo Validation of Nvp-231 in a Breast Cancer Xenograft Model

This protocol is based on the study by Rajput et al., 2022.

1. Cell Culture and Animal Model:

  • MDA-MB-231 human breast cancer cells are cultured in appropriate media.

  • Female NOD SCID CB.17 mice are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of MDA-MB-231 cells is injected subcutaneously into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 20–30 mm³).

3. Drug Formulation and Administration:

  • Nvp-231 is loaded into a hydrogel at a concentration of 70 mg/mL.

  • A dosage of 20 mg/kg of Nvp-231 is entrapped in the hydrogel.

  • The Nvp-231-loaded hydrogel is implanted subcutaneously near the tumor site.

4. Efficacy Evaluation:

  • Tumor volume is measured every two days using calipers.

  • At the end of the study, tumors are excised, and their final volume is measured.

  • Tumor growth kinetics are plotted and statistically analyzed (e.g., using a two-way ANOVA).

In Vivo Validation of Ceranib-2 in a Syngeneic Tumor Model

This protocol is based on the study by Hooks et al., 2011.

1. Cell Culture and Animal Model:

  • JC murine mammary adenocarcinoma cells are used.

  • Female Balb/c mice are used, providing a model with a functional immune system.

2. Tumor Implantation:

  • JC cells are injected subcutaneously into the mice.

  • Tumors are allowed to become palpable before treatment initiation.

3. Drug Administration:

  • Ceranib-2 is administered via intraperitoneal injection.

  • Mice are treated daily for 5 days a week for a total of 3 weeks.

  • Two dosage groups are typically used: 20 mg/kg and 50 mg/kg.

4. Efficacy and Toxicity Evaluation:

  • Tumor growth is monitored over time.

  • Animal well-being is observed for any overt signs of toxicity.

  • Hematologic parameters can be assessed to check for suppression of the hematopoietic system.

In Vivo Validation of PF-543 in a Colorectal Cancer Xenograft Model

This protocol is based on the study by Chen et al., 2016.

1. Cell Culture and Animal Model:

  • HCT-116 human colorectal cancer cells are used.

  • Severe combined immunodeficient (SCID) mice are used as the xenograft hosts.

2. Tumor Implantation:

  • HCT-116 cells are injected to establish xenografts.

3. Drug Administration:

  • PF-543 is administered via intravenous injection. The exact dosage and frequency were not specified in the provided search results.

4. Efficacy Evaluation:

  • Tumor growth is monitored to assess the suppressive effect of the treatment.

  • The survival of the mice is recorded to evaluate the overall therapeutic benefit.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a general workflow for conducting in vivo validation of a new anti-cancer compound.

InVivo_Workflow A Cell Line Selection & Culture C Tumor Implantation A->C B Animal Model Selection B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Nvp-231) D->E F Control Group (Vehicle) D->F G Monitoring Tumor Growth & Animal Health E->G F->G H Data Collection & Analysis G->H I Histopathological & Biomarker Analysis G->I J Conclusion on Efficacy & Safety H->J I->J

Caption: A typical workflow for in vivo anti-cancer drug efficacy testing.

Logical Comparison of Therapeutic Strategies

The choice of a therapeutic agent depends on its specific target and the underlying biology of the cancer. The diagram below illustrates the distinct yet related pathways targeted by Nvp-231, Ceranib-2, and PF-543.

Comparison_Diagram cluster_pathway Sphingolipid Metabolism cluster_inhibitors Inhibitors Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CerK Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1 Proliferation Proliferation S1P->Proliferation C1P->Proliferation Nvp231 Nvp-231 CerK CerK Nvp231->CerK Inhibits Ceranib2 Ceranib-2 Ceramidase Ceramidase Ceranib2->Ceramidase Inhibits PF543 PF-543 SphK1 SphK1 PF543->SphK1 Inhibits

Caption: Comparison of targets for Nvp-231, Ceranib-2, and PF-543.

References

A Comparative Analysis of NVP-231 and Other Sphingolipid Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of sphingolipid metabolism plays a pivotal role in fundamental cellular processes, including proliferation, apoptosis, and signaling. Its dysregulation is implicated in numerous diseases, most notably cancer, making enzymes within this pathway attractive targets for therapeutic intervention. This guide provides a detailed comparative analysis of NVP-231, a potent Ceramide Kinase (CerK) inhibitor, with other key inhibitors targeting different nodes of the sphingolipid metabolic pathway. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their scientific inquiries.

Introduction to Key Enzymes and Their Inhibitors

Sphingolipid metabolism is a dynamic and complex pathway with several key enzymatic control points. Ceramide sits at the heart of this pathway and can be metabolized by different enzymes to produce either pro-apoptotic or pro-survival signals. This guide will focus on the comparative analysis of inhibitors targeting three central enzymes:

  • Ceramide Kinase (CerK): Converts ceramide to ceramide-1-phosphate (C1P), a signaling molecule involved in cell growth and inflammatory responses. NVP-231 is a highly specific inhibitor of this enzyme.[1][2]

  • Sphingosine Kinase (SphK): Exists in two isoforms, SphK1 and SphK2, which phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a critical mediator of cell survival, proliferation, and migration.[3][4] Inhibitors discussed include the SphK1-selective PF-543 , the SphK2-selective ABC294640 , and the non-selective SKI-II .[3]

  • Ceramide Synthase (CerS): A family of six enzymes (CerS1-6) that synthesize ceramide. FTY720 (Fingolimod) is a known inhibitor of all six CerS isoforms, albeit with varying potency.

Mechanism of Action and Target Selectivity

The efficacy and utility of a pharmacological inhibitor are largely determined by its mechanism of action and selectivity for its intended target.

NVP-231 is a potent, specific, and reversible inhibitor of Ceramide Kinase (CerK). It acts as a competitive inhibitor of ceramide binding to the active site of CerK. A key advantage of NVP-231 is its high selectivity; it has been shown to be inactive against sphingosine kinases (SphK1/2) and a panel of other lipid kinases, making it a precise tool for studying the function of CerK.

In contrast, inhibitors of other key enzymes in the pathway have distinct mechanisms and selectivity profiles:

  • PF-543 is a highly potent and selective competitive inhibitor of SphK1, with over 100-fold selectivity for SphK1 over SphK2.

  • ABC294640 is a selective competitive inhibitor of SphK2. It is important to note that this compound has also been reported to inhibit dihydroceramide desaturase, another enzyme in the sphingolipid pathway.

  • SKI-II is a non-ATP-competitive inhibitor of both SphK1 and SphK2.

  • FTY720 (Fingolimod) is a sphingosine analog that, in its phosphorylated form, acts as a functional antagonist of S1P receptors. It also directly inhibits all six ceramide synthase isoforms to varying degrees.

Comparative Efficacy: In Vitro Data

The following table summarizes the in vitro potency of NVP-231 and other selected sphingolipid metabolism inhibitors against their respective targets.

InhibitorTarget EnzymeIC50 ValueCell Line/SystemReference
NVP-231 Ceramide Kinase (CerK)12 nMRecombinant CerK (in vitro)
59.70 ± 12 nMCellular CerK activity in transfected MCF-7 cells
PF-543 Sphingosine Kinase 1 (SphK1)2.0 nMRecombinant human SphK1
ABC294640 Sphingosine Kinase 2 (SphK2)60 µMRecombinant human SphK2
SKI-II Sphingosine Kinase 1 (SphK1)0.5 µMRecombinant human SphK1
Sphingosine Kinase 2 (SphK2)1.2 µMRecombinant human SphK2
FTY720 Ceramide Synthase (CerS)Varies by isoformIn vitro kinetic studies

Cellular Effects and Phenotypic Outcomes

The inhibition of different enzymes in the sphingolipid pathway leads to distinct cellular consequences, as summarized in the table below.

InhibitorCellular EffectsPhenotypic OutcomesReference
NVP-231 Accumulation of intracellular ceramide, M phase cell cycle arrest, activation of caspase-3 and -9.Inhibition of cell proliferation, induction of apoptosis, reduction in colony formation.
PF-543 Inhibition of S1P production.Potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
ABC294640 Inhibition of S1P production.Anti-proliferative effects, induction of autophagy.
SKI-II Broad inhibition of S1P production.Inhibition of cell growth and migration.
FTY720 Inhibition of de novo ceramide synthesis.Immunosuppressive effects, induction of apoptosis in some cancer cells.

Signaling Pathways

The inhibitors discussed modulate key signaling pathways that govern cell fate.

NVP-231 and the Ceramide-Centric Pathway

Inhibition of CerK by NVP-231 leads to an accumulation of its substrate, ceramide. Elevated ceramide levels are known to trigger pro-apoptotic signaling cascades. Specifically, NVP-231 treatment has been shown to induce M phase arrest through the modulation of cell cycle regulators like cyclin B1 and CDK1. This is followed by the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of caspases-9 and -3.

NVP_231_Pathway Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK M_Phase_Arrest M Phase Arrest Ceramide->M_Phase_Arrest Accumulation Leads to NVP231 NVP-231 NVP231->CerK Inhibits C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylates Growth_Inflammation Cell Growth & Inflammation C1P->Growth_Inflammation Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Figure 1. Simplified signaling pathway affected by NVP-231.

Sphingosine Kinase Inhibitors and the S1P Pathway

Inhibitors of SphK, such as PF-543 and ABC294640, disrupt the balance of the "sphingolipid rheostat" by decreasing the levels of the pro-survival molecule S1P. This shift can favor the accumulation of ceramide and sphingosine, leading to anti-proliferative and pro-apoptotic outcomes.

SphK_Inhibitor_Pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Apoptosis Apoptosis Sphingosine->Apoptosis Accumulation Can Lead to SphK_Inhibitors SphK Inhibitors (PF-543, ABC294640) SphK_Inhibitors->SphK Inhibit S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylates Survival_Proliferation Cell Survival & Proliferation S1P->Survival_Proliferation

Figure 2. General signaling pathway affected by SphK inhibitors.

Experimental Protocols

To facilitate the comparative analysis of these inhibitors, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric)

This assay is a standard method for determining the in vitro potency of kinase inhibitors.

Principle: Measures the enzymatic activity of the target kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the substrate.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the recombinant target enzyme (e.g., human CerK, SphK1, or SphK2), the lipid substrate (e.g., sphingosine or ceramide), and [γ-³²P]ATP.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., NVP-231, PF-543) or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled product from the unreacted [γ-³²P]ATP using an appropriate method, such as thin-layer chromatography (TLC) or a phosphocellulose paper binding assay.

  • Quantification: Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability Assay (AlamarBlue™)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The active ingredient in AlamarBlue™, resazurin, is a blue, non-fluorescent, and cell-permeable compound that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor of interest for the desired duration (e.g., 24, 48, 72 hours).

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol Outline:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to eliminate RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative analysis of NVP-231 and another sphingolipid metabolism inhibitor.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Mechanism of Action Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability Assay (e.g., AlamarBlue) Selectivity_Panel->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Lipidomics Lipidomics Analysis (LC-MS/MS) Cell_Cycle->Lipidomics Western_Blot Western Blot Analysis (Signaling Proteins) Lipidomics->Western_Blot Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis Start Start Inhibitor_Selection Select Inhibitors (e.g., NVP-231 vs. PF-543) Start->Inhibitor_Selection Inhibitor_Selection->Kinase_Assay Conclusion Conclusion Data_Analysis->Conclusion

Figure 3. A structured workflow for comparing sphingolipid metabolism inhibitors.

Conclusion

NVP-231 is a highly potent and specific inhibitor of Ceramide Kinase, offering a valuable tool to investigate the roles of ceramide and C1P in cellular processes. Its distinct mechanism of action, leading to M phase arrest and apoptosis, contrasts with inhibitors targeting other key enzymes in the sphingolipid pathway, such as the SphK inhibitors PF-543 and ABC294640, which primarily modulate the S1P signaling axis. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. For studies focused on the direct consequences of ceramide accumulation and CerK inhibition, NVP-231 is an excellent choice. For dissecting the distinct roles of SphK1 versus SphK2, the isoform-selective inhibitors are indispensable. This guide provides a foundational framework for understanding and comparing these critical research tools in the ever-evolving field of sphingolipid biology.

References

Confirming NVP-231 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of NVP-231, a potent and specific inhibitor of Ceramide Kinase (CerK). We will explore experimental approaches to verify its interaction with CerK within a cellular context and compare its performance with an alternative small molecule inhibitor, K1, and a genetic approach using siRNA.

Introduction to NVP-231 and its Target, Ceramide Kinase

NVP-231 is a well-characterized small molecule that acts as a potent, specific, and reversible inhibitor of Ceramide Kinase (CerK)[1][2][3]. CerK is a lipid kinase that phosphorylates the bioactive lipid ceramide to produce ceramide-1-phosphate (C1P). This enzymatic reaction is a critical node in sphingolipid metabolism and signaling, influencing a variety of cellular processes including proliferation, apoptosis, and inflammation. NVP-231 exerts its inhibitory effect by competitively binding to the ceramide binding site of CerK, thereby preventing the formation of C1P[2][3].

The engagement of NVP-231 with its cellular target, CerK, can be confirmed through a multi-faceted approach, including direct measurement of enzymatic activity, quantification of downstream signaling products, and assessment of cellular phenotypic changes consistent with CerK inhibition.

Ceramide Kinase Signaling Pathway

The following diagram illustrates the central role of Ceramide Kinase in the sphingolipid metabolic pathway and the point of intervention for inhibitors like NVP-231.

CerK_Pathway Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Substrate C1P Ceramide-1-Phosphate (C1P) CerK->C1P Phosphorylation Proliferation Cell Proliferation C1P->Proliferation Apoptosis Apoptosis Inhibition C1P->Apoptosis NVP231 NVP-231 NVP231->CerK Inhibition

Caption: Ceramide Kinase (CerK) phosphorylates ceramide to C1P, promoting proliferation and inhibiting apoptosis. NVP-231 inhibits CerK.

Comparison of CerK Targeting Strategies

To objectively evaluate the efficacy of NVP-231 in engaging its target, a comparison with other inhibitory modalities is essential. This table summarizes the key characteristics of NVP-231, another small molecule inhibitor K1, and siRNA-mediated knockdown of CerK.

FeatureNVP-231K1CerK siRNA
Mechanism of Action Reversible, competitive inhibitor of ceramide bindingReversible, non-competitive inhibitorPost-transcriptional gene silencing
In Vitro IC50 12 nM~5 µMNot Applicable
Cellular IC50 ~59.7 nMNot explicitly reported, effective at ≥ 20 µMNot Applicable
Specificity High selectivity over other lipid kinasesLittle effect against SPHK1/2 or DGKγHighly specific to CerK mRNA
Mode of Delivery Cell-permeable small moleculeCell-permeable small moleculeTransfection or viral delivery
Onset of Action Rapid (minutes to hours)Rapid (minutes to hours)Slower (24-72 hours)
Duration of Effect Dependent on compound washoutDependent on compound washoutLong-lasting (days)
Key Cellular Effects Decreased C1P, M phase arrest, apoptosisReduced C1P synthesis, blocks degranulationReduced CerK protein, decreased proliferation

Experimental Protocols for Target Engagement

Confirming that NVP-231 engages CerK in cells requires a combination of biochemical, analytical, and cell-based assays. Below are detailed protocols for key experiments.

In-Cell Ceramide Kinase Activity Assay

This assay directly measures the enzymatic activity of CerK in cell lysates treated with NVP-231.

Experimental Workflow Diagram

CerK_Activity_Workflow A 1. Culture cells B 2. Treat with NVP-231 or Vehicle A->B C 3. Lyse cells B->C D 4. Add fluorescent/radiolabeled Ceramide substrate & ATP C->D E 5. Incubate D->E F 6. Extract lipids E->F G 7. Quantify labeled C1P (TLC or Fluorescence Reader) F->G

Caption: Workflow for in-cell Ceramide Kinase activity assay.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, NCI-H358) and allow them to adhere overnight. Treat cells with varying concentrations of NVP-231 or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Kinase Reaction: Incubate the cell lysate with a reaction mixture containing a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) or radiolabeled ATP ([γ-³²P]ATP) and unlabeled ceramide.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/water partition.

  • Quantification:

    • Fluorescent Method: Measure the fluorescence of the aqueous phase containing the fluorescent C1P product using a plate reader.

    • Radiometric Method: Separate the lipids by thin-layer chromatography (TLC) and quantify the radiolabeled C1P using autoradiography or a phosphorimager.

  • Data Analysis: Calculate the percentage of CerK inhibition at each NVP-231 concentration compared to the vehicle control.

Quantification of Cellular Ceramide-1-Phosphate (C1P) by LC-MS/MS

This method provides a quantitative measure of the downstream product of CerK activity, offering a direct readout of target engagement in intact cells.

Methodology:

  • Cell Treatment and Lipid Extraction: Treat cells with NVP-231 or vehicle. After the treatment period, wash the cells and extract total lipids using an appropriate solvent system (e.g., Bligh-Dyer method).

  • Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Include an internal standard (e.g., C17-C1P) for accurate quantification.

  • LC-MS/MS Analysis: Separate the lipid species using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify different C1P species.

  • Data Analysis: Normalize the peak areas of the endogenous C1P species to the internal standard. Compare the levels of C1P in NVP-231-treated cells to vehicle-treated cells to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with NVP-231 or vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble CerK remaining in the supernatant at each temperature using Western blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble CerK as a function of temperature for both NVP-231-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of NVP-231 indicates direct target engagement.

Logical Framework for Confirming Target Engagement

The following diagram outlines the logical progression of experiments to robustly confirm NVP-231 target engagement.

Logical_Framework cluster_direct Direct Evidence cluster_downstream Downstream Evidence CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding TargetEngagement Confirmed Target Engagement of NVP-231 CETSA->TargetEngagement ActivityAssay In-Cell CerK Activity Assay Measures enzymatic inhibition ActivityAssay->TargetEngagement LCMS LC-MS/MS for C1P Quantifies product reduction LCMS->TargetEngagement Phenotypic Phenotypic Assays (Cell Cycle, Apoptosis) Correlates with functional outcome Phenotypic->TargetEngagement

Caption: A multi-assay approach provides robust confirmation of NVP-231 target engagement.

Conclusion

Confirming the cellular target engagement of NVP-231 is crucial for the interpretation of its biological effects and for its further development as a research tool or therapeutic agent. A combination of direct and indirect methods provides the most robust evidence. Direct measurement of CerK activity and quantification of its product, C1P, demonstrate the immediate biochemical consequences of NVP-231 treatment. The Cellular Thermal Shift Assay offers definitive proof of direct binding within the complex cellular milieu. Finally, observing the expected downstream cellular phenotypes, such as cell cycle arrest and apoptosis, validates the functional consequences of target engagement. By comparing these results with those obtained using alternative inhibitors like K1 or genetic knockdown of CerK, researchers can gain a comprehensive understanding of NVP-231's mechanism of action and its on-target efficacy.

References

NVP-231 vs. Genetic Knockout of Ceramide Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Pharmacological Inhibition versus Genetic Deletion of a Key Sphingolipid Signaling Enzyme

For researchers investigating the intricate roles of ceramide kinase (CERK) and its product, ceramide-1-phosphate (C1P), in cellular signaling, the choice between pharmacological inhibition and genetic knockout is a critical experimental consideration. This guide provides a comprehensive comparison of the potent and specific CERK inhibitor, NVP-231, and the genetic knockout of the CERK gene. By examining their respective mechanisms, effects on cellular processes, and the experimental data supporting these observations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their study designs.

At a Glance: NVP-231 vs. CERK Knockout

FeatureNVP-231 (Pharmacological Inhibition)Genetic Knockout of CERK
Mechanism of Action Reversible and competitive inhibitor of ceramide binding to CERK[1][2][3].Complete and permanent ablation of the CERK gene, leading to a total loss of CERK protein and its function.
Potency (IC50) In vitro: 12 nM[1]. In-cell: 59.70 ± 12 nM.Not applicable.
Specificity Highly specific for CERK, with significantly lower potency against other lipid kinases like DAGKα (IC50 = 5 µM).Inherently specific to the CERK gene. However, potential for off-target effects due to developmental compensation or alterations in the expression of other genes.
Temporal Control Acute and transient inhibition, allowing for the study of the immediate effects of CERK activity loss. The effect is reversible upon removal of the compound.Chronic and permanent loss of function, suitable for studying long-term and developmental roles of CERK.
Key Cellular Effects Induces M-phase arrest, apoptosis (caspase-3 and -9 cleavage), and reduces cell viability in cancer cells. Impairs angiogenesis in vitro.Enhances lethality in sepsis and colitis models. Ameliorates multiple sclerosis-like symptoms in a mouse model. Impairs angiogenesis in vitro.
Impact on Sphingolipids Decreases cellular C1P levels and increases ceramide levels.Leads to an increase in ceramide levels.

Signaling Pathways and Experimental Workflow

To visualize the central role of Ceramide Kinase and the approaches to its study, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for comparing NVP-231 and CERK knockout.

CERK_Signaling_Pathway Ceramide Kinase Signaling Pathway Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK Substrate C1P Ceramide-1-Phosphate (C1P) CERK->C1P Phosphorylation NVP231 NVP-231 NVP231->CERK Inhibition Genetic_KO Genetic Knockout Genetic_KO->CERK Ablation Downstream Downstream Signaling (e.g., Cell Proliferation, Survival, Inflammation) C1P->Downstream

Caption: Ceramide Kinase (CERK) phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a key signaling molecule. Both NVP-231 and genetic knockout target CERK to modulate this pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_0 Experimental Groups cluster_1 Analyses WT Wild-Type Cells/Animals Biochemical Biochemical Assays (CERK activity, Lipidomics) WT->Biochemical Cellular Cellular Assays (Viability, Apoptosis, Cell Cycle) WT->Cellular Phenotypic Phenotypic Analysis (e.g., Angiogenesis, Disease Models) WT->Phenotypic NVP231_Treated WT + NVP-231 NVP231_Treated->Biochemical NVP231_Treated->Cellular NVP231_Treated->Phenotypic CERK_KO CERK Knockout Cells/Animals CERK_KO->Biochemical CERK_KO->Cellular CERK_KO->Phenotypic

Caption: A workflow for comparing the effects of NVP-231 and CERK knockout involves parallel analyses of wild-type, inhibitor-treated, and knockout models.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing NVP-231 and CERK knockout/knockdown.

Table 1: Potency and Cellular Effects of NVP-231

ParameterCell LineValueReference
IC50 (in vitro) Recombinant CERK12 nM
IC50 (in-cell) Transfected MCF-759.70 ± 12 nM
Cell Viability MCF-7IC50 = 1 µM
NCI-H358IC50 = 500 nM
Apoptosis MCF-7 & NCI-H358Increased caspase-3 and -9 cleavage
Cell Cycle MCF-7 & NCI-H358M-phase arrest

Table 2: Comparative Effects of CERK Inhibition vs. Genetic Knockdown/Knockout

Experimental SystemEffect of NVP-231Effect of CERK Knockdown/KnockoutReference
Cancer Cell Apoptosis Sensitizes cells to staurosporine-induced apoptosis.Down-regulation with siRNA sensitizes cells to staurosporine-induced apoptosis.
Angiogenesis (in vitro) Significantly impaired capillary-like tube formation.Significantly impaired capillary-like tube formation.
Wound Healing Enhances migration of dermal fibroblasts.Enhances migration of dermal fibroblasts.

Experimental Protocols

1. In Vitro Ceramide Kinase Activity Assay (Radiometric)

This protocol is a standard method for measuring the enzymatic activity of CERK.

  • Reaction Mixture: Prepare a reaction buffer containing 20 mM MOPS (pH 7.0), 50 mM NaCl, 1 mM DTT, and 3 mM CaCl2.

  • Substrate Preparation: Solubilize ceramide in a buffer containing 10 mM imidazole (pH 6.6), 7.5% n-octylglucoside, 5 mM cardiolipin, and 0.2 mM DETAPAC.

  • Enzyme Addition: Add recombinant human CERK (e.g., 20 µg) to the reaction mixture containing the solubilized ceramide.

  • Reaction Initiation: Start the reaction by adding [γ-32P]ATP (e.g., 5 µCi; 10 mM ATP in 100 mM MgCl2).

  • Incubation: Incubate the mixture at 30°C for 30 minutes.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.

  • Analysis: Separate the radiolabeled ceramide-1-phosphate product by thin-layer chromatography (TLC) and quantify using a phosphorimager or scintillation counting.

2. In-Cell Ceramide Kinase Activity Assay (Fluorescent)

This method allows for the measurement of CERK activity within intact cells.

  • Cell Culture: Plate cells (e.g., HEK293) and, if desired, transfect with a CERK expression plasmid.

  • Substrate Incubation: Incubate the cells with a fluorescent ceramide analog, such as 5 µM C6-NBD ceramide, for a specified time.

  • Lipid Extraction: Lyse the cells and extract the lipids using a chloroform/methanol/Tris buffer solution.

  • Fluorescence Measurement: Measure the fluorescence of the aqueous phase, which will contain the fluorescent ceramide-1-phosphate product.

3. Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Treatment: Treat the cells with varying concentrations of NVP-231 or vehicle control for the desired duration (e.g., 48 hours).

  • Assay: Perform a standard cell viability assay, such as MTT or a DNA synthesis/proliferation assay (e.g., BrdU incorporation).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear curve fitting.

Concluding Remarks

Both NVP-231 and genetic knockout of CERK serve as powerful tools for dissecting the function of this pivotal enzyme. NVP-231 offers the advantage of acute, reversible inhibition, making it ideal for studying the immediate consequences of blocking CERK activity and for potential therapeutic applications. Its high specificity and nanomolar potency make it a reliable pharmacological probe.

On the other hand, genetic knockout provides an unambiguous model for the complete loss of CERK function, enabling the investigation of its long-term roles in development and chronic disease states. However, researchers should be mindful of potential compensatory mechanisms that may arise from the permanent loss of the gene.

References

Reproducibility of NVP-231-Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ceramide kinase (CerK) inhibitor NVP-231 and its alternatives. We will delve into the reproducibility of phenotypes induced by NVP-231, supported by experimental data, and offer a comparative analysis with other molecules targeting the ceramide signaling pathway.

NVP-231: A Potent and Specific Ceramide Kinase Inhibitor

NVP-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK) with an in vitro IC50 of 12 nM.[1][2] It acts by competitively inhibiting the binding of ceramide to CerK, leading to a decrease in the bioactive lipid ceramide-1-phosphate (C1P) and a subsequent accumulation of intracellular ceramide.[2][3] This modulation of the ceramide/C1P rheostat triggers distinct cellular phenotypes, primarily investigated in cancer cell lines.

Key Phenotypes Induced by NVP-231

Treatment of cancer cells with NVP-231 consistently results in the following reproducible phenotypes:

  • Inhibition of Cell Proliferation and Viability: NVP-231 dose-dependently reduces cell viability and DNA synthesis in various cancer cell lines, including breast (MCF-7) and lung (NCI-H358) cancer cells.[4]

  • Induction of Apoptosis: The compound triggers programmed cell death, evidenced by increased DNA fragmentation and the cleavage of caspase-9 and caspase-3.

  • M-Phase Cell Cycle Arrest: NVP-231 causes an accumulation of cells in the M phase of the cell cycle, a phenotype confirmed by an increased mitotic index and phosphorylation of histone H3.

Comparative Analysis of Ceramide Kinase Inhibitors

To assess the reproducibility and specificity of NVP-231's effects, it is crucial to compare it with other molecules targeting CerK, including its inactive analog and other inhibitors with different mechanisms of action.

CompoundTargetMechanism of ActionIC50Key Observed Phenotypes
NVP-231 Ceramide Kinase (CerK)Competitive Inhibitor12 nM (in vitro), 59.7 nM (cellular)Inhibition of cell proliferation, induction of apoptosis, M-phase arrest
NVP-995 Inactive AnalogDoes not inhibit CerK-No significant effect on cell viability or CerK activity
K1 Ceramide Kinase (CerK)Non-competitive Inhibitor~5 µMReduction of cellular C1P, blocks degranulation in mast cells, no cytotoxicity
SYR382141 Ceramide Kinase (CerK)Not specified5 nM (human CerK)Inhibition of C1P production, enhanced dermal fibroblast migration and wound healing

Signaling Pathways Modulated by NVP-231

NVP-231-induced phenotypes are a consequence of its impact on specific cellular signaling pathways. The primary mechanism involves the inhibition of CerK, which alters the balance between pro-apoptotic ceramide and pro-survival C1P.

NVP-231_Signaling_Pathway cluster_membrane Cell Membrane Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Apoptosis Apoptosis Ceramide->Apoptosis C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes Cell_Proliferation Cell Proliferation C1P->Cell_Proliferation NVP231 NVP-231 NVP231->CerK Inhibits M_Phase_Arrest M Phase Arrest NVP231->M_Phase_Arrest

Figure 1: Simplified signaling pathway of NVP-231 action.

Experimental Protocols

Reproducibility of the NVP-231-induced phenotypes is contingent on standardized experimental protocols. Below are methodologies for key assays used to characterize the effects of NVP-231.

Cell Viability Assay (AlamarBlue)
  • Cell Seeding: Plate cells (e.g., MCF-7, NCI-H358) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of NVP-231 (e.g., 0-1000 nM) or vehicle control (DMSO) for 48 hours.

  • AlamarBlue Addition: For the final 4 hours of treatment, add AlamarBlue reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Express results as a percentage of the vehicle-treated control.

DNA Synthesis Assay (BrdU Incorporation)
  • Cell Seeding and Treatment: Seed and treat cells with NVP-231 as described for the cell viability assay, typically for 72 hours.

  • BrdU Labeling: For the last 24 hours of treatment, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.

  • Detection: Measure the incorporation of BrdU into newly synthesized DNA using an anti-BrdU antibody-based ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Express data as a percentage of BrdU incorporation compared to the control group.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with NVP-231 for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.

Western Blot Analysis
  • Protein Extraction: Lyse NVP-231-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, phospho-histone H3) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of NVP-231.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) Cell_Culture Cell Culture (e.g., MCF-7, NCI-H358) Treatment Treatment with NVP-231 and Controls (NVP-995, Vehicle) Cell_Culture->Treatment Viability Cell Viability Assay (AlamarBlue) Treatment->Viability Proliferation DNA Synthesis Assay (BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase Cleavage, DNA Fragmentation) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Protein_Analysis->Data_Analysis Xenograft Tumor Xenograft Model (e.g., in mice) Inhibitor_Delivery NVP-231 Delivery (e.g., Hydrogel) Xenograft->Inhibitor_Delivery Tumor_Measurement Tumor Growth Measurement Inhibitor_Delivery->Tumor_Measurement Tissue_Analysis Ex Vivo Tissue Analysis Tumor_Measurement->Tissue_Analysis Tissue_Analysis->Data_Analysis

Figure 2: General experimental workflow for NVP-231 studies.

Broader Context: Targeting Ceramide Metabolism

While direct inhibition of CerK with compounds like NVP-231 is a promising strategy, it is important to consider the broader context of targeting ceramide metabolism. Several other enzymes in this pathway can be modulated to achieve similar anti-cancer effects.

  • Ceramide Synthase (CerS) Inhibitors: Compounds like P053 can inhibit specific CerS isoforms, altering the cellular ceramide pool.

  • Acid Ceramidase (AC) Inhibitors: Inhibitors such as ceranib-2 and SACLAC block the breakdown of ceramide, leading to its accumulation and subsequent apoptosis.

  • Sphingosine Kinase (SphK) Inhibitors: A variety of inhibitors including SK1-I, DMS, and FTY720 target SphK1 and/or SphK2, preventing the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), thereby shifting the balance towards ceramide-induced cell death.

The choice of inhibitor will depend on the specific research question and the cellular context, as the different enzymes of the ceramide pathway can have distinct roles in different cell types and diseases.

Conclusion

The phenotypes induced by the ceramide kinase inhibitor NVP-231, including decreased cell viability, apoptosis, and M-phase arrest, are well-documented and reproducible in cancer cell lines. This guide provides a framework for researchers to design and interpret experiments using NVP-231 and to consider alternative strategies for targeting the ceramide pathway. The provided experimental protocols and workflows serve as a starting point for the consistent and reliable investigation of these compounds. The availability of an inactive analog, NVP-995, and other CerK inhibitors with different mechanisms of action, such as K1 and SYR382141, allows for robust and specific interrogation of the role of ceramide kinase in cellular processes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NVP-231

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for NVP-231, a potent and reversible ceramide kinase (CerK) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and maintaining a secure work environment.

I. Understanding NVP-231: Chemical and Safety Profile

A thorough understanding of the chemical properties of NVP-231 is fundamental to its safe disposal.

PropertyValueReference
Chemical Name N-[2-(benzoylamino)-6-benzothiazolyl]-tricyclo[3.3.1.13,7]decane-1-carboxamide[1]
Molecular Formula C₂₅H₂₅N₃O₂S[1]
Molecular Weight 431.6 g/mol [1]
Appearance Solid
Solubility DMSO: 12 mg/mL, DMF: 20 mg/mL, Ethanol: 1 mg/mL[1]

While NVP-231 is not classified as a hazardous substance or mixture, all chemicals should be handled with caution as their properties may not be fully understood.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

II. Step-by-Step Disposal Procedures for NVP-231

The following procedures are based on general best practices for chemical waste disposal in a laboratory setting and specific information available for NVP-231.

1. Solid Waste Disposal:

  • Uncontaminated NVP-231:

    • Collect any unused or expired solid NVP-231 in its original container or a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other chemical waste to avoid potential reactions.

    • The container should be labeled as "Hazardous Waste" or "Chemical Waste for Disposal" and include the full chemical name: "NVP-231 (Ceramide Kinase Inhibitor II)".

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Contaminated Labware (e.g., weigh boats, pipette tips):

    • Collect all solid labware that has come into direct contact with NVP-231 in a designated, puncture-resistant, and clearly labeled solid waste container.

    • The container should be lined with a durable plastic bag.

    • Label the container as "Solid Chemical Waste" and specify the contents, including "NVP-231 contaminated materials".

    • When the container is full, seal the bag and the container and arrange for disposal through your institution's EHS office.

2. Liquid Waste Disposal:

  • NVP-231 Solutions (e.g., in DMSO):

    • Collect all liquid waste containing NVP-231 in a dedicated, leak-proof, and chemically resistant (e.g., glass or polyethylene) waste container.

    • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste for Disposal" and include the full chemical name of all components, including the solvent (e.g., "NVP-231 in DMSO").

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

    • Keep the container sealed when not in use.

    • Store the sealed container in a designated secondary containment bin in a well-ventilated and secure waste accumulation area.

    • Crucially, do not dispose of NVP-231 solutions down the drain or into sewers, as this can be harmful to aquatic life and the environment.

    • Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

3. Decontamination of Glassware:

  • Rinse glassware that has contained NVP-231 with a suitable solvent (such as the solvent used to dissolve the compound, e.g., DMSO, followed by ethanol and then water).

  • Collect the initial rinsate as hazardous liquid waste, following the liquid waste disposal procedure outlined above.

  • Subsequent rinses with water and detergent can typically be disposed of down the drain, but it is essential to consult your local and institutional regulations first.

  • After thorough cleaning, the glassware can be reused or recycled.

III. Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Use Appropriate PPE: Before cleaning, ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • Solid Spill: Carefully sweep or scoop up the solid material, minimizing dust generation. Place the material in a labeled hazardous waste container.

    • Liquid Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the liquid. Place the absorbent material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of NVP-231 waste.

NVP_231_Disposal_Workflow NVP-231 Disposal Workflow start NVP-231 Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste_container Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste_container Yes decontaminate_glassware Decontaminate Glassware is_liquid->decontaminate_glassware No (Glassware) ehs_disposal Arrange for Disposal via EHS or Licensed Contractor solid_waste_container->ehs_disposal liquid_waste_container->ehs_disposal collect_rinsate Collect Initial Rinsate as Liquid Waste decontaminate_glassware->collect_rinsate collect_rinsate->liquid_waste_container

Caption: Workflow for the proper segregation and disposal of NVP-231 waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of NVP-231, fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

Essential Safety and Operational Guide for Handling NVP-231

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Application, and Disposal of the Ceramide Kinase Inhibitor NVP-231.

This guide provides crucial safety and logistical information for the laboratory use of NVP-231, a potent and selective inhibitor of Ceramide Kinase (CerK). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. While a specific Safety Data Sheet (SDS) for NVP-231 is not consistently available, with some suppliers indicating it is not classified as a hazardous substance under REACH regulations, it is imperative to handle this potent bioactive compound with the appropriate precautions.[1] The following guidelines are based on best practices for handling potent small molecule inhibitors in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory when handling NVP-231 in both solid and solution forms.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against chemical splashes and contamination. Double-gloving is recommended when handling stock solutions.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in solution within a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities of the solid powder outside of a containment unit.Minimizes inhalation risk of the powdered compound.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety and experimental integrity.

Receiving and Storage
  • Upon Receipt : Visually inspect the container for any damage or leaks.

  • Storage of Solid Compound : Store the solid form of NVP-231 at 2-8°C for short-term storage or -20°C for long-term storage.

  • Storage of Stock Solutions : After reconstitution in a solvent such as DMSO, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions are reported to be stable for up to 6 months at -20°C.

Handling and Preparation of Solutions
  • Designated Work Area : All handling of solid NVP-231 and preparation of stock solutions should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing : When weighing the solid compound, use an analytical balance within a containment hood to prevent dissemination of the powder.

  • Dissolving : NVP-231 is soluble in DMSO at concentrations up to at least 25 mg/mL. Prepare a concentrated stock solution (e.g., 10 mM in DMSO) for subsequent dilution in aqueous buffers or cell culture media.

  • Labeling : Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of NVP-231 and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste contaminated with NVP-231, including weighing paper, pipette tips, gloves, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Aqueous solutions containing NVP-231 should be collected in a designated hazardous liquid waste container. Organic solvent solutions (e.g., DMSO stock) should be collected in a separate, appropriate solvent waste container.

  • Consult Local Regulations : Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not pour NVP-231 waste down the drain.

Decontamination Protocol

In the event of a spill or for routine cleaning of work surfaces, follow this decontamination procedure:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Contain the Spill : If it is a powder, gently cover it with absorbent paper to avoid raising dust. If it is a liquid, absorb it with appropriate spill pads or absorbent material.

  • Decontaminate : Clean the affected area with a detergent solution, followed by a 70% ethanol solution. For larger spills, a 1:10 dilution of bleach can be used, but be mindful of its corrosive properties on certain surfaces. Allow for adequate contact time (at least 10-15 minutes).

  • Rinse : Wipe the area with water to remove any residual cleaning agents.

  • Dispose of Cleaning Materials : All materials used for decontamination should be disposed of as hazardous waste.

Experimental Protocol: Inhibition of Cancer Cell Proliferation

The following is a detailed methodology for a typical experiment investigating the effect of NVP-231 on cancer cell proliferation, based on published research.

Cell Culture and Treatment
  • Cell Lines : Breast cancer (MCF-7) and lung cancer (NCI-H358) cell lines are suitable for these studies.

  • Culture Conditions : Maintain cells in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding : Plate the cells in 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Treatment : Prepare serial dilutions of NVP-231 in the culture medium from a DMSO stock solution. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.1%). Treat the cells with a range of NVP-231 concentrations (e.g., 0-1000 nM) for a specified duration (e.g., 48 hours).

Cell Viability Assay (e.g., MTT Assay)
  • Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation : After the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Express the results as a percentage of the vehicle-treated control.

Visualizations

NVP231_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ceramide Ceramide CerK Ceramide Kinase (CerK) C1P Ceramide-1-Phosphate (C1P) CerK->C1P Catalyzes M_Phase_Arrest M Phase Arrest Caspase9 Caspase-9 Cleavage Caspase3 Caspase-3 Cleavage Cer Cer Cer->CerK Substrate NVP231 NVP-231 NVP231->CerK Inhibits Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Caspase9->Caspase3 Caspase3->Apoptosis

Caption: NVP-231 inhibits CerK, leading to M phase arrest and apoptosis.

Experimental_Workflow_for_NVP231 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7, NCI-H358) Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding NVP231_Prep 3. Prepare NVP-231 Dilutions Cell_Seeding->NVP231_Prep Cell_Treatment 4. Treat Cells with NVP-231 (e.g., 48 hours) NVP231_Prep->Cell_Treatment MTT_Addition 5. Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing NVP-231's effect on cell viability.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nvp 231
Reactant of Route 2
Reactant of Route 2
Nvp 231

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.